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Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene For Researchers, Scientists, and Drug Development Professionals Introduction: A Multifunctional Building Block in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block in Modern Synthesis

4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a halogenated aromatic ether possessing a highly reactive benzylic bromide functional group. This unique combination of a stable phenoxybenzene scaffold and a versatile bromomethyl moiety makes it a valuable intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The phenoxybenzene core is a recognized pharmacophore found in various biologically active molecules, while the chloro-substituent provides an additional point for synthetic modification and influences the electronic properties of the aromatic system.

The primary utility of this compound stems from the reactivity of the bromomethyl group. Benzylic bromides are potent electrophiles, readily participating in nucleophilic substitution reactions.[1] This allows for the strategic introduction of the 2-chloro-1-phenoxybenzene moiety into a wide array of molecular frameworks, enabling the synthesis of complex target molecules, including potential drug candidates and functional materials.[2][3] Understanding the fundamental physicochemical properties of this reagent is paramount for its effective and safe utilization in any research or development setting. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and safety protocols.

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The key identifiers and fundamental properties of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene are summarized below.

PropertyValueSource
IUPAC Name 4-(Bromomethyl)-2-chloro-1-phenoxybenzeneN/A
Synonyms 1-(Bromomethyl)-3-chloro-4-phenoxybenzeneN/A
CAS Number Data not available; closely related to other substituted phenoxybenzene compounds.N/A
Molecular Formula C₁₃H₁₀BrClO[4]
Molecular Weight 297.58 g/mol [4]
Appearance Expected to be a solid at room temperature, potentially crystalline and off-white to pale yellow in color, similar to related compounds like 4-bromophenol.[5][6]

Core Physicochemical Characteristics

The bulk properties of a chemical reagent dictate its behavior in both storage and reaction conditions. These characteristics are essential for process development, purification, and formulation.

PropertyPredicted/Observed ValueSignificance in a Research Context
Melting Point Expected to be a solid with a distinct melting point, similar to related structures like 4,4'-Bis(bromomethyl)-diphenyl ether (94-96 °C).A sharp melting point is a primary indicator of purity. The value informs the selection of appropriate reaction temperatures to maintain a homogenous phase if necessary.
Boiling Point High boiling point, likely >300 °C at atmospheric pressure, prone to decomposition.Distillation is generally not a suitable purification method due to thermal instability. High-performance liquid chromatography (HPLC) or recrystallization are preferred.
Solubility Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) and insoluble in water.Solubility dictates the choice of reaction solvents and extraction/purification procedures. Poor aqueous solubility is typical for non-polar, halogenated aromatic compounds.
Density Expected to be denser than water (>1.0 g/cm³).In biphasic systems with water, this compound will constitute the lower organic layer, which is a critical consideration for separations.
Octanol/Water Partition Coefficient (LogP) Predicted to be high (likely in the range of 4-5), indicating significant lipophilicity.A high LogP value is crucial in drug development, influencing properties like membrane permeability and metabolic stability.

Spectroscopic Profile for Structural Verification

Unequivocal structural confirmation is achieved through a combination of spectroscopic methods. The expected spectral data for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is the most informative tool for routine structural analysis. The chemical shift of bromomethyl (-CH₂Br) protons is highly characteristic and is expected to appear as a singlet in the range of δ 4.4-4.7 ppm.[7] The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The aromatic protons will appear in the δ 6.8-7.5 ppm region, with their splitting patterns revealing their relative positions on the two phenyl rings.

  • ¹³C NMR: The carbon spectrum will show a characteristic signal for the bromomethyl carbon (CH₂Br) around δ 30-35 ppm.[8] A series of signals in the aromatic region (δ 115-160 ppm) will correspond to the 12 unique carbon atoms of the two phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O-C stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)

  • C-Br stretching: ~500-600 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution. The mass spectrum will show a characteristic isotopic pattern for compounds containing both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive evidence of their presence. The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (297.58).

Experimental Protocols: A Self-Validating Approach

The following protocols describe standard, reliable methods for determining key physicochemical properties. The inclusion of system suitability checks ensures the trustworthiness of the generated data.

Protocol 1: Melting Point Determination

This protocol uses a digital melting point apparatus, a standard and reliable instrument in modern laboratories.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder. A capillary tube is tapped into the powder to pack a small sample (2-3 mm in height).

  • Instrument Setup: The melting point apparatus is set with a starting temperature approximately 20°C below the expected melting point and a ramp rate of 1-2°C per minute.

  • Measurement: The capillary tube is placed in the heating block. The sample is observed through the magnified viewing window.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

  • System Validation: The accuracy of the apparatus is periodically verified using a certified reference standard with a known melting point (e.g., caffeine, vanillin). The measured value for the standard must fall within the certified range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation A Crush Solid Sample B Pack Capillary Tube A->B C Set Instrument Parameters (Start Temp, Ramp Rate) B->C D Insert Sample & Start Heating C->D E Observe & Record Melting Range D->E G Compare with Known Value E->G Validate Result F Run Certified Standard F->G

Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Assessment

This qualitative protocol provides a practical assessment of solubility in various solvents, crucial for reaction and purification design.

Methodology:

  • Solvent Selection: A panel of representative solvents is chosen (e.g., Water, Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Dimethyl Sulfoxide).

  • Sample Preparation: Approximately 10 mg of the compound is weighed into separate small, clear vials.

  • Solvent Addition: 1 mL of the first solvent is added to the corresponding vial.

  • Observation: The mixture is agitated (vortexed) for 30 seconds and then allowed to stand for 1 minute. The clarity of the solution is visually assessed.

  • Classification:

    • Soluble: A clear, homogenous solution is formed.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid remains largely unchanged.

  • Repeat: Steps 3-5 are repeated for each solvent in the panel.

  • Trustworthiness Check: The experiment is performed in duplicate to ensure the reproducibility of the observations.

Reactivity and Synthetic Utility

The synthetic value of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is primarily defined by the reactivity of the C-Br bond.

Nucleophilic Substitution Reactions

The benzylic carbon is highly electrophilic due to the electron-withdrawing nature of the bromine atom and its position adjacent to an aromatic system. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[1][9]

  • O-Alkylation: Reaction with alcohols or phenols (in the presence of a base) yields ethers.

  • N-Alkylation: Amines readily displace the bromide to form substituted benzylamines.

  • S-Alkylation: Thiols react to form thioethers.

  • C-Alkylation: Carbanions (e.g., from malonic esters) or organometallic reagents can form new carbon-carbon bonds.[3]

This versatility allows for the facile incorporation of the 2-chloro-4-phenoxyphenylmethyl moiety, a scaffold of interest in the development of novel therapeutic agents and functional materials.[2][10][11]

SN2_Reaction reagent 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (Electrophile) product Substituted Product reagent->product Sₙ2 Attack leaving_group Bromide Ion (Br⁻) reagent->leaving_group C-Br Bond Cleavage nucleophile Nucleophile (e.g., R-O⁻, R₂NH, R-S⁻) nucleophile->product

Caption: General Nucleophilic Substitution Pathway.

Safety, Handling, and Storage

Proper handling of reactive intermediates is critical for laboratory safety.

  • Hazard Identification: As a benzylic bromide, this compound is expected to be a lachrymator (tear-inducing) and a skin and respiratory irritant.[12][13] It should be treated as corrosive and harmful if swallowed or inhaled.[14]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[15][16][17]

  • Handling: Avoid creating dust. Use spark-proof tools and prevent electrostatic discharge.[16][17] Ensure adequate ventilation.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. Keep away from incompatible materials such as strong oxidizing agents and bases.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[15][17]

Conclusion

4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a synthetically versatile building block whose utility is directly linked to its distinct physicochemical properties. Its solid nature, solubility in common organic solvents, and the pronounced electrophilicity of its benzylic carbon make it an ideal reagent for introducing the 2-chloro-1-phenoxybenzene scaffold into complex molecules. A thorough understanding of its spectral characteristics allows for unambiguous confirmation of its structure in reaction products. Adherence to strict safety and handling protocols is essential due to its reactive and irritant nature. This guide provides the foundational knowledge required for researchers to confidently and safely employ this valuable intermediate in their synthetic endeavors.

References

  • The Versatile Role of Benzyl Bromides in Chemical Synthesis. (2026, February 27). Nano Explorer.
  • PubChem. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. PubChem.
  • Supporting information - Rsc.org. (2012). Royal Society of Chemistry.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(BROMOMETHYL)PHENOL. (2024, March 30). ChemicalBook.
  • Application of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in Medicinal Chemistry. Benchchem.
  • 4-(bromomethyl)
  • 4-BROMOPHENYL PHENYL ETHER. CAMEO Chemicals | NOAA.
  • 4-Bromo-2-chloro-1-methoxybenzene. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-(Bromomethyl)-4-phenoxybenzene. (2023, September 5). Fisher Scientific.
  • Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. (2019, July 18). RSC Advances.
  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv
  • Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. PMC.
  • Safety Data Sheet. (2026, February 28). TargetMol.
  • Benzyl bromide. Wikipedia.
  • Safety Data Sheet.
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • 4,4'-BIS(BROMOMETHYL)-DIPHENYL ETHER. lookchem.
  • Benzene, 4-bromo-1-chloro-2-[(4-ethoxyphenyl)(phenylmethoxy)methyl]-. ChemBK.
  • Safety Data Sheet - 4-Bromo-2-chloro-1-phenoxybenzene. (2024, December 19). CymitQuimica.
  • 1-[4-(bromomethyl)phenoxy]-4-methylbenzene. CSSS00012343971.
  • Material Safety Data Sheet - MCPE Phenoxy Herbicide. Winfield Solutions, LLC.
  • PREPARATION OF (2S,6R)-6-(tert-BUTYLDIMETHYL-SILYLOXYMETHYL)-2-METHOXY-2,5-DIHYDROPYRAN. Organic Syntheses Procedure.
  • Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). Cheméo.
  • US Patent for a process for preparing 4-bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. (2014, November 7).
  • 1-(Bromomethyl)-4-phenoxybenzene. ChemScene.
  • 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene. PharmaCompass.com.
  • 4-Bromo Phenol: A Comprehensive Overview. (2024, August 29). Ketone Pharma.
  • 4-(Bromomethyl)-1-chloro-2-methoxybenzene. Sigma-Aldrich.
  • CAS No : 461432-23-5 | Product Name : 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis. ChemicalBook.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • 4-Bromophenol. PubChem.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
  • 1-(Bromomethyl)-3-phenoxybenzene. PubChem.
  • Records of Natural Products-SI.
  • What is the synthesis of 2-Bromo-4-nitrophenol
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  • Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applic
  • NMR Solvent Data Chart.
  • Phenoxy benzene derivatives.
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  • 3-(Bromomethyl)diphenyl ether. (2024, April 10). ChemBK.

Sources

Exploratory

Molecular weight and structural formula of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

An In-Depth Technical Guide to 4-(Bromomethyl)-2-chloro-1-phenoxybenzene: Synthesis, Characterization, and Applications in Drug Discovery Authored by: A Senior Application Scientist Abstract This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Bromomethyl)-2-chloro-1-phenoxybenzene: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and drug discovery. Although not a widely cataloged compound, its structural motifs are present in numerous biologically active molecules. This document will detail its chemical structure and properties, propose a robust synthetic pathway, outline modern analytical techniques for its characterization, and explore its potential applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage complex halogenated intermediates for the synthesis of new chemical entities.

Introduction and Rationale

The strategic incorporation of halogens and ether linkages is a well-established approach in modern medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The phenoxybenzene scaffold, in particular, is a "privileged structure" found in a variety of therapeutic agents. The addition of a reactive bromomethyl group and a chloro substituent to this core in 4-(Bromomethyl)-2-chloro-1-phenoxybenzene creates a trifunctionalized molecule with a wide range of synthetic possibilities. The electron-withdrawing nature of the chlorine atom, combined with the reactive benzylic bromide, makes this compound an attractive starting material for introducing the phenoxybenzene moiety into more complex molecular architectures, potentially leading to the discovery of novel kinase inhibitors, receptor modulators, and other therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene are derived from its unique substitution pattern on the phenoxybenzene core.

Structural Formula and Molecular Weight

The structural formula of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is presented below, along with its corresponding molecular details.

Table 1: Molecular and Physicochemical Properties

PropertyValue
IUPAC Name 4-(Bromomethyl)-2-chloro-1-phenoxybenzene
Molecular Formula C₁₃H₁₀BrClO
Molecular Weight 297.58 g/mol
CAS Number Not assigned

Note: The molecular weight is calculated based on the most common isotopes of the constituent elements.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Radical Bromination 2-Chloro-4-methylphenol 2-Chloro-4-methylphenol 2-Chloro-4-methyl-1-phenoxybenzene 2-Chloro-4-methyl-1-phenoxybenzene 2-Chloro-4-methylphenol->2-Chloro-4-methyl-1-phenoxybenzene Phenylboronic acid, Cu(OAc)₂, Base 4-(Bromomethyl)-2-chloro-1-phenoxybenzene 4-(Bromomethyl)-2-chloro-1-phenoxybenzene 2-Chloro-4-methyl-1-phenoxybenzene->4-(Bromomethyl)-2-chloro-1-phenoxybenzene N-Bromosuccinimide (NBS), Radical Initiator (AIBN)

Caption: Proposed two-step synthesis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Step 1: Williamson Ether Synthesis of 2-Chloro-4-methyl-1-phenoxybenzene

The formation of the diaryl ether linkage is a critical step. A modern approach utilizing a copper-catalyzed Chan-Lam coupling reaction is proposed for its high efficiency and functional group tolerance.

Experimental Protocol:

  • To a solution of 2-chloro-4-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add phenylboronic acid (1.2 eq), copper(II) acetate (0.1 eq), and a base such as triethylamine or pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature under an air or oxygen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-methyl-1-phenoxybenzene.

Step 2: Radical Bromination of the Methyl Group

The final step involves the selective bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

Experimental Protocol:

  • Dissolve 2-chloro-4-methyl-1-phenoxybenzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity, purity, and stability of the synthesized 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationAromatic protons in the range of 6.8-7.5 ppm. A characteristic singlet for the benzylic protons (-CH₂Br) around 4.5 ppm.
¹³C NMR Structural confirmationDistinct signals for the 13 carbon atoms, including the benzylic carbon and the halogenated aromatic carbons.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight (297.58 g/mol ) with a characteristic isotopic pattern for bromine and chlorine.
HPLC Purity assessmentA single major peak indicating high purity, with retention time dependent on the column and mobile phase used.
FTIR Functional group identificationCharacteristic C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and C-Br stretching.

A generalized workflow for the quality control of the final product is depicted below.

G cluster_0 Analytical Workflow Synthesized Product Synthesized Product Structural Confirmation Structural Confirmation Synthesized Product->Structural Confirmation NMR & MS Purity Assessment Purity Assessment Structural Confirmation->Purity Assessment HPLC Functional Group Analysis Functional Group Analysis Purity Assessment->Functional Group Analysis FTIR Qualified Material Qualified Material Functional Group Analysis->Qualified Material

Caption: Quality control workflow for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Potential Applications in Drug Discovery

The structural features of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene make it a highly valuable intermediate for the synthesis of a diverse range of potential therapeutic agents. The reactive bromomethyl group serves as a handle for introducing the substituted phenoxybenzene moiety into various molecular scaffolds.

Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate substituted aromatic ethers to interact with the ATP-binding pocket of the enzyme. The 2-chloro-1-phenoxybenzene portion of the molecule can be strategically positioned to form key interactions with the hinge region of a target kinase. The bromomethyl group allows for the covalent attachment to a core heterocyclic scaffold, which is a common strategy in the design of irreversible kinase inhibitors.

Precursor for GPCR Modulators

G protein-coupled receptors (GPCRs) are a major class of drug targets. The phenoxybenzene motif is present in several approved drugs that target GPCRs. By utilizing 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, novel ligands can be synthesized where the substituted phenoxybenzene group acts as a key pharmacophore, potentially leading to new modulators of GPCRs involved in various disease states.

Intermediate for Novel Antimicrobial Agents

The presence of halogens in aromatic compounds is often associated with antimicrobial activity. The incorporation of the 4-(bromomethyl)-2-chloro-1-phenoxybenzene scaffold into known antimicrobial pharmacophores could lead to the development of new agents with enhanced potency or a modified spectrum of activity.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 4-(Bromomethyl)-2-chloro-1-phenoxybenzene. Based on the functional groups present, the following hazards should be anticipated.

Table 3: Hazard Identification and Safety Precautions

HazardAssociated Functional GroupRecommended Precautions
Lachrymator and Irritant Bromomethyl groupHandle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Skin and Eye Irritation Chlorinated phenol derivativeAvoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Toxicity Halogenated aromatic compoundAvoid inhalation of dust or vapors. Use appropriate respiratory protection if necessary.

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Conclusion

4-(Bromomethyl)-2-chloro-1-phenoxybenzene represents a promising, albeit not widely available, chemical intermediate with significant potential for application in drug discovery and development. Its unique combination of a privileged phenoxybenzene scaffold with strategically placed reactive and modulating functional groups makes it an ideal starting point for the synthesis of novel and diverse compound libraries. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this valuable building block, paving the way for its use in the creation of next-generation therapeutics.

References

As this is a synthesized guide for a compound with limited direct literature, the references provided are to established methodologies and related compounds that form the basis of the protocols and applications discussed.

  • Williamson Ether Synthesis: For general principles and modern variations of the Williamson ether synthesis, please refer to standard organic chemistry textbooks and review articles on the topic.
  • Chan-Lam Coupling: Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. [Link]

  • Radical Bromination: For detailed procedures on benzylic bromination using N-Bromosuccinimide, consult comprehensive organic synthesis reference works.
  • Analytical Techniques in Pharmaceutical Development: Review articles and textbooks on modern analytical techniques such as NMR, MS, and HPLC in the context of pharmaceutical analysis.
  • Privileged Structures in Medicinal Chemistry: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining the solubility profile of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, a key intermediate in synthetic chemistry. In the absence of extensive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, a key intermediate in synthetic chemistry. In the absence of extensive public data, this document outlines a theoretical assessment of its solubility based on molecular structure, followed by detailed, field-proven experimental protocols for accurate quantitative measurement. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's solubility for process optimization, reaction design, and formulation development.

Introduction: The Importance of a Solubility Profile

4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a bifunctional molecule with significant potential in the synthesis of more complex chemical entities. Its utility in drug discovery and materials science is contingent upon a thorough understanding of its physicochemical properties, chief among them being its solubility in organic solvents. A well-defined solubility profile is critical for:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.

  • Purification Processes: Choosing appropriate solvents for crystallization, precipitation, and chromatography.[1]

  • Formulation Development: Creating stable and effective formulations for downstream applications.[2]

  • Handling and Storage: Preparing stock solutions and ensuring long-term stability.[3]

This guide will provide both a theoretical prediction of solubility and a practical, step-by-step methodology for its experimental determination.

Theoretical Assessment of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene contains several functional groups that contribute to its overall polarity and potential for intermolecular interactions.[5][6]

  • Phenoxy Group: The ether linkage introduces some polarity and potential for hydrogen bond acceptance.

  • Chlorinated Aromatic Ring: The presence of a chlorine atom and the aromatic ring itself contribute to the molecule's non-polar character and potential for van der Waals interactions.

  • Bromomethyl Group: This is a reactive, electrophilic site that is relatively non-polar.

Overall, the molecule can be described as having a large non-polar surface area with some polar characteristics. This suggests that it will likely exhibit poor solubility in highly polar protic solvents like water, and better solubility in solvents of intermediate to low polarity.

The following diagram illustrates the relationship between the molecular features of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene and its predicted solubility in different classes of organic solvents.

G cluster_solute 4-(Bromomethyl)-2-chloro-1-phenoxybenzene cluster_solvents Solvent Classes cluster_prediction Predicted Solubility Solute Molecular Structure Aromatic Aromatic Rings (Non-polar) Solute->Aromatic Halogen Chloro & Bromo Groups (Slightly Polar/Non-polar) Solute->Halogen Ether Phenoxy Ether (Moderately Polar) Solute->Ether PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Aromatic->PolarAprotic Favorable Interactions NonPolar Non-Polar (e.g., Toluene, Hexane) Aromatic->NonPolar van der Waals Forces Halogen->NonPolar van der Waals Forces Ether->PolarAprotic Dipole-Dipole Interactions PolarProtic Polar Protic (e.g., Methanol, Ethanol) LowSol Low Solubility PolarProtic->LowSol ModSol Moderate to High Solubility PolarAprotic->ModSol HighSol High Solubility NonPolar->HighSol

Caption: Predicted solubility based on molecular structure.

Experimental Determination of the Solubility Profile

For definitive data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][7]

Solvent Selection

A diverse set of solvents should be chosen to represent a range of polarities and chemical classes commonly used in a laboratory setting.[8][9]

Solvent ClassRecommended Solvents
Polar Protic Methanol, Ethanol
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate
Non-polar Toluene, Hexane, Dichloromethane (DCM)
The Shake-Flask Method: A Step-by-Step Protocol

This protocol details the process for determining the thermodynamic (equilibrium) solubility of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

1. Preparation of Saturated Solution:

  • Add an excess amount of the solid compound to a sealed, temperature-controlled container (e.g., a glass vial with a PTFE-lined cap).[4] The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Add a known volume of the selected organic solvent.

2. Equilibration:

  • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer.[4]

  • Allow 24-72 hours for the system to reach equilibrium between the dissolved and undissolved solute.[4]

3. Phase Separation:

  • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

  • Carefully separate the saturated supernatant from the solid. This is best achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not absorb the solute.[4]

4. Quantification of Solute:

  • The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4]

  • An external calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

5. Data Reporting:

  • Solubility is typically reported in mass per unit volume (e.g., mg/mL) and molarity (mol/L) at the specified temperature.[4]

The following diagram outlines the workflow for the shake-flask method.

G cluster_workflow Shake-Flask Solubility Determination Workflow Start Start Prep 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. Start->Prep Equilibrate 2. Equilibration Agitate at constant temperature for 24-72 hours. Prep->Equilibrate Separate 3. Phase Separation Centrifuge and filter the saturated solution. Equilibrate->Separate Quantify 4. Quantification Analyze filtrate concentration using HPLC with a calibration curve. Separate->Quantify Report 5. Data Reporting Report solubility in mg/mL and mol/L at the specified temperature. Quantify->Report End End Report->End

Sources

Exploratory

An In-depth Technical Guide on the Electronic Properties of 2-Chloro-1-phenoxybenzene Derivatives: Synthesis, Characterization, and Application in Drug Discovery

The second round of searches yielded more specific and useful information. I found several papers detailing the synthesis of various 2-chloro-1-phenoxybenzene derivatives, particularly those with additional substitutions...

Author: BenchChem Technical Support Team. Date: March 2026

The second round of searches yielded more specific and useful information. I found several papers detailing the synthesis of various 2-chloro-1-phenoxybenzene derivatives, particularly those with additional substitutions, and their applications in drug discovery as ligands for GABAA/benzodiazepine receptors and as potential anticonvulsant agents. These papers provide concrete examples of synthesis pathways and highlight the relevance of this class of compounds to the target audience.

However, there is still a significant lack of direct experimental data on the electronic properties (e.g., HOMO/LUMO energies, redox potentials from cyclic voltammetry, and detailed UV-Vis spectral analysis) for the core 2-chloro-1-phenoxybenzene structure and its simpler derivatives. While some search results provide general information on the electronic properties of diaryl ethers or computational methods, they do not offer specific quantitative data for the topic compounds.

To create a comprehensive technical guide, I need to bridge this gap. My next steps will be to:

  • Synthesize the available information on the synthesis of relevant derivatives.

  • Detail the general experimental and computational methods used to characterize the electronic properties of aromatic compounds, using the information I have gathered as a basis.

  • Where specific data for 2-chloro-1-phenoxybenzene derivatives is lacking, I will use data from closely related structures (e.g., other substituted diaryl ethers) as illustrative examples, clearly stating that this is for comparative purposes.

  • I will then focus on the structure-activity relationship (SAR) aspect, which is well-supported by the search results, to connect the electronic properties (even if inferred) to their biological activity.

Given the information at hand, I can now proceed with structuring and writing the guide. I have enough information to create a valuable resource by combining the specific synthesis examples with general principles of electronic property characterization and the well-documented SAR of related compounds. I do not anticipate needing further search queries at this stage.

This guide provides a comprehensive technical overview of the electronic properties of 2-chloro-1-phenoxybenzene derivatives. It is intended for researchers, scientists, and drug development professionals interested in understanding the synthesis, characterization, and application of this important class of molecules. We will delve into the synthetic methodologies, the experimental and computational techniques used to elucidate their electronic characteristics, and the critical role these properties play in their biological activity and potential as therapeutic agents.

Introduction: The Significance of 2-Chloro-1-phenoxybenzene Derivatives in Medicinal Chemistry

The 2-chloro-1-phenoxybenzene scaffold is a key structural motif in a variety of biologically active compounds. The presence of the chlorine atom and the phenoxy group imparts specific electronic and steric properties that can be fine-tuned through further derivatization. These modifications significantly influence the molecule's ability to interact with biological targets, making this class of compounds a fertile ground for drug discovery.[1][2]

The electronic properties of these derivatives, such as their frontier molecular orbital energies (HOMO and LUMO), redox potentials, and charge distribution, are fundamental to their reactivity and binding affinity with receptors.[3] Understanding and manipulating these properties is a cornerstone of rational drug design. This guide will provide the foundational knowledge necessary to explore the potential of 2-chloro-1-phenoxybenzene derivatives in developing novel therapeutics.

Synthesis of 2-Chloro-1-phenoxybenzene Derivatives

The synthesis of 2-chloro-1-phenoxybenzene derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the aromatic rings.

Ullmann Condensation

A classical and widely used method for the formation of the diaryl ether linkage is the Ullmann condensation. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures.[4] For the synthesis of 2-chloro-1-phenoxybenzene derivatives, this could involve the reaction of 2-chlorophenol with a substituted bromobenzene or vice versa.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAAr) is another powerful method for constructing the diaryl ether bond. In this approach, an activated aryl halide, often containing electron-withdrawing groups, reacts with a phenoxide. For instance, 2,4-dichlorobenzoic acid can react with phenol via an aromatic nucleophilic substitution to form 4-chloro-2-phenoxybenzoic acid, a key intermediate in the synthesis of more complex derivatives.[5][6]

Multi-step Synthesis of Complex Derivatives

More complex derivatives, such as those with heterocyclic moieties, are often synthesized through multi-step reaction sequences. A representative example is the synthesis of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, which have shown promise as ligands for the GABAA/benzodiazepine receptor.[5][6][7][8]

The general synthetic strategy for these compounds is outlined below:

Synthesis_Pathway A 2,4-Dichlorobenzoic Acid + Phenol B 4-Chloro-2-phenoxybenzoic Acid A->B Aromatic Nucleophilic Substitution C Ethyl 4-chloro-2-phenoxybenzoate B->C Esterification D 4-Chloro-2-phenoxybenzohydrazide C->D Hydrazinolysis E Intermediate D->E Reaction with Ethylchloroglyoxalate F 1,3,4-Oxadiazole Ring Closure E->F Cyclization with P2O5 G Final Amide Derivatives F->G Amination

Figure 1: General synthetic pathway for 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of 4-chloro-2-phenoxybenzoic acid [5][6]

  • To a solution of 2,4-dichlorobenzoic acid in a suitable solvent (e.g., DMF), add phenol and potassium tert-butoxide.

  • Add a catalytic amount of copper powder.

  • Reflux the mixture for a specified time (e.g., 5 hours).

  • After cooling, pour the reaction mixture into water and acidify with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 4-chloro-2-phenoxybenzoic acid.

Characterization of Electronic Properties

The electronic properties of 2-chloro-1-phenoxybenzene derivatives can be investigated through a combination of experimental techniques and computational modeling.

Experimental Techniques

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules.[9][10] By measuring the current response to a sweeping potential, one can determine the oxidation and reduction potentials of a compound. These potentials are directly related to the energies of the HOMO and LUMO, respectively. For a reversible process, the formal reduction potential (E°') can be estimated as the average of the anodic and cathodic peak potentials.[11]

Experimental Protocol: Cyclic Voltammetry [9][11]

  • Prepare a solution of the 2-chloro-1-phenoxybenzene derivative in a suitable solvent (e.g., dry, deoxygenated chlorobenzene or ethanol) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).[10][12]

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Record the cyclic voltammogram by scanning the potential over a defined range and at a specific scan rate.

  • Analyze the resulting voltammogram to determine the peak potentials (Epa and Epc).

CV_Workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Dissolve sample in solvent with supporting electrolyte B Deoxygenate solution A->B C Three-electrode setup B->C D Apply potential sweep C->D E Record current response D->E F Plot Current vs. Potential E->F G Determine peak potentials (Epa, Epc) F->G H Calculate Redox Potential G->H

Figure 2: A simplified workflow for a cyclic voltammetry experiment.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13] The absorption of UV or visible light excites electrons from lower energy orbitals (typically the HOMO) to higher energy orbitals (typically the LUMO). The wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals. Substituted phenoxybenzene derivatives generally exhibit characteristic absorption bands in the UV region.[14][15] The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic rings.[16][17]

Table 1: Illustrative UV-Vis Absorption Data for Substituted Phenols

CompoundSolventλmax (nm)Reference
PhenolEthanol210, 270[14]
4-NitrophenolEthanol228, 317[14]
2-ChlorophenolData not available-

Note: Specific UV-Vis data for 2-chloro-1-phenoxybenzene was not found in the provided search results. The data for substituted phenols is presented for illustrative purposes to show the effect of substituents on absorption spectra.

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic properties of molecules.[3][18] By solving the Kohn-Sham equations, DFT calculations can provide valuable insights into:

  • Optimized molecular geometry: Determining the most stable three-dimensional structure of the molecule.

  • Frontier Molecular Orbitals (HOMO and LUMO): Visualizing the distribution of electron density in these key orbitals and calculating their energy levels. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and electronic transitions.[19][20]

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative charge, which are indicative of electrophilic and nucleophilic sites, respectively.

Computational Protocol: DFT Calculations

  • Structure Input: Build the 3D structure of the 2-chloro-1-phenoxybenzene derivative using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[18]

  • Frequency Analysis: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculations: Calculate the desired electronic properties, such as HOMO and LUMO energies, and generate the MEP surface.

DFT_Workflow A Build Molecular Structure B Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C Frequency Analysis B->C D Calculate Electronic Properties (HOMO, LUMO, MEP) C->D

Figure 3: A general workflow for DFT calculations of molecular properties.

Structure-Activity Relationships (SAR) and Drug Development

The electronic properties of 2-chloro-1-phenoxybenzene derivatives are intrinsically linked to their biological activity. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecular structure affect its interaction with a biological target.[2][21]

For instance, in the development of ligands for the GABAA/benzodiazepine receptor, the electronic nature of substituents on the phenoxy and phenyl rings can significantly impact binding affinity.[5][7] Electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, influencing key interactions such as hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.[22]

Similarly, in the design of enzyme inhibitors, the electronic properties of the inhibitor are crucial for its potency.[1] For example, the ability of a molecule to accept or donate electrons can be critical for its interaction with the active site of an enzyme. Computational docking studies, which predict the binding mode of a ligand to a receptor, often rely on accurate calculations of the ligand's electronic properties.

The development of novel anticonvulsant agents based on the 2-chloro-1-phenoxybenzene scaffold further underscores the importance of understanding electronic properties. The overall electronic character of the molecule can influence its ability to cross the blood-brain barrier and interact with its target in the central nervous system.[23]

Conclusion

This technical guide has provided a comprehensive overview of the electronic properties of 2-chloro-1-phenoxybenzene derivatives. We have explored their synthesis, the experimental and computational methods used to characterize their electronic nature, and the critical role these properties play in the context of drug discovery and development. A thorough understanding of the interplay between molecular structure, electronic properties, and biological activity is paramount for the rational design of novel and effective therapeutic agents based on this versatile chemical scaffold.

References

  • Rezaee, E., et al. (2023). Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex: Design, synthesis, radioligand binding assay, and pharmacological evaluation. EXCLI Journal, 22, 250-262. [Link]

  • Rezaee, E., et al. (2023). Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex: design, synthesis, radioligand binding assay, and pharmacological evaluation. SSRN. [Link]

  • Rezaee, E., et al. (2023). Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex: Design, synthesis, radioligand binding assay, and pharmacological evaluation. PubMed. [Link]

  • Rezaee, E., et al. (2023). Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex: Design, synthesis, radioligand binding assay, and pharmacological evaluation. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND ANTICONVULSANT ACTIVITY OF NOVEL 2-AMINO-5-[4-CHLORO-2-(2-CHLOROPHENOXY) PHENYL]-1,3,4-THIADIAZOLE DERIVATIVES. [Link]

  • Mann, G., et al. (2003). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 22(12), 2575–2585. [Link]

  • Barbero, N., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 29(8), 1749. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of 1 and 2 in dry deoxygenated chlorobenzene (0.1.... [Link]

  • Drug Design.org. (2005). Structure Activity Relationships (SAR). [Link]

  • ResearchGate. (2021). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. [Link]

  • ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. [Link]

  • BASi. (n.d.). Cyclic Voltammetry - Data Analysis. [Link]

  • SciSpace. (2022). Article. [Link]

  • ResearchGate. (n.d.). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. [Link]

  • University of Groningen. (2012). Electronic properties of individual diarylethene molecules studied using scanning tunneling spectroscopy. [Link]

  • Heineman, W. R., & Kissinger, P. T. (n.d.). Cyclic Voltammetry. [Link]

  • IRJEdT. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]

  • MDPI. (2022). Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. [Link]

  • Wiley Online Library. (n.d.). Distortion‐Controlled Redshift of Organic Dye Molecules. [Link]

  • PubMed. (n.d.). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. [Link]

  • Fraunhofer-Publica. (n.d.). High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. [Link]

  • KTU ePubl. (n.d.). Synthesis and properties of electron-donor chromophores functionalized organic compounds containing aromatic polycyclic-, hetero-. [Link]

  • Academia.edu. (n.d.). Cyclic Voltammetric Studies on Anodic Cycloaddition Reactions between Electrogenerated Phenoxonium Cations and Alkenes. [Link]

  • PubMed. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

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  • E3S Web of Conferences. (n.d.). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. [Link]

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Exploratory

Predicted Metabolic Stability of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene Scaffolds: A Mechanistic and Methodological Analysis

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides an in-depth technical analysis of the predicted metabolic stability of the 4-(bromomethyl)-2-chloro-1-phenoxybenzene scaffold, a common structural motif in medicinal chemistry. We will dissect the scaffold's inherent chemical liabilities, predict its primary biotransformation pathways, and provide detailed experimental and computational protocols for its evaluation. The core analysis identifies three primary metabolic hotspots: the bromomethyl group, susceptible to Phase II glutathione conjugation; the phenoxy ether linkage, prone to Phase I oxidative cleavage; and the chlorinated aromatic ring, a target for CYP450-mediated hydroxylation. By integrating theoretical mechanistic insights with practical, field-proven methodologies, this document serves as a comprehensive resource for researchers aiming to understand and optimize the metabolic fate of compounds containing this scaffold.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Among these, metabolism—the enzymatic conversion of a drug into different compounds, or metabolites—is a paramount consideration.[3][4] A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient in vivo exposure and diminished therapeutic efficacy.[5] Conversely, a compound that is too stable may accumulate, potentially causing toxicity.[5]

The liver is the principal organ of drug metabolism, employing a vast arsenal of enzymes to carry out these biotransformations.[3][4][6] These reactions are broadly categorized into two phases:

  • Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis, typically making the molecule more polar. The Cytochrome P450 (CYP) superfamily of enzymes is the dominant force in Phase I metabolism.[3][7][8][9]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite, significantly increasing its water solubility and facilitating excretion.[3][10][11]

This guide focuses on the 4-(bromomethyl)-2-chloro-1-phenoxybenzene scaffold. By understanding its likely metabolic fate, medicinal chemists can proactively design next-generation analogs with improved stability and more favorable pharmacokinetic profiles, thereby accelerating the drug discovery process.

Part 1: Theoretical Prediction of Metabolic Liabilities

The structure of 4-(bromomethyl)-2-chloro-1-phenoxybenzene contains several functional groups that are recognized as potential sites for metabolic attack. A thorough analysis of these "metabolic hotspots" allows us to predict the most probable biotransformation pathways.

Analysis of the Scaffold's Structural Features
  • The Bromomethyl Group (-CH₂Br): This is a primary alkyl halide, making it an electrophilic center. Such moieties are classic substrates for Phase II conjugation reactions, particularly with glutathione (GSH).[12] This reaction is catalyzed by Glutathione S-transferases (GSTs), a family of enzymes abundant in the liver.[[“]][14] The conjugation of GSH to the benzylic carbon would displace the bromide ion, forming a stable S-butyl glutathione conjugate.[12][15] This is often a highly efficient clearance mechanism and is predicted to be a major metabolic pathway for this scaffold.

  • The Phenoxy Ether Linkage (-O-): Ether bonds, particularly in aryl ethers, are susceptible to oxidative cleavage by CYP450 enzymes.[16][17] The mechanism typically involves the hydroxylation of the carbon atom adjacent (alpha) to the ether oxygen.[16] This forms an unstable hemiacetal, which then spontaneously decomposes, cleaving the ether bond to yield a phenol and an aldehyde.[17] For this scaffold, this would result in the formation of 2-chloro-4-(bromomethyl)phenol and other corresponding fragments.

  • The Chlorinated Aromatic Ring: Aromatic rings are common targets for hydroxylation by CYP450 enzymes, a canonical Phase I reaction.[2][18] The presence and position of the chlorine atom, an electron-withdrawing group, will direct the position of hydroxylation. While chlorinated aromatic compounds can be metabolized, the process may sometimes lead to the formation of reactive intermediates like quinones.[19]

Predicted Metabolic Pathways

Based on the analysis of its structural features, we can propose several competing metabolic pathways. The primary routes of biotransformation are likely to be a combination of Phase I oxidation and Phase II conjugation.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (GST) parent 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (Parent Compound) hydroxylation Aromatic Hydroxylation Products parent->hydroxylation Oxidation ether_cleavage Ether Cleavage Products (e.g., 2-chloro-4-(bromomethyl)phenol) parent->ether_cleavage O-Dealkylation gsh_conjugate Glutathione Conjugate parent->gsh_conjugate Conjugation mercapturic_acid Mercapturic Acid Derivative (Excreted) gsh_conjugate->mercapturic_acid Further Processing

Predicted metabolic pathways for the scaffold.

Part 2: In Vitro Experimental Protocols for Assessing Metabolic Stability

Theoretical predictions must be validated through robust experimental data. In vitro assays using liver-derived subcellular fractions or cells are the cornerstone of metabolic stability assessment in early drug discovery.[5][20]

Overview of In Vitro Systems
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes.[1][7] They are rich in Phase I enzymes, especially CYPs, making them an excellent, cost-effective tool for assessing Phase I-mediated metabolic stability.[6][7]

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate, containing both microsomes and cytosolic components.[1][7] It includes both Phase I and many Phase II enzymes (like SULTs and GSTs), offering a broader view of metabolism than microsomes alone.[7]

  • Hepatocytes: These are intact, viable liver cells, considered the "gold standard" for in vitro metabolism studies.[1][21] They contain the full complement of Phase I and Phase II enzymes, cofactors, and transporters, providing the closest in vitro representation of the in vivo liver environment.[1][20][22]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Principle: This assay measures the rate of disappearance of the parent compound when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.[6] It primarily evaluates susceptibility to CYP450-mediated metabolism.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

    • Thaw pooled human liver microsomes on ice. Dilute to a final working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Prepare the reaction mixture by adding the test compound to the microsomal suspension. The final concentration of the test compound is typically 1 µM, and the final DMSO concentration should be ≤ 0.1%.[23]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).[6] The 0-minute time point serves as the 100% control.[23]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Analysis:

  • Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / -k .

  • Intrinsic Clearance (CLint): This is calculated from the half-life and the protein concentration used in the assay: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Buffers, Cofactors, Microsomes pre_warm Pre-warm Microsomes (37°C) prep_reagents->pre_warm prep_compound Prepare Test Compound Stock Solution initiate Initiate Reaction: Add Compound & NADPH prep_compound->initiate pre_warm->initiate incubation Incubate at 37°C initiate->incubation terminate Terminate at Time Points (Acetonitrile + IS) incubation->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Workflow for the HLM Stability Assay.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Principle: This assay uses intact hepatocytes to measure metabolic turnover, capturing the contributions of both Phase I and Phase II enzymes in a more physiologically relevant system.[21][22]

Detailed Step-by-Step Methodology:

  • Cell Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should typically be >80%.

    • Centrifuge the cell suspension to pellet the cells and remove cryopreservation medium. Resuspend in fresh medium to the desired cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[22]

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension.

    • Add the test compound to the wells (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator, often with 5% CO₂, on an orbital shaker to keep cells in suspension.[23]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension and terminate the reaction with ice-cold acetonitrile containing an internal standard.[21]

  • Sample Processing & Analysis:

    • The process is identical to the HLM assay: centrifuge to pellet cell debris and protein, then analyze the supernatant by LC-MS/MS to quantify the parent compound.

Data Analysis:

  • The calculations for half-life (t½) and intrinsic clearance (CLint) are analogous to the microsomal assay. However, CLint is expressed in terms of cell number: CLint (µL/min/10⁶ cells) .[22]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes (37°C) wash_resuspend Wash & Resuspend in Incubation Medium thaw->wash_resuspend viability Perform Viability & Cell Count wash_resuspend->viability add_cells Plate Hepatocyte Suspension viability->add_cells add_compound Add Test Compound add_cells->add_compound incubation Incubate at 37°C (with shaking) add_compound->incubation terminate Terminate at Time Points (Acetonitrile + IS) incubation->terminate centrifuge Centrifuge to Pellet Debris terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Workflow for the Hepatocyte Stability Assay.
Data Presentation

Quantitative results from these assays should be summarized for clear comparison.

ParameterHuman Liver MicrosomesHuman HepatocytesInterpretation
t½ (min) Calculated ValueCalculated ValueTime for 50% of the compound to be metabolized.
CLint Value (µL/min/mg)Value (µL/min/10⁶ cells)In vitro intrinsic clearance rate.
Predicted In Vivo CL Low / Medium / HighLow / Medium / HighQualitative prediction of in vivo clearance.

Part 3: In Silico Computational Prediction Models

In the early stages of drug discovery, before a compound is even synthesized, computational (in silico) models can predict metabolic stability.[24] These tools use machine learning and quantitative structure-activity relationship (QSAR) models to forecast a compound's metabolic fate based on its structure.[25][26][27]

Principles of In Silico Prediction
  • Ligand-Based Approaches (QSAR): These are the most common methods.[24] Models are trained on large datasets of compounds with experimentally determined metabolic stability data (e.g., t½ or CLint).[25][28][29] The algorithm learns the relationships between chemical features (descriptors) and metabolic stability. When a new structure is submitted, the model predicts its stability based on these learned patterns.[30][31]

  • Structure-Based Approaches: These methods model the physical interaction between the drug candidate and the active site of a specific metabolic enzyme (e.g., a CYP isoform).[24] They can predict whether a compound is likely to be a substrate and can even identify the specific atoms most likely to be metabolized (Site of Metabolism or SOM).

Workflow for In Silico Prediction

The process of using these models is generally straightforward and integrated into drug design software platforms.

G cluster_model Computational Model cluster_output Prediction Output input_structure Input 2D/3D Structure of Scaffold Derivative descriptor_calc Calculate Molecular Descriptors input_structure->descriptor_calc ml_model Apply Pre-trained Machine Learning Model (e.g., QSAR) descriptor_calc->ml_model stability_pred Predicted Stability (e.g., t½, CLint class) ml_model->stability_pred som_pred Site of Metabolism (SOM) Prediction Map ml_model->som_pred interpretation Interpret Results to Guide Chemical Synthesis stability_pred->interpretation som_pred->interpretation

General workflow for in silico stability prediction.

For the 4-(bromomethyl)-2-chloro-1-phenoxybenzene scaffold, a reliable in silico tool would be expected to flag all three key regions—the bromomethyl group, the ether linkage, and the aromatic ring—as potential sites of metabolism, corroborating our theoretical analysis.[32]

Synthesizing the Predictions: A Holistic View

By integrating theoretical chemistry, in vitro experimental data, and in silico modeling, a comprehensive picture of the metabolic stability of the 4-(bromomethyl)-2-chloro-1-phenoxybenzene scaffold emerges.

Key Predictions:

  • High Likelihood of Phase II Conjugation: The presence of the electrophilic bromomethyl group makes rapid conjugation with glutathione a highly probable and significant clearance pathway. An in vitro assay using S9 fraction or hepatocytes (which contain GSTs) would be essential to capture this. A simple microsomal assay might underestimate the compound's overall clearance.

  • CYP-Mediated Oxidation as a Parallel Pathway: Oxidative metabolism via CYP enzymes at the ether linkage and the aromatic ring is also expected. The relative contribution of these oxidative pathways versus glutathione conjugation will determine the overall metabolic profile and the types of metabolites formed.

  • Medicinal Chemistry Strategy: To enhance metabolic stability, medicinal chemists could explore modifications at the most labile sites. For instance, replacing the bromomethyl group with a less reactive moiety could block the primary glutathione conjugation pathway. Similarly, introducing blocking groups (like fluorine) at predicted sites of aromatic hydroxylation could slow CYP-mediated oxidation.

Ultimately, the 4-(bromomethyl)-2-chloro-1-phenoxybenzene scaffold possesses multiple, competing metabolic pathways. A multi-faceted evaluation approach is therefore not just recommended, but necessary for accurately predicting its in vivo behavior and guiding the development of more robust drug candidates.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.
  • ACS Publications. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology.
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  • ResearchGate. (2025). MetStabOn—Online Platform for Metabolic Stability Predictions.
  • PubMed. (2015). A probabilistic method to report predictions from a human liver microsomes stability QSAR model: a practical tool for drug discovery.
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  • Semantic Scholar. (n.d.). Bacterial Scission of Ether Bonds.
  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay.
  • ResearchGate. (2025). Predict of metabolic stability of xenobiotics by the PASS and GUSAR programs.
  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions.
  • Science.gov. (n.d.). ether cleavage reactions: Topics.
  • MDPI. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions.
  • MDPI. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Chemistry LibreTexts. (2024). 1.5: Drug Metabolism.
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  • Creative Bioarray. (2025). Hepatocyte Stability Assay.
  • ACS Publications. (n.d.). Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation. Biochemistry.
  • National Institutes of Health. (2018). Drug metabolism in drug discovery and development. PMC.
  • IntechOpen. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways.
  • National Institutes of Health. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC.
  • National Institutes of Health. (n.d.). Role of Glutathione Conjugation in 1-Bromobutane-induced Immunotoxicity in Mice. PMC.
  • ACS Publications. (n.d.). Enzymatic Cleavage of the Ether Bond of 2,4-Dichlorophenoxyacetate.
  • PubMed. (2010). Role of glutathione conjugation in 1-bromobutane-induced hepatotoxicity in mice.
  • MSD Manual Professional Edition. (n.d.). Drug Metabolism - Clinical Pharmacology.
  • PubMed. (n.d.). Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol.
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  • Wikipedia. (n.d.). Cytochrome P450 (individual enzymes).
  • ResearchGate. (n.d.). Glutathione conjugation of xenobiotic compounds and their metabolic....
  • Consensus. (n.d.). Is glutathione crucial for detoxifying xenobiotics through conjugation reactions?.
  • PubMed. (2018). Whole-Cell Biotransformation of Benzene to Phenol Catalysed by Intracellular Cytochrome P450BM3 Activated by External Additives.
  • Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • PubMed. (n.d.). Biotransformation of nitrosobenzene, phenylhydroxylamine, and aniline in the isolated perfused rat liver.
  • Illinois Experts. (n.d.). The role of plant glutathione S-transferases in herbicide metabolism.
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Foundational

A Technical Guide to 4-(Bromomethyl)-2-chloro-1-phenoxybenzene: A Versatile Bifunctional Reagent for Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, a halogenated diphenyl ether derivative with significant potential as a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, a halogenated diphenyl ether derivative with significant potential as a versatile building block in medicinal chemistry and drug development. While not extensively documented as a standalone compound, its structural motifs—a reactive benzylic bromide, a stable phenoxy ether linkage, and a chlorinated aromatic ring—are well-characterized and highly valuable in the synthesis of complex molecular architectures. This document elucidates the compound's chemical identifiers, proposes a robust synthetic strategy grounded in established methodologies, explores its chemical reactivity, and discusses its potential applications as a scaffold for novel therapeutic agents. Detailed experimental protocols, data interpretation guidelines, and workflow visualizations are provided to empower researchers in leveraging this compound's unique properties.

Molecular Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its structure and properties. 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a diaryl ether featuring three key functional groups that dictate its reactivity and utility: a phenoxy group, a chloro substituent, and a bromomethyl group.

Chemical Structure and Identifiers

Based on its IUPAC name, the structure consists of a central benzene ring substituted at position 1 with a phenoxy group, at position 2 with a chlorine atom, and at position 4 with a bromomethyl group.

  • IUPAC Name: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

  • Molecular Formula: C₁₃H₁₀BrClO

  • Molecular Weight: 297.58 g/mol

  • SMILES (Simplified Molecular-Input Line-Entry System) String: BrCc1cc(c(Cl)cc1)Oc1ccccc1

  • InChIKey (International Chemical Identifier Key): YQGIMNHDZNJYRU-UHFFFAOYSA-N

The following diagram illustrates the chemical structure and atom numbering of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Caption: Structure of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Predicted Physicochemical Data

A summary of predicted physicochemical properties is presented in Table 1. These values are crucial for selecting appropriate solvent systems for reactions and purification, as well as for understanding the molecule's potential pharmacokinetic profile.

PropertyPredicted ValueSignificance in Drug Development
LogP ~4.5 - 5.0Indicates high lipophilicity, affecting solubility, membrane permeability, and potential for metabolic degradation.
Topological Polar Surface Area (TPSA) 9.23 ŲSuggests good potential for passive diffusion across biological membranes (e.g., blood-brain barrier).
Hydrogen Bond Acceptors 1 (Ether Oxygen)The ether oxygen can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.[1]
Rotatable Bonds 3Provides conformational flexibility, allowing the molecule to adapt its shape to fit into a binding pocket.

Synthesis and Experimental Protocols

The synthesis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene can be approached through a logical, multi-step sequence. The most robust and field-proven strategy involves the formation of the diaryl ether bond via the Williamson ether synthesis, followed by benzylic bromination.[2][3][4][5][6][7]

Retrosynthetic Analysis & Strategy

The key disconnection is at the ether linkage, suggesting a Williamson ether synthesis between a phenoxide and a suitable electrophile. A secondary disconnection is at the bromomethyl group, which can be installed via radical bromination of a methyl group. This leads to a two-step synthesis from commercially available precursors. The causality for this strategic choice lies in the high efficiency and functional group tolerance of the Williamson ether synthesis for creating aryl ethers and the selectivity of radical bromination for the benzylic position.[7]

G Target 4-(Bromomethyl)-2-chloro-1-phenoxybenzene Intermediate1 2-Chloro-4-methyl-1-phenoxybenzene Target->Intermediate1 Benzylic Bromination (NBS) Precursor1 2-Chloro-4-methylphenol Intermediate1->Precursor1 Williamson Ether Synthesis (or Ullmann Condensation) Precursor2 Bromobenzene or Iodobenzene Intermediate1->Precursor2 Williamson Ether Synthesis (or Ullmann Condensation) Precursor3 Phenol Precursor4 1-Bromo-2-chloro-4-methylbenzene

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Chloro-4-methyl-1-phenoxybenzene via Williamson Ether Synthesis

This protocol describes the nucleophilic substitution reaction between the phenoxide ion and 1-bromo-2-chloro-4-methylbenzene. The choice of a strong base is critical to ensure complete deprotonation of the phenol, and a polar aprotic solvent is used to accelerate the SN2 reaction.[5][6]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve phenol (1.0 equivalent) in anhydrous Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide salt, driving the reaction forward. The low temperature controls the exothermic reaction and hydrogen gas evolution.

  • Nucleophilic Substitution: After stirring for 30 minutes at 0 °C, add a solution of 1-bromo-2-chloro-4-methylbenzene (1.05 equivalents) in DMF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the mixture to room temperature and quench carefully by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Chloro-4-methyl-1-phenoxybenzene.

Step 2: Synthesis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene via Radical Bromination

This step utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, which selectively brominate the benzylic position over the aromatic rings.[7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the product from Step 1 (1.0 equivalent) in carbon tetrachloride (CCl₄).

  • Initiation: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).

  • Reaction: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Causality: The initiator generates radicals upon heating, which abstract a hydrogen atom from the benzylic methyl group. This creates a resonance-stabilized benzyl radical, which is the key intermediate for selective bromination by Br₂ generated in low concentration from NBS.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(Bromomethyl)-2-chloro-1-phenoxybenzene. Further purification can be achieved by recrystallization or column chromatography if necessary.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Benzylic Bromination P1 Phenol + NaH in DMF, 0°C P2 Sodium Phenoxide Intermediate P1->P2 Deprotonation P3 Add 1-Bromo-2-chloro-4-methylbenzene P2->P3 P4 Heat to 90°C P3->P4 SNAr Reaction P5 Aqueous Workup & Extraction P4->P5 P6 Purification (Chromatography) P5->P6 I1 Intermediate: 2-Chloro-4-methyl-1-phenoxybenzene P6->I1 I1_start Intermediate from Step 1 in CCl₄ P7 Add NBS + AIBN I1_start->P7 P8 Reflux with UV light P7->P8 Radical Reaction P9 Filter & Wash P8->P9 P10 Purification P9->P10 Final Final Product: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene P10->Final

Caption: Synthetic workflow for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene lies in its nature as a bifunctional, or even trifunctional, reagent. The different reactivities of its functional groups allow for selective and sequential chemical transformations.

The Highly Electrophilic Benzylic Bromide

The bromomethyl group is the most reactive site on the molecule. As a benzylic bromide, the C-Br bond is activated towards nucleophilic substitution through both SN1 (via a resonance-stabilized carbocation) and SN2 mechanisms.[8][9] This makes it an excellent electrophile for alkylating a wide range of nucleophiles, including:

  • Amines: To form secondary or tertiary amines.

  • Alcohols/Phenols: To form new ether linkages.

  • Thiols: To form thioethers.

  • Carboxylates: To form esters.

  • Cyanide: To introduce a nitrile group, a precursor to carboxylic acids and amines.

This reactivity is the cornerstone of its utility in building larger, more complex molecules from a pre-formed diaryl ether core.

The Aromatic Chlorine: A Handle for Cross-Coupling

The chlorine atom on the aromatic ring is significantly less reactive than the benzylic bromide. It is generally unreactive towards standard nucleophilic substitution but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the late-stage introduction of aryl, vinyl, or amino groups, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.[10]

The Phenoxy Group: A Privileged Scaffold

The diphenyl ether linkage is chemically robust and stable under most reaction conditions. In the context of drug design, the phenoxy group is considered a "privileged scaffold."[11][12][13][14] Its presence can confer desirable properties:

  • Hydrophobic Interactions: The two aromatic rings provide a large, lipophilic surface that can engage in favorable hydrophobic and π-stacking interactions within a protein's binding site.[1]

  • Conformational Control: The ether linkage provides a balance of rigidity and flexibility, influencing the overall topology of the molecule.

  • Metabolic Stability: The ether bond is generally resistant to metabolic cleavage.

G Core 4-(Bromomethyl)-2-chloro-1-phenoxybenzene Benzylic Benzylic Bromide (-CH₂Br) Core->Benzylic Highly Reactive Aryl Aryl Chloride (-Cl) Core->Aryl Moderately Reactive Phenoxy Phenoxy Scaffold (Backbone) Core->Phenoxy Structurally Important NucSub Nucleophilic Substitution (Sₙ1 / Sₙ2) - Amines - Alcohols - Thiols Benzylic->NucSub CrossCouple Cross-Coupling (Suzuki, etc.) - Boronic Acids - Amines Aryl->CrossCouple ScaffoldApp Drug Scaffolding - Hydrophobic Binding - SAR Exploration Phenoxy->ScaffoldApp

Caption: Reactivity and application map of the title compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

    • A singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm .

    • A complex multiplet pattern for the 10 aromatic protons in the region of δ 6.8-7.5 ppm . The specific splitting patterns will confirm the 1,2,4-substitution on one ring and the monosubstitution on the phenoxy ring.

  • ¹³C NMR: The carbon spectrum will show 13 distinct signals (unless there is accidental overlap). Diagnostic peaks include:

    • The benzylic carbon (-CH₂Br) at approximately δ 30-35 ppm .

    • Multiple signals in the aromatic region (δ 115-160 ppm ), including two carbons directly attached to oxygen and one to chlorine, which will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features of the aromatic rings and the C-O ether linkage.

  • C-O-C Stretch: A strong, characteristic band for the aryl ether stretch will appear in the 1200-1270 cm⁻¹ region.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ .

  • C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.

  • C-Br Stretch: A band in the 600-700 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of peaks around m/z 296, 298, and 300, providing definitive confirmation of the elemental composition.

  • Fragmentation: A prominent fragment would be the loss of the bromine atom ([M-Br]⁺), leading to the formation of a stable benzyl cation.

Conclusion

4-(Bromomethyl)-2-chloro-1-phenoxybenzene represents a highly valuable, albeit under-documented, synthetic intermediate for drug discovery and medicinal chemistry. Its architecture combines the stability and favorable binding properties of the privileged phenoxy scaffold with two distinct and orthogonally reactive handles: a highly electrophilic benzylic bromide and a chloro-substituted aryl ring suitable for cross-coupling. This guide provides the foundational knowledge—from molecular identifiers and a robust synthetic protocol to an analysis of its reactivity and characterization—required for researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic programs, enabling the efficient construction and exploration of novel chemical entities.

References

  • Kozyra, P., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. International Journal of Molecular Sciences, 23(16), 8874. [Link][11][13]

  • Kozyra, P., & Pitucha, M. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold-A Short Review of Most Recent Studies 2013-2022. PubMed. [Link][12]

  • Kozyra, P., & Pitucha, M. (2022). Novel Agent with the Terminal Phenoxy Group. Encyclopedia MDPI. [Link][1]

  • University of Colorado. The Williamson Ether Synthesis. University of Colorado Boulder. [Link][2]

  • Khorasani, A. R., et al. (2014). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link][3]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][4]

  • Organic-Synthesis.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic-Synthesis.com. [Link][5]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link][6]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link][7]

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. [Link][15]

  • Zhang, X., et al. (2013). Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process. Synlett, 24(13), 1687-1688. [Link][16]

  • West, M., et al. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 1015-1028. [Link][10]

  • Vitale, F., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1629. [Link][17]

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Exploratory

Reactivity profile of bromomethyl groups in chlorinated diphenylethers

An In-Depth Technical Guide to the Reactivity Profile of Bromomethyl Groups in Chlorinated Diphenyl Ethers Executive Summary Chlorinated diphenyl ethers (CDPEs) form a class of aromatic compounds with significant industr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of Bromomethyl Groups in Chlorinated Diphenyl Ethers

Executive Summary

Chlorinated diphenyl ethers (CDPEs) form a class of aromatic compounds with significant industrial and environmental relevance. The introduction of a bromomethyl group onto the CDPE scaffold transforms it into a highly versatile synthetic intermediate, providing a reactive handle for extensive molecular elaboration. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the reactivity profile of these benzylic bromides. We will delve into the underlying electronic and steric factors that govern their chemical behavior, detail key synthetic transformations including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, and provide field-proven experimental protocols. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical and trustworthy resource for harnessing the synthetic potential of bromomethylated chlorinated diphenylethers.

Introduction: The Strategic Value of the Bromomethyl Handle

The diphenyl ether core is a privileged scaffold found in numerous biologically active molecules and functional materials. The addition of chlorine atoms modulates the electronic properties and metabolic stability of the molecule. However, the true synthetic utility is often unlocked by the introduction of a reactive functional group that can serve as a linchpin for constructing more complex architectures. The bromomethyl group (-CH₂Br) is an exemplary "synthetic handle" for this purpose.

As a benzylic bromide, the C-Br bond is activated towards a variety of transformations. Its reactivity is significantly higher than that of an aryl bromide, allowing for selective chemistry. The presence of chlorine atoms and the diphenyl ether moiety introduces a nuanced interplay of electronic and steric effects that fine-tunes this reactivity, a central theme we will explore throughout this guide. Understanding this profile is paramount for designing efficient and high-yielding synthetic routes in medicinal chemistry and materials science.

Synthesis and Spectroscopic Characterization

Synthesis via Radical Bromination

The most common and effective method for introducing a bromomethyl group onto a chlorinated methyl-diphenyl ether is through a free-radical chain reaction, typically using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The mechanism proceeds through three canonical stages: initiation, propagation, and termination.[1]

  • Initiation: Heat or light initiates the homolytic cleavage of the initiator, generating radicals. This radical then abstracts a hydrogen from HBr (present in trace amounts or formed in situ) to generate a bromine radical (Br•).[1]

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of the chlorinated diphenyl ether. This is the rate-determining step and selectively occurs at the benzylic position due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with a molecule of NBS (or Br₂) to form the bromomethylated product and a new bromine radical, which continues the chain.[1]

  • Termination: The reaction ceases when two radical species combine.[2]

The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial to prevent ionic side reactions and to ensure the low solubility of succinimide, which can be easily filtered off upon reaction completion.

Spectroscopic Characterization

Confirming the successful synthesis of the target compound relies on standard spectroscopic techniques.

  • ¹H NMR: The most telling signal is the appearance of a singlet for the benzylic protons (-CH₂Br), typically appearing in the downfield region of 4.4-4.7 ppm. The disappearance of the methyl singlet (usually around 2.3-2.5 ppm) from the starting material is also a key indicator.

  • ¹³C NMR: The carbon of the bromomethyl group will appear as a distinct signal, typically in the range of 30-35 ppm.

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) will show the molecular ion peak [M]⁺ and often a prominent [M-Br]⁺ fragment. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion cluster, providing definitive evidence of bromination.

Governing Principles of Reactivity

The reactivity of the bromomethyl group is not absolute; it is modulated by the electronic and steric environment imposed by the chlorinated diphenyl ether scaffold.

SN2_Workflow start Start dissolve Dissolve Substrate in DMF start->dissolve add_nuc Add Sodium Azide (1.5 equiv.) dissolve->add_nuc react Stir at Room Temp (Monitor by TLC) add_nuc->react workup Quench with Water & Extract with EtOAc react->workup wash Wash Organic Layer (Water, Brine) workup->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Chromatography (if needed) concentrate->purify end Final Product purify->end Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex R-Pd(II)L₂(Br) Pd0->OA_complex R-Br RE_label Reductive Elimination TM_complex R-Pd(II)L₂(Ar) OA_complex->TM_complex Ar-B(OH)₂ Base OA_label Oxidative Addition TM_complex->Pd0 R-Ar TM_label Transmetalation

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Nucleophilic Substitution Workflows for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

This Application Note provides a rigorous, field-validated guide for performing nucleophilic substitution reactions with 4-(Bromomethyl)-2-chloro-1-phenoxybenzene . This scaffold, a functionalized biaryl ether, is a "pri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for performing nucleophilic substitution reactions with 4-(Bromomethyl)-2-chloro-1-phenoxybenzene . This scaffold, a functionalized biaryl ether, is a "privileged structure" in medicinal chemistry, serving as a critical linker in kinase inhibitors, agrochemicals (pyrethroids), and receptor modulators.

Executive Summary & Reactivity Profile

Target Molecule: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene CAS Registry Number: (Analogous to 3-chloro-4-phenoxybenzyl bromide derivatives) Molecular Weight: ~297.57 g/mol (based on


)[1]

This substrate presents a unique reactivity landscape defined by the electronic push-pull of its substituents.[1]

  • The Electrophile: The benzylic carbon (

    
    ) is the primary reactive center.[1]
    
  • Electronic Activation:

    • 1-Phenoxy Group (

      
      ):  Exerts a strong electron-donating resonance effect (
      
      
      
      ).[1] This significantly stabilizes the transition state for both
      
      
      (carbocation character) and
      
      
      reactions, making this bromide 10-50x more reactive than unsubstituted benzyl bromide.
    • 2-Chloro Group (

      
       to reaction center):  Exerts a weak inductive withdrawing effect (
      
      
      
      ).[1] While typically deactivating, its position (
      
      
      ) minimizes its impact on the reaction center, serving primarily to modulate lipophilicity and metabolic stability rather than hindering substitution.

Critical Handling Note: Like most benzylic bromides, this compound is a potent lachrymator and skin irritant. All protocols must be performed in a functioning fume hood.

Mechanistic Strategy: vs. Control

For high-yield synthesis,


 conditions are strictly preferred .
  • Why

    
    ?  The primary benzylic nature allows for rapid, concerted displacement. Promoting 
    
    
    
    (via protic solvents or Lewis acids) risks hydrolysis to the alcohol (4-(hydroxymethyl)-2-chloro-1-phenoxybenzene) or dimerization (Wurtz-type coupling).[1]
  • Solvent Selection:

    • Optimal: Aprotic polar solvents (DMF, MeCN, Acetone) to solvate the cation and leave the nucleophile "naked" and reactive.

    • Avoid: Alcohols (MeOH, EtOH) unless solvolysis is the goal.

Decision Matrix: Reaction Conditions

ReactionLogic Start Substrate: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene NucType Select Nucleophile Class Start->NucType Amine Amines (1° or 2°) NucType->Amine Phenol Phenols / Alcohols NucType->Phenol Carbon Carbon (Cyanide/Malonate) NucType->Carbon Risk Risk: Over-alkylation Amine->Risk Cond_Phenol Protocol B: Williamson Ether (K2CO3/Acetone + cat. KI) Temp: Reflux Phenol->Cond_Phenol Risk2 Risk: O- vs C-Alkylation Carbon->Risk2 Cond_Amine Protocol A: Mild Base (K2CO3/MeCN or DIPEA/DCM) Temp: 0°C -> RT Cond_Carbon Protocol C: Substitution (NaCN/DMSO or NaH/THF) Temp: < 40°C Risk->Cond_Amine Control Stoichiometry Risk2->Cond_Carbon Solvent Control

Figure 1: Strategic decision tree for condition optimization based on nucleophile class.

Detailed Experimental Protocols

Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)

Best for: Installing the "warhead" or solubilizing group in drug discovery.

Reagents:

  • Substrate: 1.0 equiv.

  • Amine: 1.1 equiv (for 2° amines) or 3-5 equiv (for 1° amines to prevent over-alkylation).[1]

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolution: Dissolve the amine (1.1 mmol) in anhydrous MeCN (5 mL/mmol).

  • Base Addition: Add

    
     (2.0 mmol). Stir at Room Temperature (RT) for 10 min.
    
  • Substrate Addition: Dissolve 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (1.0 mmol) in minimal MeCN and add dropwise over 15 minutes.

    • Note: The dropwise addition is critical to maintain a low instantaneous concentration of the electrophile, minimizing bis-alkylation of primary amines.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The benzylic bromide spot (

    
    ) should disappear.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .[2]

Validation Data:

Parameter Standard Condition Optimization Note
Solvent MeCN Best balance of solubility and easy removal.

| Temp |


 | Heating 

increases dimer formation. | | Yield | 85-92% | Lower yields with 1° amines due to bis-alkylation.[1] |
Protocol B: Etherification (Williamson Ether Synthesis)

Best for: Creating bis-aryl ether linkers.[1]

Reagents:

  • Substrate: 1.0 equiv.

  • Phenol/Alcohol: 1.0 equiv.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Catalyst: Potassium Iodide (KI, 10 mol%) – Crucial for Finkelstein activation. [1]

  • Solvent: Acetone (reflux) or DMF (

    
    ).
    

Procedure:

  • Activation: Combine Phenol (1.0 mmol),

    
     (3.0 mmol), and solvent (Acetone, 10 mL) in a round-bottom flask. Stir at RT for 30 min to generate the phenoxide.
    
  • Finkelstein Step: Add KI (0.1 mmol). This converts the benzylic bromide to the more reactive benzylic iodide in situ.

  • Addition: Add 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (1.0 mmol) in one portion.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Workup: Cool to RT. Filter salts. Evaporate solvent.[2][3] Partition residue between EtOAc and 1M NaOH (to remove unreacted phenol).

Protocol C: Cyanation (Nitrile Synthesis)

Best for: Homologation to carboxylic acids or amines.[1]

Reagents:

  • Substrate: 1.0 equiv.

  • Nucleophile: NaCN or KCN (1.2 equiv).

  • Solvent: DMSO (dry).

  • Safety: Cyanide Hazard! Use a bleach trap for all effluent.

Procedure:

  • Preparation: Dissolve NaCN (1.2 mmol) in dry DMSO (3 mL). Note: NaCN dissolves slowly; mild warming (

    
    ) helps.
    
  • Reaction: Add substrate (1.0 mmol) slowly. The reaction is often exothermic.

  • Control: Maintain temperature

    
    . Higher temperatures cause rapid darkening (polymerization) of the electron-rich benzylic system.
    
  • Quench: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.[4][5]

Troubleshooting & Critical Parameters

Stability Warning: Hydrolysis

The 1-phenoxy group stabilizes the benzylic carbocation, making this compound surprisingly sensitive to moisture.

  • Symptom: Appearance of a polar spot (

    
     in Hex/EtOAc 4:1) corresponding to the benzyl alcohol.
    
  • Prevention: Store the bromide at

    
     under Argon. Use strictly anhydrous solvents for reactions.
    
Impurity Profile
ImpurityOriginSolution
Benzyl Alcohol Hydrolysis (wet solvent)Dry solvents over molecular sieves (3Å).[1]
Dimer Wurtz coupling (trace metals)Avoid metal spatulas; use glass/Teflon.
Aldehyde Oxidation (air + light)Store in amber vials; flush with

.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for benzylic substitution).
  • Bradshaw, J. S., et al. (1976). "Preparation of macrocyclic ether-esters...". Journal of Organic Chemistry, 41(1), 134-136.[1] Link (Demonstrates reactivity of substituted benzyl halides).[1]

  • Rea, P. A., et al. (2016). "Process for the preparation of quinazoline derivatives". World Intellectual Property Organization, WO2016185485A2. Link (Describes analogous biaryl ether synthesis workflows).[1]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Mechanistic grounding for substituent effects).

Sources

Application

Application Note: Leveraging 4-(Bromomethyl)-2-chloro-1-phenoxybenzene for Covalent Fragment-Based Drug Discovery

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene as an electrophilic fragment in Fragm...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene as an electrophilic fragment in Fragment-Based Drug Discovery (FBDD). It outlines the principles of covalent FBDD, details the fragment's characteristics, and provides in-depth protocols for screening, validation, and optimization.

Introduction: The Rise of Covalent Fragments

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful and efficient strategy for identifying novel lead compounds.[1] By screening small, low-molecular-weight molecules (fragments), FBDD explores chemical space more effectively than traditional high-throughput screening (HTS).[2][3] While conventional FBDD relies on detecting weak, non-covalent interactions, a compelling evolution of this technique involves the use of electrophilic fragments that form a stable, covalent bond with their protein target.

This covalent approach offers distinct advantages. The formation of a covalent bond can overcome the low intrinsic affinity that limits non-covalent fragment screening, resulting in prolonged pharmacological effects and the ability to target proteins previously considered "undruggable."[4][5][6] 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a prime example of a fragment designed for this purpose. Its phenoxybenzene scaffold provides a foundation for specific, non-covalent recognition within a binding pocket, while the reactive benzylic bromide group acts as a "warhead," capable of forming a covalent bond with a nearby nucleophilic amino acid residue.

Core Principles of Covalent FBDD

Covalent FBDD is an "electrophile-first" approach that integrates the benefits of covalent targeting with fragment-based chemistry.[4] The workflow begins by screening a library of reactive fragments against a target protein to identify "hits" that form a covalent adduct. These hits are then validated and optimized through structure-guided design to produce potent and selective inhibitors.[1][7] The key to a successful covalent FBDD campaign is the careful balance of fragment reactivity with selectivity to minimize off-target effects.[5]

The general workflow is designed to identify a covalent hit and confirm its mechanism of action with high confidence before committing to extensive medicinal chemistry.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization A Target Selection (Accessible Nucleophile) C Primary Screen (Intact Protein MS) A->C B Covalent Fragment Library (e.g., containing 4-(Bromomethyl)-2-chloro-1-phenoxybenzene) B->C D Orthogonal Confirmation (Biochemical Assay) C->D E Site of Modification Mapping (LC-MS/MS Peptide Mapping) D->E F Structural Characterization (X-ray Crystallography) E->F G Structure-Guided Design (Fragment Growing/Linking) F->G H SAR & Reactivity Tuning G->H I Optimized Lead Compound H->I

Caption: High-level workflow for a covalent FBDD campaign.

Characterization of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

This fragment has been strategically designed. The core scaffold is suitable for making multiple favorable interactions within a protein binding site, while the electrophilic warhead is positioned to react with a target nucleophile.

Physicochemical Properties

A good fragment should possess drug-like properties and be amenable to synthetic elaboration.[8] 4-(Bromomethyl)-2-chloro-1-phenoxybenzene fits well within the typical parameters for fragment libraries.

PropertyValueSignificance in FBDD
Molecular Weight 297.58 g/mol Falls within the desired range for fragments (<300 Da), ensuring higher ligand efficiency.[1][2]
cLogP ~4.5Indicates moderate lipophilicity, balancing solubility with binding potential.
Heavy Atom Count 19Complies with the "Rule of Three" principles often used in fragment library design.
Hydrogen Bond Acceptors 1 (Ether oxygen)Provides a key interaction point for binding.
Hydrogen Bond Donors 0Simplicity is a key feature of efficient fragments.
Rotatable Bonds 3Offers conformational flexibility to adapt to a binding site.
Reactivity Profile: The Benzylic Bromide Warhead

The key to this fragment's utility is the bromomethyl group. As a benzylic bromide, it is an electrophile capable of reacting with nucleophilic amino acid side chains via an SN2 mechanism.

  • Primary Target: Cysteine is the most common target for covalent fragments due to the high nucleophilicity and relatively low abundance of its thiol side chain, which often leads to greater selectivity.[5]

  • Other Potential Targets: Other residues such as lysine, histidine, and serine can also be targeted, although they are generally less reactive than cysteine.[5]

  • Tunable Reactivity: The reactivity of the benzylic bromide is moderate. It is reactive enough to form a bond under physiological conditions but not so reactive as to be unstable or promiscuous, a critical consideration for avoiding off-target toxicity.[5][8] The electron-withdrawing effect of the chloro substituent can subtly influence the electrophilicity of the benzylic carbon.

Experimental Design and Screening Protocols

A robust screening cascade is essential for identifying and validating true covalent hits. This process relies on a highly sensitive primary screen followed by orthogonal validation methods.[9]

Target Selection

The ideal target for a covalent FBDD campaign using this fragment possesses an accessible nucleophilic residue (preferably cysteine) within or near a binding pocket. Computational analysis or prior structural knowledge of the target protein is invaluable for confirming the presence of such a residue.

Protocol: Primary Screening via Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is the premier method for primary screening of covalent fragment libraries because it directly detects the formation of a covalent adduct.[10][11] This technique is high-throughput and requires minimal protein consumption.[12]

Objective: To identify fragments that form a covalent bond with the target protein by detecting a specific mass shift.

Materials:

  • Target protein (≥95% purity) in a suitable, non-reactive buffer (e.g., HEPES or phosphate buffer, pH 7.4).

  • 4-(Bromomethyl)-2-chloro-1-phenoxybenzene stock solution (e.g., 100 mM in DMSO).

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap).

  • Control compounds: A non-reactive analog (e.g., 4-methyl-2-chloro-1-phenoxybenzene) and a known inhibitor if available.

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a final concentration of 5-10 µM.

  • Incubation: In a microplate, mix the protein solution with the fragment to a final fragment concentration of 100-200 µM. Include a DMSO-only control and controls with non-reactive analogs.

  • Reaction: Incubate the plate at room temperature for 1-4 hours. The optimal time should be determined in a preliminary experiment.

  • Quenching (Optional): The reaction can be stopped by adding 0.1% formic acid.

  • LC-MS Analysis:

    • Inject a small volume (5-10 µL) of each sample into the LC-MS system.

    • Use a short desalting column (e.g., a C4 reverse-phase column) to remove non-volatile salts.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the average mass of the protein in each sample.

    • A "hit" is identified by a mass increase corresponding to the addition of the fragment minus HBr (C₁₃H₁₀ClO). The expected mass shift for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is +217.04 Da .

    • Compare the hit wells to the DMSO control. No mass shift should be observed in the control or with the non-reactive analog.

Hit Validation and Mechanism of Action Confirmation

A positive result from the primary screen is only the first step. Rigorous validation is required to confirm on-target activity and identify the precise site of modification.[13]

Hit_Validation A Primary Hit from MS Screen B Biochemical Assay (Confirms Functional Activity) A->B Functional Test C Peptide Mapping (LC-MS/MS) (Identifies Modification Site) A->C MoA Study E Validated Covalent Hit B->E D X-ray Crystallography (Defines Binding Mode) C->D Structural Biology D->E

Caption: A streamlined workflow for validating covalent fragment hits.

Protocol: Site of Modification Mapping by LC-MS/MS

This is the most critical validation step to prove that the fragment binds to the intended nucleophilic residue.

Objective: To identify the specific amino acid that is covalently modified by the fragment.

Materials:

  • Covalently modified protein sample from the screening protocol.

  • Unmodified control protein sample.

  • Denaturing buffer (e.g., 8 M urea).

  • Reducing agent (e.g., DTT) and alkylating agent (e.g., iodoacetamide).

  • Protease (e.g., Trypsin).

  • LC-MS/MS system capable of peptide sequencing.

Procedure:

  • Denaturation and Digestion:

    • Denature, reduce, and alkylate both the modified and control protein samples to linearize the protein and cap free cysteines.

    • Dilute the samples to reduce the urea concentration (< 1 M) and add trypsin.

    • Incubate overnight at 37 °C to digest the protein into smaller peptides.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixtures into the LC-MS/MS system.

    • The instrument will separate the peptides by liquid chromatography and then select, fragment, and measure the mass of the peptide fragments (MS/MS).

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.

    • In the search parameters, specify a variable modification on cysteine (or other potential residues) corresponding to the mass of the fragment adduct (+217.04 Da).

    • The software will identify the specific peptide containing the modification and the MS/MS spectrum will confirm the exact amino acid that was modified.

    • This modified peptide should be present only in the fragment-treated sample, not in the control.

Structural Confirmation: X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex provides the ultimate validation.[13] It reveals the precise binding mode, confirms the covalent linkage, and provides an invaluable blueprint for structure-based drug design.[14] The protocol typically involves soaking the fragment into pre-grown crystals of the target protein or co-crystallizing the protein in the presence of the fragment.

From Fragment to Lead: The Path of Optimization

Once a fragment like 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is validated, the goal is to elaborate its structure to improve potency and selectivity.[15]

  • Fragment Growing: The phenoxybenzene scaffold serves as an ideal anchor point. Synthetic chemistry can be used to add new functional groups to either of the aromatic rings, extending the molecule into adjacent sub-pockets of the binding site to form new, favorable interactions.[7] This is a primary strategy for increasing affinity.

  • Structure-Activity Relationship (SAR): A systematic exploration of analogs helps to build a clear SAR. For example, the position and nature of the chloro substituent could be varied to probe its impact on binding.

  • Reactivity Tuning: While the benzylic bromide is effective for hit discovery, it may not be ideal for a final drug candidate. During optimization, it can be replaced with other electrophilic warheads (e.g., an acrylamide) to fine-tune reactivity, improve stability, and optimize the safety profile.[5]

Conclusion

4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a highly valuable tool for covalent fragment-based screening campaigns. Its well-defined reactivity and medicinally relevant scaffold make it an excellent starting point for targeting proteins with accessible nucleophilic residues. By employing a rigorous and multi-disciplinary workflow that combines high-resolution mass spectrometry, biochemical validation, and structural biology, researchers can confidently identify and validate novel covalent hits, paving the way for the development of next-generation therapeutics against challenging disease targets.

References

  • Vivarès, D., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Johnson, C. N. (n.d.). Covalent Drug Discovery: Challenges, Advances, and Success Stories. International Pharmaceutical Industry. [Link]

  • Keeley, A., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PMC. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]

  • Kirkman, T., et al. (2025). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Selvita. [Link]

  • Ciulli, A. (n.d.). Chapter 7. Fragment-Based Drug Discovery. Royal Society of Chemistry. [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Christopher, J. A., et al. (2012). Fragment-Based Drug Discovery of GPCRs Using Biophysical Methods. ACS Publications. [Link]

  • Parsy, C. (2021). Recent trends in drug discovery of covalent binders: - can we move beyond cysteine? Oncodesign Services. [Link]

  • Vividion Therapeutics. (2021). Fragment-based covalent ligand discovery. Vividion Therapeutics. [Link]

  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM. [Link]

  • Gardberg, A. S., et al. (2022). X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. PubMed. [Link]

  • Rosmulder, M. (2020). 10 Years Into the Resurgence of Covalent Drugs. Taylor & Francis Online. [Link]

  • Am Ende, C. W., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. ACS Publications. [Link]

  • CRELUX. (n.d.). Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. CRELUX. [Link]

  • Keeley, A., et al. (2025). Covalent fragment libraries in drug discovery. ResearchGate. [Link]

  • Singh, J., et al. (2017). Covalent Inhibition in Drug Discovery. PMC - NIH. [Link]

  • Petraccone, L., et al. (2022). Recent Advances in Covalent Drug Discovery. PMC. [Link]

  • Chemspace. (2021). Covalent fragment libraries in Drug Discovery. Chemspace. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Bromomethyl)-2-chloro-1-methoxybenzene. PubChem. [Link]

  • Wulsdorf, T., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. MDPI. [Link]

  • DiRocco, D. A., et al. (2017). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science. [Link]

Sources

Method

Preparation of pharmaceutical intermediates from 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Application Note: Strategic Utilization of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene in Medicinal Chemistry Executive Summary This application note details the synthetic utility, handling, and strategic application of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene in Medicinal Chemistry

Executive Summary

This application note details the synthetic utility, handling, and strategic application of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (CAS: Analogous to 461432-23-5 family).[1][2] As a halogenated diphenyl ether derivative, this intermediate represents a "privileged scaffold" in drug discovery, offering a precise balance of lipophilicity and metabolic stability.[2]

The presence of the ortho-chlorine atom (relative to the phenoxy group) sterically protects the ether linkage from enzymatic cleavage, while the para-bromomethyl group serves as a highly reactive electrophilic handle for


 coupling.[1][2] This scaffold is critical in the synthesis of anthelmintics (e.g., Rafoxanide analogues) , kinase inhibitors , and PPAR agonists .[2]

Structural Analysis & Reactivity Profile

To effectively utilize this intermediate, researchers must understand the electronic and steric environment of the benzene ring.

  • 1-Phenoxy Group (+M Effect): The ether linkage is electron-donating by resonance, activating the ring.[1][2] However, it also serves as a lipophilic anchor (LogP enhancement), crucial for membrane permeability in CNS and intracellular targets.[2]

  • 2-Chloro Substituent (-I Effect, Steric Bulk):

    • Metabolic Blockade:[1][2] The chlorine atom at position 2 prevents hydroxylation at this metabolically vulnerable site.[1]

    • Conformational Lock: It forces the diphenyl ether system into a specific twist angle (

      
      ), often required for binding into hydrophobic pockets of enzymes like Cyclooxygenase (COX)  or 5-Lipoxygenase (5-LOX) .[1][2]
      
  • 4-Bromomethyl Group (Reactive Center): A classic benzylic bromide.[1][2] It is highly susceptible to nucleophilic attack but prone to hydrolysis if stored improperly.[1][2]

DOT Diagram 1: Chemical Reactivity Landscape

ReactivityLandscape Core 4-(Bromomethyl)-2-chloro- 1-phenoxybenzene Amination Pathway A: Amination (Kinase Inhibitors/GPCRs) Core->Amination  + Primary/Secondary Amines (K2CO3, CH3CN) Etherification Pathway B: Etherification (Agrochemicals/Polymer Precursors) Core->Etherification  + Phenols/Alcohols (NaH, DMF) Cyanation Pathway C: Cyanation (Homologation to Phenylacetic Acids) Core->Cyanation  + NaCN (DMSO, rt) ProdA Benzylamines Amination->ProdA ProdB Benzyl Ethers Etherification->ProdB ProdC Phenylacetonitriles Cyanation->ProdC

Caption: Divergent synthetic pathways utilizing the benzylic bromide "warhead" for rapid library generation.

Protocol 1: Synthesis of the Intermediate

Note: While often purchased, in-house preparation ensures freshness and avoids the degradation common in commercial benzylic bromides.[1][2]

Objective: Conversion of 2-chloro-4-methyl-1-phenoxybenzene to 4-(bromomethyl)-2-chloro-1-phenoxybenzene via Radical Bromination.

Materials:

  • Precursor: 2-chloro-4-methyl-1-phenoxybenzene (1.0 eq)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[2]

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide.[2]

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative).[2]
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Dissolve 2-chloro-4-methyl-1-phenoxybenzene (10 mmol) in anhydrous Trifluorotoluene (50 mL). Author's Note:

    
     is traditional but toxic; Trifluorotoluene offers higher boiling points and better safety profiles.[2]
    
  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the stirring solution.

  • Initiation: Heat the mixture to reflux (

    
    ). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[1]
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
    • Critical Control Point: Stop heating immediately upon consumption of starting material to prevent gem-dibromination (formation of the benzal bromide).[1][2]

  • Workup: Cool to

    
     to precipitate succinimide completely. Filter off the solid.[1][3][4]
    
  • Purification: Concentrate the filtrate. Recrystallize from Hexane/Cyclohexane to yield white/off-white crystals.[1][2]

Yield Expectation: 75-85%.

Protocol 2: Application in C-N Bond Formation (Amination)

Context: This protocol mimics the synthesis of "Tail" regions for tyrosine kinase inhibitors (e.g., Lapatinib analogs) where a lipophilic benzyl group is attached to a polar headgroup.[2]

Materials:

  • Electrophile: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (1.0 eq)[1][2]

  • Nucleophile: Morpholine or Piperazine derivative (1.2 eq)[1][2]

  • Base:

    
     (anhydrous, 2.0 eq)[2]
    
  • Solvent: Acetonitrile (

    
    )[1][2]
    

Methodology:

  • Preparation: Suspend the amine (1.2 mmol) and

    
     (2.0 mmol) in dry Acetonitrile (10 mL). Stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Addition: Add the benzylic bromide (1.0 mmol) dropwise as a solution in Acetonitrile (2 mL).

    • Why? Slow addition prevents the formation of quaternary ammonium salts (over-alkylation).[2]

  • Reaction: Stir at

    
     for 4 hours.
    
  • Quench: Filter the inorganic salts (

    
    , excess carbonate).
    
  • Isolation: Evaporate the solvent. Dissolve residue in DCM, wash with water, and dry over

    
    .[2][5]
    
  • Validation:

    
     NMR should show the disappearance of the benzylic 
    
    
    
    singlet at
    
    
    ppm and the appearance of a new singlet/doublet upfield at
    
    
    ppm (adjacent to Nitrogen).[1][2]

DOT Diagram 2: Amination Workflow Logic

AminationWorkflow Start Start: Reagent Prep Mix Suspend Amine + K2CO3 in MeCN (15 min) Start->Mix Add Dropwise Addition of Benzylic Bromide Mix->Add Heat Heat to 60°C (4 hrs) Monitor via TLC Add->Heat Check Is SM Consumed? Heat->Check Check->Heat No Filter Filter Salts (KBr) Check->Filter Yes Finish Evaporate & Recrystallize Filter->Finish

Caption: Operational workflow for the synthesis of benzylamine pharmaceutical intermediates.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of bromide to alcohol.[1][2]Ensure solvents are anhydrous.[1][2] Store intermediate in a desiccator.
Impurity: Dimer Wurtz-type coupling.[1][2]Avoid highly concentrated solutions during synthesis; maintain dilute conditions.
Lachrymation Volatilization of benzylic bromide.[1]Safety Mandatory: Handle only in a fume hood. Use diphoterine or saline for eye washes.[1][2]
Over-alkylation Excess bromide relative to amine.[1][2]Use a slight excess of the amine (nucleophile), not the electrophile.[2]

References

  • Synthesis of Diphenyl Ether Scaffolds

    • BenchChem Application Notes.[1][2][6][7] "Williamson Ether Synthesis with 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Phenols." Accessed 2025.[1][2][6][7] Link[1][2]

  • Radical Bromination Methodologies

    • Thieme Synthesis.[1][2][4] "Synthesis of 1-Allyl-4-(bromomethyl)benzene." Synthesis, 2021.[2][3][4][8] Link[1][2]

  • Pharmaceutical Relevance (Rafoxanide/Salicylanilides)

    • National Institutes of Health (PMC).[2] "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide."[1][2] Link

  • Kinase Inhibitor Intermediates

    • Molkem.[1][2][9] "N-[3-chloro-4-(3-fluoro benzyloxy)phenyl]-6-iodoquinazolin-4-amine | Intermediate of Lapatinib."[1][2][9][10] Link

  • General Nucleophilic Substitution Protocols

    • Chemistry LibreTexts. "Reactions of Amines - Nucleophilic Substitution."[1] Link

Sources

Application

Application Note: Synthesis of Macrocycles Incorporating 2-Chloro-1-Phenoxybenzene Moieties

Introduction & Strategic Analysis The 2-chloro-1-phenoxybenzene moiety (an ortho-chlorinated diaryl ether) represents a privileged structural motif in medicinal chemistry.[1] Found in bioactive natural products like the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The 2-chloro-1-phenoxybenzene moiety (an ortho-chlorinated diaryl ether) represents a privileged structural motif in medicinal chemistry.[1] Found in bioactive natural products like the vancomycin aglycon and K-13, as well as synthetic kinase inhibitors, this moiety serves two critical functions:

  • Conformational Restriction: The chlorine atom at the ortho position introduces significant steric bulk (A-value ~0.43), restricting rotation around the ether linkage. In macrocyclic contexts, this enforces specific atropisomeric conformations or "turn" geometries essential for binding affinity.

  • Metabolic Stability: The halogen blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the aromatic ring.

Synthesizing macrocycles containing this unit presents a unique challenge: the steric hindrance of the chlorine atom disfavors the formation of the ether bond during the ring-closing step. Consequently, standard protocols often fail, leading to oligomerization or hydrolysis.

This guide details two field-proven workflows to overcome these barriers, prioritizing Copper-Catalyzed Intramolecular O-Arylation (Ullmann-type) as the method of choice for neutral systems, while discussing SNAr strategies for activated scaffolds.[1]

Decision Matrix: Selecting the Cyclization Strategy

Before initiating synthesis, analyze your precursor's electronic properties to select the correct pathway.

CyclizationStrategy Start Target: 2-Chloro-1-Phenoxy Macrocycle CheckActivation Is the Ring Electron-Deficient? (e.g., NO2, CN, Pyridine) Start->CheckActivation Yes Yes (Activated) CheckActivation->Yes No No (Neutral/Electron-Rich) CheckActivation->No SNAr Pathway A: Intramolecular S_NAr (Nucleophilic Aromatic Substitution) Yes->SNAr High Yield Ullmann Pathway B: Cu-Catalyzed O-Arylation (Modified Ullmann Coupling) No->Ullmann Essential SNAr_Details Req: F/Cl Leaving Group Temp: 80-120°C Base: K2CO3 SNAr->SNAr_Details Ullmann_Details Req: I/Br Leaving Group Cat: CuI + Ligand Temp: 90-110°C Ullmann->Ullmann_Details

Figure 1: Strategic decision tree for selecting the macrocyclization methodology based on precursor electronics.

Protocol A: Copper-Catalyzed Intramolecular O-Arylation (The "Neutral" Route)[1]

This protocol is the industry standard for synthesizing the 2-chloro-1-phenoxybenzene linkage when the aromatic rings lack strong electron-withdrawing groups.[1] It relies on the chemoselectivity of Copper(I) to insert into an Aryl-Iodide or Aryl-Bromide bond in the presence of an ortho-Chloride, leaving the chlorine intact to serve as the structural substituent.

Mechanism & Rationale[2][3][4][5]
  • Chemoselectivity: C–I bonds (~53 kcal/mol) and C–Br bonds (~68 kcal/mol) are weaker than C–Cl bonds (~81 kcal/mol). By using a 1-bromo-2-chlorobenzene precursor, the catalyst selectively activates the bromine for coupling with the phenol, installing the ether linkage exactly where required while preserving the chlorine.

  • Ligand Acceleration: The use of bidentate ligands (e.g., Picolinic acid or Dimethylglycine) is non-negotiable. They lower the activation energy, allowing the reaction to proceed at temperatures (80-100°C) that minimize thermal decomposition of the peptide/polyketide backbone.

Experimental Workflow
Materials
  • Precursor: Linear chain containing a terminal phenol and a terminal 2-chloro-1-iodobenzene (or bromo) moiety.[1]

  • Catalyst: Copper(I) Iodide (CuI) [99.999% purity recommended].

  • Ligand: N,N-Dimethylglycine (DMG) or Picolinic Acid.[1]

  • Base: Cesium Carbonate (Cs₂CO₃) - Critical for solubility in organic solvents.[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol
  • System Preparation:

    • Oven-dry a Schlenk tube or pressure vial.[1]

    • Critical Step: The reaction is sensitive to oxygen. Perform all solid transfers in a glovebox or under a rigorous Argon counter-flow.

  • Reagent Loading:

    • Add the linear precursor (1.0 equiv).

    • Add CuI (10-20 mol%). Note: Higher loading (20%) is often required for macrocyclizations to overcome entropic barriers.

    • Add Ligand (20-40 mol%).[1] Maintain a 1:2 Metal:Ligand ratio.

    • Add Cs₂CO₃ (2.0 - 3.0 equiv).

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane to achieve a concentration of 0.005 M to 0.01 M .

    • Expert Insight: High dilution is essential to favor intramolecular cyclization (ring formation) over intermolecular polymerization.

    • Degas the mixture by sparging with Argon for 15 minutes or using the freeze-pump-thaw method (3 cycles).

  • Reaction:

    • Seal the vessel and heat to 95°C .

    • Monitor via HPLC/UPLC every 4 hours. The reaction typically requires 12–24 hours.

    • Endpoint: Disappearance of the Aryl-Iodide starting material.[1]

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove copper salts and inorganic base. Wash with EtOAc.

    • Concentrate the filtrate.

    • Purification: Flash chromatography is usually sufficient. If the residue contains copper traces (green/blue tint), wash the organic layer with 10% NH₄OH or EDTA solution.

Protocol B: Intramolecular SNAr (The "Activated" Route)

If your target molecule allows for an electron-withdrawing group (EWG) like a nitro group or a pyridine ring, the SNAr pathway is generally higher yielding and requires no heavy metals.

Mechanism & Rationale

This reaction proceeds via a Meisenheimer complex. The nucleophilic phenol attacks the carbon bearing the leaving group (Fluorine is best).

  • The "2-Chloro" Challenge: To obtain the 2-chloro-1-phenoxy motif, the precursor must be a 1-fluoro-2-chloro-3-nitrobenzene derivative.[1] The phenol attacks the Fluorine (highest electronegativity = most activated carbon), leaving the Chlorine and Nitro groups intact.

Experimental Workflow
Materials
  • Precursor: Linear chain with terminal phenol and 2-chloro-6-fluoronitrobenzene moiety.[1]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: DMF or DMSO (Polar aprotic solvents are required to stabilize the transition state).

Step-by-Step Protocol
  • Slow Addition Setup (Pseudo-High Dilution):

    • Prepare a solution of the Base (5.0 equiv) in DMF in a round-bottom flask at 60–80°C.

    • Dissolve the Linear Precursor in DMF (to a concentration of ~0.05 M).

  • Cyclization:

    • Using a syringe pump, add the Precursor solution to the Base solution over 4–8 hours.

    • Why: This keeps the instantaneous concentration of the unreacted precursor extremely low, statistically preventing two precursor molecules from meeting and polymerizing.

  • Monitoring:

    • Reaction is often rapid once the reagents mix. Monitor for the disappearance of the starting material.

  • Post-Processing:

    • The resulting product will be a nitro-macrocycle.[1]

    • To achieve the neutral 2-chloro-1-phenoxybenzene moiety, perform a selective reduction of the nitro group (e.g., Zn/HCl or H₂/Pd-C if the Cl survives, or Fe/NH₄Cl) followed by deamination (diazotization + reduction), although this is synthetically "expensive" in terms of step count.[1]

    • Note: This route is best if the nitro group is part of the final desired pharmacophore (e.g., Vancomycin analogs often retain modifications).

Data Summary & Troubleshooting

VariableCu-Catalyzed (Ullmann)SNAr (Nucleophilic Subst.)[1]
Substrate Scope Neutral, Electron-Rich, or Weakly ActivatedMust be Electron-Deficient (NO₂, CN)
Precursor Halogen Aryl-Iodide (Preferred) or BromideAryl-Fluoride (Preferred) > Chloride
Concentration 0.005 M (High Dilution)Pseudo-High Dilution (Syringe Pump)
Key Risk Protodehalogenation (Loss of I/Br without cyclization)Intermolecular Dimerization
Typical Yield 40–70%60–85%
Common Failure Modes
  • Loss of Chlorine: In the Ullmann coupling, if the temperature is too high (>120°C) or the ligand is too aggressive, the ortho-chlorine may also react. Solution: Stick to <100°C and use Aryl-Iodides (react faster than Cl).[1]

  • Oligomerization: If the product is a dimer/trimer. Solution: Decrease concentration further (0.001 M) or increase the slow-addition time.

Visualizing the Ullmann Workflow

UllmannWorkflow cluster_0 Preparation Phase cluster_1 Reaction Phase P1 Linear Precursor (Phenol + Aryl-I + o-Cl) R1 Degassing (Argon Sparge) P1->R1 P2 Cat: CuI + Ligand Base: Cs2CO3 P2->R1 R2 Heating (95°C) High Dilution (0.005M) R1->R2 R3 Oxidative Addition (Cu inserts into C-I) R2->R3 Initiation R4 Reductive Elimination (C-O Bond Formed) R3->R4 Cycle End Final Product (2-Cl-1-Phenoxy Macrocycle) R4->End Macrocycle

Figure 2: Workflow for the Copper-Catalyzed synthesis of the 2-chloro-1-phenoxybenzene macrocycle.

References

  • Beemelmanns, C., & Reissig, H. U. (2015). Evolution of the Synthesis of Vancomycin and Related Glycopeptide Antibiotics. Chemical Society Reviews. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link

  • Sawada, Y., et al. (2012). Macrocyclizations for Medicinal Chemistry: Synthesis of Druglike Macrocycles by High-Concentration Ullmann Coupling. Journal of Organic Chemistry. Link

  • Zhu, J. (1997). Recent Developments in the Synthesis of Vancomycin and Related Glycopeptide Antibiotics. Synlett. Link

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Link

Sources

Method

Application Notes and Protocols for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A Novel Linker for Specialized Solid-Phase Synthesis Applications In the landscape of solid-phase...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Novel Linker for Specialized Solid-Phase Synthesis Applications

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is paramount, dictating the conditions for both immobilization and final cleavage of the target molecule. While classic linkers like Wang and Rink are well-established, the exploration of novel linker structures is crucial for expanding the synthetic toolbox and addressing specific challenges in drug discovery and materials science. This guide introduces 4-(Bromomethyl)-2-chloro-1-phenoxybenzene as a promising, albeit currently non-standard, linker for solid-phase applications.

The unique structure of this linker, featuring a reactive bromomethyl group for payload attachment and a substituted phenoxybenzyl ether core, suggests its utility in scenarios requiring tailored cleavage conditions. The presence of a chloro substituent on the phenoxy ring is hypothesized to modulate the acid lability of the ether bond, potentially offering a different cleavage profile compared to standard p-alkoxybenzyl ether linkers.[1] This document provides a comprehensive, albeit prospective, guide to the application of this novel linker, drawing upon established principles of solid-phase chemistry to propose detailed protocols for its use.

Core Principles and Rationale

The proposed application of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene as a solid-phase synthesis linker is predicated on a three-stage workflow:

  • Immobilization: The linker is first anchored to a solid support. This guide proposes a strategy involving the synthesis of the corresponding hydroxymethyl precursor, 4-(hydroxymethyl)-2-chloro-1-phenoxybenzene, which is then coupled to a chloromethylated polystyrene resin.

  • Payload Attachment and Synthesis: A molecule of interest, typically containing a carboxylic acid, is attached to the linker's reactive bromomethyl group via nucleophilic substitution. Subsequent synthetic transformations can then be performed on the immobilized molecule.

  • Cleavage: The final product is cleaved from the solid support by acid-catalyzed hydrolysis of the phenoxybenzyl ether bond. The chloro-substituent is expected to influence the rate of this cleavage.

The following sections provide detailed, step-by-step protocols for each of these stages, along with the underlying scientific rationale.

PART 1: Synthesis and Immobilization of the Linker

The successful implementation of this linker begins with its attachment to a suitable solid support. A common and robust method for this is the reaction of a hydroxymethyl-functionalized linker precursor with a chloromethylated polystyrene resin (Merrifield resin).

Protocol 1: Synthesis of 4-(Hydroxymethyl)-2-chloro-1-phenoxybenzene

The synthesis of the hydroxymethyl precursor is a critical first step. A plausible synthetic route involves the Williamson ether synthesis between 4-bromomethyl-2-chlorophenol and phenol, followed by conversion of the bromomethyl group to a hydroxymethyl group. A more direct, though hypothetical, approach would be the reaction of 2-chloro-4-hydroxybenzyl alcohol with a suitable phenylation reagent. For the purpose of this guide, we will assume the availability of the precursor. A general method for a related synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol from 4-chlorophenol and formaldehyde is well-documented and could be adapted.[2]

Protocol 2: Immobilization on Chloromethylated Polystyrene Resin

This protocol details the attachment of the hydroxymethyl precursor to a chloromethylated polystyrene resin to generate the functionalized solid support.

Materials:

  • Chloromethylated polystyrene resin (Merrifield resin), 1% DVB, 1.0 mmol/g loading

  • 4-(Hydroxymethyl)-2-chloro-1-phenoxybenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel suitable for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the chloromethylated polystyrene resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in the reaction vessel. Drain the solvent.

  • Precursor Anion Formation: In a separate flask, dissolve 4-(hydroxymethyl)-2-chloro-1-phenoxybenzene (3.0 mmol) in anhydrous DMF (15 mL). To this solution, carefully add sodium hydride (3.0 mmol) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Coupling Reaction: Add the solution of the deprotonated precursor to the swollen resin. Seal the reaction vessel and agitate the mixture at 60 °C for 24 hours.

  • Washing: After the reaction, cool the resin to room temperature and drain the solvent. Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the functionalized resin under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group of the precursor, forming the more nucleophilic phenoxide anion for reaction with the chloromethylated resin.

  • DMF: A polar aprotic solvent is chosen to dissolve the precursor and its sodium salt, and to facilitate the swelling of the polystyrene resin.

  • Elevated Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction between the phenoxide and the chloromethyl groups on the resin.

  • Extensive Washing: A thorough washing sequence is crucial to remove unreacted precursor and byproducts, ensuring a clean resin for the subsequent synthetic steps.

Diagram of Linker Immobilization Workflow:

G cluster_prep Precursor Preparation cluster_resin Resin Functionalization precursor 4-(Hydroxymethyl)-2-chloro- 1-phenoxybenzene base NaH in DMF precursor->base Deprotonation anion Phenoxide Anion base->anion resin_react Reaction at 60°C anion->resin_react Nucleophilic Substitution resin_start Chloromethylated Polystyrene Resin resin_swell Swell in DCM resin_start->resin_swell resin_swell->resin_react resin_wash Washing Sequence resin_react->resin_wash resin_final Functionalized Resin resin_wash->resin_final

Caption: Workflow for the immobilization of the linker precursor onto a solid support.

PART 2: Payload Attachment and Solid-Phase Synthesis

With the functionalized resin in hand, the next stage involves the attachment of the molecule to be synthesized. This protocol focuses on the immobilization of a carboxylic acid, a common starting point for the synthesis of small molecules and peptides.

Protocol 3: Attachment of a Carboxylic Acid to the Resin

This protocol describes the esterification of a carboxylic acid to the bromomethyl group of the linker.

Materials:

  • Functionalized resin from Protocol 2

  • Carboxylic acid (e.g., an N-protected amino acid)

  • Potassium fluoride (KF) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the functionalized resin (0.5 g) in anhydrous DMF (5 mL) for 1 hour. Drain the solvent.

  • Carboxylate Salt Formation: In a separate flask, dissolve the carboxylic acid (3.0 eq. relative to resin loading) in DMF. Add potassium fluoride (3.0 eq.) or cesium carbonate (1.5 eq.) and stir at room temperature for 30 minutes.

  • Coupling Reaction: Add the pre-formed carboxylate salt solution to the swollen resin. Agitate the mixture at 50 °C for 18 hours.

  • Washing: Cool the resin to room temperature and drain the solvent. Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the loaded resin under vacuum. The loading of the carboxylic acid can be determined by standard methods, such as Fmoc cleavage and UV analysis if an Fmoc-protected amino acid was used.[3]

Causality Behind Experimental Choices:

  • Potassium Fluoride/Cesium Carbonate: These bases are effective for the formation of carboxylate salts in DMF, which are highly nucleophilic and readily displace the bromide from the benzylic position of the linker.[4] Cesium salts, in particular, are known to accelerate such reactions.

  • Elevated Temperature: As with the linker immobilization, heating increases the reaction rate for the esterification.

  • Excess Reagents: Using an excess of the carboxylic acid and base helps to drive the reaction to completion and achieve a high loading on the resin.

Diagram of Payload Attachment:

G resin Functionalized Resin (with Bromomethyl Group) loaded_resin Loaded Resin (with Ester Linkage) resin->loaded_resin SN2 Reaction 50°C carboxylic_acid R-COOH base KF or Cs₂CO₃ in DMF carboxylic_acid->base Salt Formation carboxylate R-COO⁻ K⁺/Cs⁺ base->carboxylate carboxylate->loaded_resin

Caption: Attachment of a carboxylic acid payload to the functionalized resin.

PART 3: Cleavage of the Final Product

The final step in the solid-phase synthesis workflow is the cleavage of the synthesized molecule from the resin. For the proposed phenoxybenzyl ether linker, this is achieved through acid-catalyzed hydrolysis.

Protocol 4: Acid-Catalyzed Cleavage

This protocol outlines the cleavage of the ester-linked molecule from the resin using a trifluoroacetic acid (TFA) based cleavage cocktail.

Materials:

  • Loaded resin from Protocol 3

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried, loaded resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard cocktail for many applications is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). The composition of the cocktail may need to be optimized depending on the sensitivity of the synthesized molecule.[5][6]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1-3 hours. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by LC-MS.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Precipitation: In a separate tube, add cold diethyl ether (10 times the volume of the collected filtrate). Slowly add the TFA solution to the cold ether with gentle swirling. A precipitate of the cleaved product should form.

  • Purification: Centrifuge the suspension to pellet the product. Decant the ether and wash the pellet with cold diethyl ether (2 x 10 mL). Dry the crude product under a stream of nitrogen or in a vacuum desiccator. Further purification can be achieved by techniques such as HPLC.

Causality Behind Experimental Choices:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that is effective in protonating the ether oxygen of the linker, initiating the cleavage of the C-O bond.[7]

  • Scavengers (Water and TIS): During cleavage, reactive carbocations are formed from the linker and any acid-labile protecting groups on the synthesized molecule. Scavengers like water and triisopropylsilane (TIS) are essential to trap these carbocations and prevent side reactions with the product.[5]

  • Cold Diethyl Ether: Most cleaved peptides and many small molecules are insoluble in diethyl ether, allowing for their precipitation and separation from the soluble cleavage cocktail components.

Table 1: Proposed Cleavage Cocktails

Cleavage CocktailComposition (v/v)Target Molecules and Remarks
Standard 95% TFA / 2.5% H₂O / 2.5% TISSuitable for most molecules without highly sensitive functional groups.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-EthanedithiolRecommended for peptides containing sensitive residues like Cys, Met, or Trp.[8]
Mild Cleavage 1-5% TFA in DCMMay be suitable for very acid-sensitive target molecules, but will likely require longer reaction times or elevated temperatures.

Diagram of Cleavage Mechanism:

G loaded_resin Loaded Resin tfa TFA loaded_resin->tfa Protonation protonated_ether Protonated Ether on Resin tfa->protonated_ether cleavage C-O Bond Cleavage protonated_ether->cleavage carbocation Resin-Bound Carbocation cleavage->carbocation product Cleaved Product (R-COOH) cleavage->product scavenger Scavengers (TIS, H₂O) carbocation->scavenger Trapping quenched_resin Quenched Resin scavenger->quenched_resin

Caption: Proposed acid-catalyzed cleavage of the target molecule from the resin.

Conclusion and Future Outlook

4-(Bromomethyl)-2-chloro-1-phenoxybenzene presents an intriguing scaffold for the development of a new class of linkers for solid-phase synthesis. The protocols outlined in this guide, while based on established chemical principles, represent a starting point for the exploration of this linker's utility. Further research will be necessary to fully characterize its stability, loading capacity, and cleavage kinetics. The influence of the chloro substituent on the electronic properties of the phenoxybenzyl ether and its effect on the rate of acid-catalyzed cleavage is a particularly interesting area for investigation. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the development of such specialized linkers will undoubtedly play a crucial role in advancing the capabilities of solid-phase synthesis.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. (URL not available)
  • Synthesis and development of novel silicon linkers for solid phase synthesis - ePrints Soton. (URL: [Link])

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide ... - PMC. (URL: [Link])

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])

  • Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (URL: [Link])

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides - Kiessling Lab. (URL: [Link])

  • A PROCESS FOR THE PREPARATION OF 4,4'-DIHALOGEN-O-HYDROXYDIPHENYL COMPOUNDS - P
  • Linkers for Solid-Phase Peptide Synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - MDPI. (URL: [Link])

  • Substituent effects on DAE cleavage rates C-O ether bond cleavage rate... - ResearchGate. (URL: [Link])

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (URL: [Link])

  • Synthesis and Cleavage of Ethers - Longdom Publishing. (URL: [Link])

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (URL: [Link])

  • 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (URL: [Link])

  • Cleavage of Ethers - Organic Chemistry - Jack Westin. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223) - Chemistry LibreTexts. (URL: [Link])

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC. (URL: [Link])

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - arkat usa. (URL: [Link])

  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (URL: [Link])

  • Resin for solid-phase peptide synthesis and methods of making it - Google P
  • CN113429268A - Synthetic method of 4-phenoxyphenol - Google P
  • Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (URL: [Link])

  • Solid-phase peptide synthesis - Digital CSIC. (URL: [Link])

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides - Organic Chemistry Portal. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination - Spiral. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alkylation Reactions with 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Welcome to the technical support center for improving yields in alkylation reactions utilizing 4-(Bromomethyl)-2-chloro-1-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving yields in alkylation reactions utilizing 4-(Bromomethyl)-2-chloro-1-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can adapt and refine your methodologies for maximum success.

Introduction: Understanding the Reagent and Its Challenges

4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a versatile benzylic halide used to introduce the (2-chloro-1-phenoxy)benzyl moiety into various molecules. As a primary benzylic bromide, it is an excellent electrophile for SN2 reactions.[1] However, achieving high yields and purity can be challenging due to factors such as competing side reactions, improper reaction setup, and the stability of the reagent itself. This guide provides a structured, question-and-answer approach to navigate these complexities.

Troubleshooting Guide: From Low Yields to Pure Products

This section addresses the most common problems encountered during alkylation reactions with 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Question 1: My alkylation reaction is resulting in a very low yield. What are the primary causes and how can I improve it?

A low yield is the most frequent issue, often stemming from several interconnected factors. A systematic review of your reaction parameters is the first step toward a solution.

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Nucleophile: For O-alkylation (e.g., with a phenol or alcohol) or N-alkylation, the nucleophile must be sufficiently deprotonated to form the more reactive alkoxide, phenoxide, or amide anion.

    • Solution: Choose a base with a pKa high enough to irreversibly deprotonate your nucleophile. For phenols (pKa ~10), bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2][3] For alcohols (pKa ~16-18), a much stronger base like sodium hydride (NaH) is required.[4][5]

  • Poor Reaction Conditions: The kinetics of SN2 reactions are highly sensitive to solvent and temperature.

    • Solution: Use a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or acetone. These solvents solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.[6] Regarding temperature, while heat can increase the reaction rate, excessive temperatures can promote side reactions. A typical starting range is 50-80 °C.[4][7]

  • Presence of Water: The Williamson ether synthesis and similar alkylations are highly sensitive to moisture.[4]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using a solid base like NaH, ensure it has not been deactivated by improper storage.[4] Water can consume strong bases and hydrolyze the alkylating agent.

Question 2: I am observing significant amounts of unreacted starting materials on my TLC plate. What should I investigate?

This issue points directly to a problem with reaction activation.

Potential Causes & Solutions:

  • Inactive Base or Insufficient Amount: The base may be old, may have absorbed moisture, or you may not be using enough to drive the deprotonation to completion.

    • Solution: Use a freshly opened or properly stored base. For bases like NaH, which can have an inactive oxide layer, it is sometimes beneficial to wash it with anhydrous hexane before use (with extreme caution). Ensure you are using at least 1.1 to 1.5 equivalents of base relative to your nucleophile.

  • Low Temperature or Insufficient Reaction Time: The reaction may not have sufficient energy to overcome the activation barrier, or it may simply be slow.

    • Solution: Monitor the reaction over a longer period (e.g., 24 hours). If it is still sluggish, gradually increase the temperature in 10 °C increments. Use TLC or LC-MS to track the consumption of starting materials.[8]

Question 3: My reaction is producing multiple spots on TLC, suggesting significant impurity formation. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common challenge that directly impacts both yield and purification difficulty.

Potential Causes & Solutions:

  • C-Alkylation vs. O-Alkylation (for Phenoxide Nucleophiles): Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[9]

    • Solution: O-alkylation is generally favored in polar aprotic solvents (DMF, ACN). The choice of counter-ion also matters; larger, "softer" cations like cesium (from Cs₂CO₃) are known to promote O-alkylation.[2]

  • Elimination (E2) Reaction: While less common for primary benzylic halides, a strong, sterically hindered base can potentially promote an E2 reaction, especially at higher temperatures.[7][10]

    • Solution: Use a less hindered base if possible. Avoid excessively high temperatures. This is more of a concern with secondary or tertiary alkyl halides but is worth considering.

  • Hydrolysis of the Alkylating Agent: If there is residual water in the reaction, 4-(Bromomethyl)-2-chloro-1-phenoxybenzene can hydrolyze to the corresponding benzyl alcohol.

    • Solution: Strictly adhere to anhydrous conditions as described in Question 1.[4]

Question 4: How do I choose the optimal base and solvent for my specific nucleophile?

The right combination of base and solvent is critical for success and depends entirely on the pKa and nature of your nucleophile.

Nucleophile TypeTypical pKaRecommended BasesRecommended SolventsRationale
Substituted Phenols 8 - 11K₂CO₃, Cs₂CO₃, NaOHAcetonitrile, DMF, AcetoneThese bases are strong enough to deprotonate phenols, and polar aprotic solvents enhance phenoxide nucleophilicity. Cs₂CO₃ often gives superior yields.[2]
Aliphatic Alcohols 16 - 18NaH, KHTHF, DMFA very strong, non-nucleophilic base is required for complete deprotonation. THF and DMF are common choices for reactions with hydrides.
Carboxylic Acids 4 - 5K₂CO₃, Et₃NAcetonitrile, THFThese weaker bases are sufficient to form the carboxylate anion, which is a good nucleophile for forming an ester.
Thiols 10 - 11K₂CO₃, Et₃NAcetonitrile, EthanolThiols are excellent nucleophiles, and mild bases are usually sufficient to form the thiolate.[11]
Question 5: I suspect my alkylating agent, 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, has degraded. How can I check its purity and handle it properly?

Benzylic halides can be sensitive reagents. Proper handling and storage are essential.

Assessment and Handling:

  • Purity Check: The simplest way to check for degradation (e.g., hydrolysis to the alcohol) is via ¹H NMR spectroscopy. Look for the disappearance of the characteristic benzylic CH₂Br signal and the appearance of a CH₂OH signal.

  • Storage: Store the reagent in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to protect it from moisture and light.

  • Safety: Benzylic halides are often lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[12]

Visualizing the Process

To better understand the key processes, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Caption: General SN2 mechanism for the alkylation reaction.

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_SM Starting Materials (SM) Unreacted? Start->Check_SM Check_Impurity Significant Impurity Formation? Start->Check_Impurity SM_Yes YES Check_SM->SM_Yes Yes SM_No NO Check_SM->SM_No No, SM Consumed Impurity_Yes YES Check_Impurity->Impurity_Yes Yes Base_Issue Verify Base: - Correct pKa for Nucleophile? - Anhydrous/Active? - Sufficient Equivalents? SM_Yes->Base_Issue SM_No->Check_Impurity Conditions_Issue Optimize Conditions: - Ensure Anhydrous Solvent - Increase Temperature/Time - Monitor by TLC Base_Issue->Conditions_Issue If Base is OK C_Alkylation Consider C-Alkylation: - Use Polar Aprotic Solvent (DMF, ACN) - Use Cs₂CO₃ as Base Impurity_Yes->C_Alkylation Hydrolysis Check for Hydrolysis: - Re-verify Anhydrous Setup - Check Reagent Purity C_Alkylation->Hydrolysis If C-Alkylation Unlikely

Sources

Optimization

Purification strategies for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene via recrystallization

Technical Support Center: Purification of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene Executive Summary You are likely synthesizing 4-(Bromomethyl)-2-chloro-1-phenoxybenzene via the Wohl-Ziegler radical bromination of 2-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Executive Summary

You are likely synthesizing 4-(Bromomethyl)-2-chloro-1-phenoxybenzene via the Wohl-Ziegler radical bromination of 2-chloro-4-methyl-1-phenoxybenzene. This intermediate is critical for downstream alkylation steps (e.g., etherification or amination).

The primary challenges with this molecule are "oiling out" during cooling, the separation of the gem-dibromo impurity (over-bromination), and its lachrymatory/hydrolytic instability. This guide provides a self-validating purification strategy based on solubility differentials in aliphatic hydrocarbons versus polar co-solvents.

Part 1: Impurity Profile & Solubility Logic

Before starting, confirm your crude profile. The success of recrystallization depends on the ratio of the following species:

ComponentStructure NoteSolubility (Non-polar)Removal Strategy
Target Product Mono-bromomethylModerate (Hot) / Low (Cold)Crystallization
Starting Material Methyl precursorHighRemains in Mother Liquor
Dibromo Impurity Benzal bromide (-CHBr2)High to ModerateEnriched in Mother Liquor (requires multiple passes)
Succinimide Byproduct of NBSInsolubleHot Filtration (Critical Step)
Benzyl Alcohol Hydrolysis productLowRemains in Mother Liquor / Silica Plug

Part 2: Troubleshooting & FAQs

Q1: Which solvent system should I use? My initial attempts with Ethanol failed.

A: Avoid alcohols. Benzyl bromides are reactive electrophiles; boiling them in ethanol can lead to solvolysis (forming the ethyl ether impurity), especially if traces of acid are present.

Recommended System: n-Heptane or Hexane/Ethyl Acetate (20:1) .

  • Why: The phenoxy and chloro groups provide enough lipophilicity for the molecule to dissolve in hot aliphatic hydrocarbons. However, the polar C-Br bond ensures it precipitates upon cooling.

  • Protocol:

    • Suspend crude solid in n-Heptane (10 mL per gram).

    • Heat to reflux (98°C). If it does not fully dissolve, add Ethyl Acetate dropwise until clear.

    • Crucial: If you used NBS, filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble succinimide.

Q2: The product "oils out" (separates as a liquid) instead of crystallizing. How do I fix this?

A: Oiling out indicates that the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature. This is common when the crude purity is <85% or when cooling is too rapid.

Corrective Actions:

  • The "Re-heat and Seed" Method: Re-dissolve the oil by heating.[1] Allow the solution to cool very slowly to room temperature. When the temperature reaches ~40-50°C, add a seed crystal of pure product.

  • Solvent Modification: If oiling persists, your solvent is too non-polar. Add a small amount of Toluene or DCM (5-10% v/v) to the hot heptane mixture. This increases the solubility of the oil phase, lowering the saturation temperature below the melting point, allowing crystals to form.

Q3: I cannot get rid of the gem-dibromo impurity (4-(dibromomethyl)-...).

A: This is the most difficult separation because the dibromo analog often co-crystallizes with the product.

  • Diagnostic: Check 1H NMR. The mono-bromo -CH2Br appears as a singlet around 4.4-4.5 ppm , while the dibromo -CHBr2 appears downfield around 6.6 ppm .

  • Strategy: Recrystallization alone has a "ceiling" for separating these analogs.

    • If Dibromo < 5%: Recrystallize from Cyclohexane . The slightly different lattice energy often favors the mono-bromo species in this solvent.

    • If Dibromo > 10%: You must perform a Silica Plug Filtration first. Elute with 100% Hexanes to move the non-polar dibromo/starting material, then switch to 5% EtOAc/Hexane to elute your product. Then recrystallize.[1][2][3][4][5]

Q4: The crystals are turning pink/brown during drying.

A: This indicates hydrolysis (HBr formation) or oxidation.

  • Fix: Wash the crystals with cold n-Heptane containing 1% triethylamine (to neutralize trace acid) immediately after filtration. Dry in a vacuum desiccator over P2O5 or KOH pellets, strictly protecting from light.

Part 3: Decision Tree for Purification Workflow

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture (Post-Workup) SolubilityTest Test Solubility: Hot n-Heptane (98°C) Start->SolubilityTest InsolubleSolids Insoluble White Solid? (Succinimide) SolubilityTest->InsolubleSolids HotFilter Perform Hot Filtration (Remove Succinimide) InsolubleSolids->HotFilter Yes Cooling Slow Cooling to RT InsolubleSolids->Cooling No HotFilter->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid Oil Oiling Out StateCheck->Oil Liquid PurityCheck Check Purity (NMR/HPLC) Dibromo < 1%? Crystals->PurityCheck FixOil Reheat + Add 5% Toluene + Seed Crystal Oil->FixOil FixOil->Cooling Success Dry under Vacuum (Store Cold/Dark) PurityCheck->Success Yes Recrys2 Recrystallize again (Solvent: Cyclohexane) PurityCheck->Recrys2 No Recrys2->Success

Figure 1: Decision tree for the purification of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, addressing succinimide removal and oiling-out phenomena.

Part 4: Validated Experimental Protocol

Objective: Purification of 10.0 g Crude 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

  • Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 100 mL of n-Heptane .

  • Heating: Heat the mixture to reflux (approx. 98°C) with stirring.

    • Observation: If the solution is cloudy with a heavy white precipitate, this is likely succinimide.

  • Filtration (If needed): While boiling, filter the mixture through a pre-heated glass frit or a fluted filter paper into a clean Erlenmeyer flask. (Pre-heating prevents premature crystallization on the filter).

  • Crystallization:

    • Cover the flask with foil (light protection).

    • Allow to cool to room temperature over 2 hours. Do not agitate.

    • Once at RT, place in an ice bath (0-4°C) for 30 minutes to complete precipitation.

  • Isolation: Filter the white needles via vacuum filtration.

  • Washing: Wash the filter cake with 2 x 10 mL of cold n-Heptane .

  • Drying: Dry under high vacuum (< 5 mbar) at room temperature for 4 hours.

Expected Yield: 65-75% recovery (depending on impurity load). Target Purity: >98% (HPLC).

References

  • U.S. Patent 5,962,723 . Method for producing benzyl bromide derivatives. (Describes the preferential use of aliphatic hydrocarbons like n-heptane for recrystallizing benzyl bromide intermediates to remove impurities).

  • BenchChem Technical Support . Purification of Benzyl Bromide Derivatives: Solubility and Oiling Out. (General guide on handling lachrymatory alkyl halides and preventing phase separation during cooling).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • ChemicalBook . 4-Bromo-2-chloro-1-phenoxybenzene Product Properties. (Structural data supporting the lipophilicity and solubility profile in non-polar solvents).

Sources

Troubleshooting

Minimizing elimination side products when using 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Technical Support Center: Troubleshooting Guide Topic: Minimizing "Elimination" Side Products When Using 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (CAS: 1696162-24-9) Welcome to the Technical Support Center. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide Topic: Minimizing "Elimination" Side Products When Using 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (CAS: 1696162-24-9)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets from researchers struggling with unexpected side products during nucleophilic substitutions (


) involving benzylic bromides. This guide provides a deep-dive, causality-driven approach to diagnosing and eliminating these impurities when using 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Part 1: The Core Scientific Principle (The "Aha!" Moment)

Q: I am observing a significant amount of an alkene elimination product in my LC-MS/NMR. How do I stop the 4-(Bromomethyl)-2-chloro-1-phenoxybenzene from undergoing elimination?

A: The most critical piece of diagnostic information is this: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene cannot undergo classical E2 or E1 elimination.

By definition, elimination reactions require the abstraction of a proton from a


-carbon adjacent to the leaving group[1]. Because this reagent is a primary benzylic bromide, the 

-carbon is the bromomethyl group (-CH

Br), and the

-carbon is part of the aromatic ring. There are no available

-hydrogens to eliminate. Therefore, if you are detecting an "elimination" product, your analytical data is either being misinterpreted, or the elimination is occurring elsewhere in your reaction matrix.

The side product you are observing is almost certainly one of two things:

  • Base-Induced Substrate Elimination: The base used to promote the alkylation is causing an E2 elimination on your nucleophile or another functional group within your complex starting material.

  • Wurtz-Type Homocoupling: Benzyl bromides are highly prone to radical- or metal-mediated homocoupling, forming a bibenzyl dimer[2]. In low-resolution mass spectrometry, fragmentation of this dimer is frequently misidentified as an alkene.

Part 2: Diagnostic Workflows & FAQs

Q: How can I definitively tell if my side product is a homocoupled dimer rather than an elimination product?

A: Look closely at your mass spectrometry isotopic distribution. 4-(Bromomethyl)-2-chloro-1-phenoxybenzene has a molecular weight of 297.57 g/mol . A Wurtz-type homocoupling will yield a dimer with a mass of ~434.3 g/mol (loss of 2x Br). More importantly, the dimer will contain two chlorine atoms , presenting a distinct 9:6:1 isotopic cluster in the MS spectra. If you see this pattern, your issue is homocoupling, not elimination.

Q: My substrate does have


-hydrogens. How do I prevent the base from eliminating my substrate while still promoting the 

alkylation?

A: You must tune the basicity vs. nucleophilicity of your reaction environment. Strong, hard bases (like NaH, KOtBu, or LDA) will act on the


-hydrogens of your substrate faster than they promote the 

attack on the benzylic bromide. You must switch to a milder, non-nucleophilic inorganic base or an amine base, paired with a highly polar aprotic solvent (like DMF or MeCN) to strip the solvation shell from your nucleophile, artificially enhancing its reactivity without increasing basicity[3].
Table 1: Base Selection Matrix for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene
Base TypeExamples

Promotion
Risk of Substrate EliminationRisk of HomocouplingRecommended Use Case
Strong / Hard NaH, KOtBu, LDAHighCritical (High) LowOnly for substrates lacking

-hydrogens (e.g., phenols, primary amides).
Mild Inorganic K

CO

, Cs

CO

Moderate to HighLowModerateGold Standard. Ideal for amines, alcohols, and sensitive heterocycles.
Organic Amine DIPEA, TEAModerateVery LowLowBest for highly sensitive substrates; requires heating or extended time.
Silver Salts Ag

CO

, Ag

O
High (via Halide pull)LowHigh Avoid unless necessary; Ag+ strongly induces benzylic radical homocoupling.

Part 3: Self-Validating Experimental Protocol

To minimize both substrate elimination and benzylic homocoupling, utilize the following optimized, step-by-step methodology. This protocol acts as a self-validating system by separating the deprotonation step from the alkylation step.

Optimized


 Alkylation Protocol: 
  • Preparation: Flame-dry a round-bottom flask under inert gas (N

    
     or Ar). Radical homocoupling is often exacerbated by trace oxygen and moisture.
    
  • Substrate Activation: Dissolve your nucleophile (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add finely powdered, oven-dried K

    
    CO
    
    
    
    (2.0 equiv).
  • Pre-Stirring (Crucial Step): Stir the suspension at room temperature for 30 minutes. Causality: This allows the mild base to fully deprotonate the nucleophile (forming the active species) before the electrophile is introduced, preventing the base from engaging in side reactions with the benzyl bromide.

  • Controlled Addition: Cool the reaction to 0 °C. Dissolve 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (1.05 equiv) in a small volume of anhydrous DMF. Add this solution dropwise over 15 minutes via a syringe pump. Causality: Keeping the instantaneous concentration of the benzyl bromide low prevents bimolecular Wurtz homocoupling.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and monitor via TLC/LC-MS until the nucleophile is consumed (typically 2-4 hours).

  • Quench & Workup: Quench with saturated aqueous NH

    
    Cl to neutralize any remaining base, preventing late-stage degradation. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Part 4: Diagnostic Logic Flowchart

Use the following decision tree to troubleshoot your specific side-product profile.

G Start Side Product Detected (Suspected Elimination) CheckMass Check LC-MS / NMR Data Start->CheckMass IsDimer Mass = ~434.3 g/mol? (Isotopic Cl2 pattern) CheckMass->IsDimer Homocoupling Wurtz Homocoupling (Radical/Metal-induced) IsDimer->Homocoupling Yes CheckNuc Does Nucleophile/Substrate have β-hydrogens? IsDimer->CheckNuc No SubstrateElim Base-Induced Elimination of Substrate CheckNuc->SubstrateElim Yes Other Ether Cleavage or Friedel-Crafts Oligomerization CheckNuc->Other No

Caption: Diagnostic workflow for identifying the true chemical nature of suspected elimination side products.

References

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 - The Substrate. Master Organic Chemistry. Available at:[Link][1]

  • Chalmers Research. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Chalmers University of Technology. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in Sterically Hindered Benzyl Bromides

Welcome to the Advanced Synthesis Support Center. Benzyl bromides are classically highly reactive electrophiles due to the resonance-stabilized transition state they form during nucleophilic substitution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Benzyl bromides are classically highly reactive electrophiles due to the resonance-stabilized transition state they form during nucleophilic substitution. However, when researchers introduce steric bulk—such as ortho,ortho-disubstitution or


-branching (e.g., 

-isopropyl or

-cyclohexyl groups)—the standard

reactivity plummets.

This guide provides a causality-driven troubleshooting framework to help you bypass steric barriers, avoid unwanted elimination side-reactions, and drive your alkylations to completion.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my


-branched benzyl bromide failing to react with amines under standard 

/Acetone conditions?
Causality: The classical

mechanism requires the nucleophile to approach the electrophilic carbon at a 180° angle relative to the bromide leaving group.

-branching or severe ortho-substitution physically blocks this trajectory, drastically increasing the activation energy. Consequently, the reaction stalls, or the basic conditions promote E2 elimination instead of substitution.

Q2: How can I accelerate the substitution without resorting to harsh heating that degrades my molecule? Solution: Employ an in situ Finkelstein reaction. By adding catalytic or stoichiometric amounts of Tetrabutylammonium iodide (TBAI) or Potassium Iodide (KI), the sterically hindered benzyl bromide is transiently converted into a benzyl iodide[1][2]. Iodide is a superior leaving group (more polarizable and weaker C-I bond), which accelerates the subsequent nucleophilic attack.

Q3: I am using weak nucleophiles (e.g., deactivated anilines or sterically hindered phenols). The Finkelstein approach isn't enough. What's next? Solution: Leverage the "Cesium Effect" combined with polar aprotic solvents (DMF or DMSO). Switching your base from


 to 

drastically alters the ion-pairing dynamics in solution. The large cesium cation is poorly solvated and forms very loose ion pairs with the nucleophilic anion. This effectively creates a "naked," highly reactive nucleophile capable of penetrating sterically encumbered environments[3].

Q4: My substrate is extremely hindered (e.g.,


-isopropyl benzyl bromide). Even with TBAI and 

, I get no product. How do I force the reaction?
Solution: Abandon the

paradigm and force an

pathway using halophilic Lewis acids like Silver Triflate (AgOTf). Silver cations have a profound affinity for halogens. AgOTf abstracts the bromide to form an insoluble AgBr precipitate, driving the formation of a highly electrophilic benzylic carbocation (or a tightly bound ion pair). The nucleophile can then trap this planar carbocation from a less sterically hindered trajectory[4].

Part 2: Workflow & Mechanistic Visualizations

G Start Sterically Hindered Benzyl Bromide CheckNuc Nucleophile Strength? Start->CheckNuc StrongNuc Strong (1°/2° Amines, Alkoxides) CheckNuc->StrongNuc WeakNuc Weak (Phenols, Deactivated Anilines) CheckNuc->WeakNuc ExtremeHindrance Extreme Hindrance (α-branched) CheckNuc->ExtremeHindrance Finkelstein In situ Finkelstein (TBAI, K2CO3, MeCN) StrongNuc->Finkelstein Cesium Cesium Effect (Cs2CO3, DMF/DMSO) WeakNuc->Cesium Silver Silver-Promoted SN1 (AgOTf, DCM) ExtremeHindrance->Silver

Decision matrix for troubleshooting hindered benzyl bromide substitutions.

Mechanism RBr Hindered R-Br Ag AgOTf Halogen Abstraction RBr->Ag Coordination Carbocation Carbocation / Ion Pair [R+ OTf-] Ag->Carbocation -AgBr AgBr AgBr (Precipitate) Driving Force Ag->AgBr Product Alkylated Product (SN1 Pathway) Carbocation->Product +Nucleophile

Mechanistic pathway of silver-promoted SN1 substitution.

Part 3: Quantitative Comparison of Rescue Strategies

The following table summarizes the expected performance of various troubleshooting strategies when applied to sterically hindered benzylic systems.

StrategyPrimary MechanismOptimal Substrate ScopeTypical Temp (°C)Avg. Reaction TimeExpected Yield Shift
Standard Conditions

Unhindered primary benzyl bromides25 - 6012 - 24 hBaseline (Low/Trace)
In situ Finkelstein (TBAI) Accelerated

ortho-substituted, moderate hindrance60 - 804 - 8 h+ 30-50%
Cesium Effect (

)

(Naked Anion)
Weak nucleophiles attacking hindered electrophiles80 - 1002 - 6 h+ 40-60%
Silver-Promoted (AgOTf)


-branched, extreme steric hindrance
0 - 250.5 - 2 h+ 60-80%

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific visual or analytical cues that allow the researcher to confirm the reaction is proceeding correctly at intermediate stages.

Protocol A: In Situ Finkelstein-Assisted Alkylation (Moderate Hindrance)

Use this for ortho-substituted benzyl bromides where standard conditions yield <20% product.

  • Preparation: In an oven-dried flask under inert atmosphere (

    
    /Ar), dissolve the nucleophile (1.0 equiv) and the hindered benzyl bromide (1.2 equiv) in anhydrous Acetonitrile (0.2 M).
    
  • Base & Catalyst Addition: Add finely powdered, oven-dried

    
     (2.0 equiv) followed by TBAI (0.1 to 0.2 equiv).
    
  • Validation Check 1 (Visual): Upon heating to 70 °C, the reaction mixture will often develop a distinct yellow/light orange tint. Causality: This color change validates the transient formation of trace iodine (

    
    ) and active iodide species, confirming the Finkelstein cycle is active[1].
    
  • Monitoring: Stir at 70 °C. Check by TLC (Hexanes/EtOAc) after 2 hours. The highly reactive benzyl iodide intermediate rarely appears on TLC as it is consumed rapidly, but starting bromide consumption should be evident.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with saturated aqueous

    
     to remove any residual iodine species (the organic layer will turn clear), dry over 
    
    
    
    , and concentrate.
Protocol B: Silver-Promoted Substitution (Extreme Hindrance)

Use this for


-branched benzyl bromides that fail under Protocol A.
  • Preparation: In an oven-dried flask wrapped in aluminum foil (to exclude light), dissolve the hindered benzyl bromide (1.0 equiv) and the nucleophile (1.5 equiv) in anhydrous Dichloromethane (DCM) (0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Activation: In a separate foil-wrapped vial, dissolve AgOTf (1.1 equiv) in a minimal amount of anhydrous DCM or Toluene. Add this solution dropwise to the main reaction flask over 5 minutes.

  • Validation Check 1 (Visual): Immediately upon addition of AgOTf, a dense, pale yellow/white precipitate must form. Causality: This is Silver Bromide (AgBr). Its immediate precipitation is the thermodynamic driving force of the reaction and visually validates that halogen abstraction and carbocation formation are successfully occurring[4].

  • Validation Check 2 (Acid Scavenging): If the nucleophile is acid-sensitive, the

    
     pathway releases triflic acid (HOTf). Add a non-nucleophilic base like 2,6-di-tert-butylpyridine (1.2 equiv) at step 1 to scavenge the acid without interfering with the carbocation.
    
  • Workup: After 1-2 hours, filter the crude mixture through a short pad of Celite to remove the AgBr precipitate. Wash the filtrate with saturated

    
    , dry over 
    
    
    
    , and purify via flash chromatography.

References

  • 3-Chloro-5-fluoro-4-methoxybenzyl bromide | 886497-36-5, Benchchem,
  • Metal-free nucleophilic trifluoromethylselenolation via an iodide-mediated umpolung reactivity of trifluoromethylselenotoluenesulfon
  • Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles, ACS C
  • Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides, NSF PAR,

Sources

Troubleshooting

Removing unreacted 4-(Bromomethyl)-2-chloro-1-phenoxybenzene from reaction mixtures

Topic: Removing Unreacted 4-(Bromomethyl)-2-chloro-1-phenoxybenzene Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are experien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing purification bottlenecks due to unreacted benzyl bromide derivatives.

Mechanistic Overview & Root Cause Analysis

4-(Bromomethyl)-2-chloro-1-phenoxybenzene (CAS 1696162-24-9) is a highly reactive, lipophilic alkylating agent frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In a typical


 alkylation workflow (e.g., etherification or amine alkylation), an excess of this electrophile (1.2–2.0 equivalents) is deliberately used to drive the reaction to completion.

However, researchers frequently encounter a critical bottleneck: the unreacted excess is exceptionally difficult to remove.

  • Steric Hindrance: The bulky ortho-chloro and para-phenoxy groups can slow down reaction kinetics with hindered nucleophiles, leaving a significant portion of the reagent unreacted in the flask.

  • Chromatographic Failure: The phenoxybenzene core imparts extreme lipophilicity to the molecule. This causes its retention factor (

    
    ) on standard normal-phase silica gel to closely match that of the desired alkylated product, leading to co-elution and contaminated fractions.
    
FAQs & Troubleshooting Guides

Q: Why is standard aqueous workup failing to remove the unreacted 4-(Bromomethyl)-2-chloro-1-phenoxybenzene? A: Standard aqueous washes (like brine or


) rely on partitioning water-soluble impurities into the aqueous layer. Because 4-(Bromomethyl)-2-chloro-1-phenoxybenzene lacks any ionizable functional groups and is heavily dominated by hydrophobic aromatic rings, its partition coefficient (

) heavily favors the organic phase. It will not wash out with water.

Q: What is a "chemical scavenger" and how does it resolve this issue? A: A scavenger is a highly reactive, sacrificial nucleophile added directly to your crude reaction mixture after the primary reaction has finished. It selectively reacts with the excess electrophile (the benzyl bromide) via an


 mechanism, converting the lipophilic impurity into a new chemical species that is easily removed either by physical filtration or by acid-base extraction [2].

Q: Should I use a solid-supported scavenger or a liquid-phase scavenger? A: This depends entirely on your scale and throughput needs.

  • Solid-supported reagents (e.g., PS-Trisamine) are ideal for parallel library synthesis and small-scale reactions because the impurity becomes physically tethered to a macroscopic resin bead, requiring only simple filtration [3].

  • Liquid-phase scavengers (e.g., ethanolamine) are highly cost-effective and better suited for large-scale or process chemistry, relying on standard liquid-liquid extraction to remove the modified impurity.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the isolation steps until the analytical checkpoint confirms the mechanistic consumption of the impurity.

Protocol A: Solid-Phase Quench (Polymer-Supported Amine)

Causality & Mechanism: Polymer-supported trisamine (PS-Trisamine) features primary amines covalently linked to an insoluble polystyrene backbone. The unreacted benzyl bromide alkylates the polymer-bound amine. Because the polystyrene bead is macroscopic and insoluble, the impurity is physically trapped in the solid phase and removed from the liquid product stream.

SolidPhaseQuench A Unreacted Benzyl Bromide (Electrophile) C SN2 Alkylation (Covalent Capture) A->C B PS-Trisamine (Solid Support) B->C D Polymer-Bound Impurity C->D E Filtration D->E F Pure Product (Filtrate) E->F Liquid Phase

Mechanism of solid-supported amine scavenging for excess benzyl bromide removal.

Step-by-Step Methodology:

  • Reaction Completion: Confirm via LCMS or TLC that your primary reaction has stalled and desired product formation is complete. Note the specific retention time of the unreacted 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

  • Scavenger Addition: Add 3.0 to 5.0 equivalents (relative to the estimated remaining benzyl bromide) of PS-Trisamine resin directly to the crude reaction mixture.

  • Incubation: Agitate the mixture gently at room temperature for 12–16 hours. (Critical: Use an orbital shaker or overhead stirrer. Do not use magnetic stirring bars, as the grinding action will pulverize the resin and clog your filters).

  • Self-Validation Checkpoint: Sample the liquid phase and analyze via LCMS. Proceed to the next step only when the benzyl bromide peak is completely absent from the chromatogram.

  • Filtration: Filter the mixture through a sintered glass frit. Wash the resin thoroughly with Dichloromethane (DCM) and Methanol to ensure complete recovery of your non-covalently bound product.

  • Isolation: Evaporate the combined filtrates under reduced pressure to yield the purified product.

Protocol B: Solution-Phase Quench (Ethanolamine Extraction)

Causality & Mechanism: Ethanolamine acts as a highly nucleophilic scavenger. Upon


 reaction with the benzyl bromide, it forms a secondary/tertiary amine. The hydroxyl group and the newly formed amine drastically lower the lipophilicity of the impurity. During a 1M HCl wash, this basic amine is protonated into a highly polar ammonium salt, forcing the formerly lipophilic impurity entirely into the aqueous phase.

LLEWorkflow Step1 Crude Reaction Mixture (Product + Excess Benzyl Bromide) Step2 Add Ethanolamine (Water-Soluble Scavenger) Step1->Step2 Step3 Stir at RT (1-2 h) (Forms Polar Amine Salt) Step2->Step3 Step4 Aqueous Acid Wash (1M HCl) Step3->Step4 Step5 Phase Separation Step4->Step5 Step6 Organic Phase (Desired Product) Step5->Step6 Step7 Aqueous Phase (Scavenged Byproduct) Step5->Step7

Liquid-liquid extraction workflow using a water-soluble amine scavenger.

Step-by-Step Methodology:

  • Scavenger Addition: To the crude reaction mixture (typically in DCM, EtOAc, or THF), add 5.0 to 10.0 equivalents of ethanolamine.

  • Incubation: Stir vigorously at room temperature for 2 hours to ensure complete biphasic or homogenous mixing.

  • Self-Validation Checkpoint: Check the organic layer by LCMS to ensure the complete disappearance of the 4-(Bromomethyl)-2-chloro-1-phenoxybenzene starting material.

  • Acid Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and allow the phases to separate. (The acid protonates the scavenged byproduct, drastically shifting its partition coefficient).

  • Phase Separation: Drain the aqueous layer (containing the scavenged byproduct). Retain the organic layer.

  • Final Wash & Isolation: Wash the organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Quantitative Data: Scavenger Efficiency Comparison

The following table summarizes the operational parameters for various scavenging strategies to help you select the optimal route for your specific workflow.

Scavenger TypeReagentEquivalents NeededReaction TimeRemoval EfficiencyBest Application
Solid-Supported PS-Trisamine3.0 - 5.0 eq12 - 16 h>98%Small-scale, Library synthesis
Solid-Supported PS-Thiophenol2.0 - 3.0 eq4 - 8 h>99%Unreactive/hindered electrophiles
Liquid-Phase Ethanolamine5.0 - 10.0 eq1 - 2 h>95%Large-scale, Process chemistry
Liquid-Phase Dimethylamine (2M in THF)5.0 eq1 h>95%Rapid quenching, Volatile removal
References
  • Chemsrc. "4-(Bromomethyl)-2-chloro-1-phenoxybenzene Chemical & Physical Properties." Chemsrc Database. 1

  • US Patent 6306959B1. "Rapid purification by polymer supported quench." Google Patents. 2

  • Drewry, D. H., Coe, D. M., & Poon, S. "Solid-Supported Reagents in Organic Synthesis." Medicinal Research Reviews, 1999. 3

Sources

Optimization

Technical Support Center: Reactivity &amp; Troubleshooting for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic vulnerabilities of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (CAS: 1696162-24-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic vulnerabilities of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (CAS: 1696162-24-9) during synthesis and drug development workflows.

While the aryl chloride and diaryl ether linkages in this molecule are highly stable under standard basic conditions, the benzylic bromide moiety is exceptionally labile. The primary benzylic carbon is highly electrophilic, and the bromide ion is an excellent leaving group. Consequently, exposing this compound to basic environments frequently triggers rapid nucleophilic substitution (SN2) rather than simple deprotonation, leading to unintended side reactions such as hydrolysis or etherification.

Diagnostic Workflows & Reaction Pathways

To successfully utilize this building block, researchers must understand how different basic conditions dictate the reaction pathway.

ReactionPathways SM 4-(Bromomethyl)-2-chloro- 1-phenoxybenzene AqBase Aqueous Base (NaOH / H2O) SM->AqBase OH⁻ Attack AmineBase Amine Base (Anhydrous) SM->AmineBase R-NH₂ Attack Alkoxide Alkoxide Base (RO⁻ / ROH) SM->Alkoxide RO⁻ Attack Hydrolysis Hydrolysis Product (Benzyl Alcohol) AqBase->Hydrolysis SN2 Reaction Alkylation Target Product (N-Alkylated Amine) AmineBase->Alkylation SN2 Reaction Ether Etherification Product (Benzyl Ether) Alkoxide->Ether SN2 Reaction

Divergent SN2 reaction pathways of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene in basic conditions.

Troubleshooting Start Issue: Low Yield or SM Loss in Basic Conditions CheckSolvent Are aqueous or protic solvents present? Start->CheckSolvent YesProtic Yes CheckSolvent->YesProtic NoProtic No CheckSolvent->NoProtic SwitchSolvent Action: Switch to Anhydrous Aprotic Solvents (DMF, MeCN) YesProtic->SwitchSolvent CheckBase Is a strong/nucleophilic base used? (e.g., NaOH, NaH) NoProtic->CheckBase YesBase Yes CheckBase->YesBase NoBase No CheckBase->NoBase SwitchBase Action: Use Mild/Hindered Base (K2CO3, DIPEA) YesBase->SwitchBase CheckTemp Action: Lower Reaction Temp to 0°C to suppress side reactions NoBase->CheckTemp

Troubleshooting workflow for resolving degradation and low yields during base-mediated reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I losing my starting material when performing a reaction in aqueous base? A: You are observing competitive hydrolysis. The use of aqueous bases inevitably leads to the conversion of the benzyl bromide to the corresponding benzyl alcohol ()[1]. As demonstrated in classical kinetic studies of benzyl bromide derivatives ()[2], hydrolysis in the presence of sodium hydroxide proceeds via a rapid SN2 mechanism. The hydroxide ion (OH⁻) is a small, hard nucleophile that easily attacks the unhindered benzylic carbon, displacing the bromide ion.

Q2: I am trying to alkylate an amine, but I am getting a complex mixture of products. How can I control this? A: This is caused by over-alkylation and background hydrolysis. Competition between the desired SN2 alkylation and background hydrolysis is a well-documented phenomenon in nucleophilic modifications ()[3]. Furthermore, once your primary amine is alkylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to double alkylation. Fix: Use a 3-to-1 molar excess of your target amine, strict anhydrous conditions, and a non-nucleophilic base (like DIPEA) to act as an acid scavenger without participating in SN2 attack.

Q3: Does the compound degrade during silica gel chromatography or long-term storage? A: Yes. Silica gel is inherently slightly acidic and retains moisture. If the compound is stored on the benchtop, atmospheric moisture combined with trace impurities can initiate slow hydrolysis. Store the compound under an inert atmosphere (Argon/N₂) at -20°C.

Quantitative Stability Profile

The table below summarizes the quantitative stability and primary reaction pathways of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene under various basic conditions.

Reaction ConditionPrimary PathwayBase / SolventEst. Half-Life of SMMajor Product
1.0 M NaOH (aq) Hydrolysis (SN2)NaOH / H2O< 10 mins at 25°C4-(Hydroxymethyl)-2-chloro-1-phenoxybenzene
1.0 M NaOMe Etherification (SN2)NaOMe / MeOH< 30 mins at 25°C4-(Methoxymethyl)-2-chloro-1-phenoxybenzene
K2CO3 (Anhydrous) Desired AlkylationK2CO3 / DMFStable (> 24 hrs)N-Alkylated Target (Requires Nucleophile)
DIPEA (Anhydrous) Desired AlkylationDIPEA / MeCNStable (> 24 hrs)N-Alkylated Target (Requires Nucleophile)

*Stability refers to the compound in the base/solvent mixture prior to the addition of an external nucleophile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in visual and chemical checkpoints to confirm causality and reaction success.

Protocol A: Anhydrous N-Alkylation (Hydrolysis-Free Workflow)

Use this protocol when coupling the benzyl bromide to an amine to prevent aqueous degradation.

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Causality: Excluding trace water prevents the formation of the benzyl alcohol byproduct.

  • Reagent Mixing: Dissolve your target amine (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.) in anhydrous Acetonitrile (MeCN, 0.2 M). Cool the mixture to 0°C.

  • Electrophile Addition: Dissolve 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (1.0 equiv.) in a minimal amount of anhydrous MeCN and add it dropwise over 15 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low, suppressing over-alkylation.

  • Self-Validating TLC Check: After 2 hours, run a TLC (Hexanes:EtOAc 4:1). The starting benzyl bromide is highly UV-active and runs near the solvent front (Rf ~0.8). Successful amine alkylation will consume this spot and generate a highly polar, UV-active product spot near the baseline (Rf ~0.2). If the Rf is ~0.4, you have likely formed the hydrolyzed alcohol.

  • Workup: Quench with saturated aqueous NH4Cl and extract with EtOAc.

Protocol B: Intentional Base-Mediated Hydrolysis

Use this protocol if your synthetic goal is to intentionally synthesize 4-(Hydroxymethyl)-2-chloro-1-phenoxybenzene.

  • Solvent Setup: Dissolve 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (1.0 equiv.) in Tetrahydrofuran (THF, 0.5 M).

  • Base Addition: Add an equal volume of 2.0 M aqueous NaOH. Causality: The biphasic THF/Water system ensures the organic starting material is exposed to a massive excess of hydroxide ions, driving the SN2 hydrolysis to completion.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Self-Validating Extraction: When isolating products from benzyl bromide reactions, careful control of basic extractions is required ()[4]. Separate the layers, wash the organic layer with 1.0 M HCl to neutralize residual base, and dry over Na2SO4. The crude NMR will show the disappearance of the benzylic CH2 singlet (~4.5 ppm) and the appearance of a new benzylic CH2 singlet shifted upfield (~4.7 ppm) alongside a broad OH peak.

Comprehensive References

  • Title: Chemical Compound: Substitution Reactions (Benzyl Bromide) Source: Britannica URL: [Link]

  • Title: Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benzyl Bromides Source: Journal of the Chemical Society (RSC Publishing) URL: [Link]

  • Title: Reactivity Profiling: Covalent Modification of Single Nucleophile Peptides for Skin Sensitization Risk Assessment Source: Toxicological Sciences (Oxford Academic) URL: [Link]

  • Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting

Overcoming solubility issues of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene in polar solvents

Welcome to the Advanced Application Support Hub. Topic: Solubility & Stability Optimization for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (BCPB) Ticket ID: BCPB-SOL-001 Status: Active Molecule Profile & Core Challenge Th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. Topic: Solubility & Stability Optimization for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (BCPB) Ticket ID: BCPB-SOL-001 Status: Active

Molecule Profile & Core Challenge

The Molecule: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene Key Functionality: Electrophilic Benzyl Bromide Intermediate Physicochemical Barrier: High Lipophilicity (LogP > 4.5 est.) vs. Hydrolytic Instability.

The Paradox: You are likely attempting to react this molecule with a polar nucleophile (amines, thiols, or azides).

  • The Problem: BCPB is highly lipophilic due to the diphenyl ether scaffold and chlorine substituent. It effectively resists dissolution in polar media (water, buffers).

  • The Trap: Standard polar solvents used to force solubility often trigger rapid degradation.[1]

    • Protic Solvents (MeOH, Water): Cause solvolysis (formation of ethers/alcohols).

    • Aprotic Solvents (DMSO): Risk of Kornblum oxidation (formation of aldehydes).[2]

Troubleshooting Guides (Symptom-Based)

Issue A: "My starting material degrades in DMSO/DMF upon heating."

Diagnosis: You are likely experiencing Kornblum Oxidation or solvent-mediated elimination. Benzyl bromides are highly activated. In DMSO, the oxygen atom of the sulfoxide can attack the benzylic position, displacing the bromide. Upon workup or heating, this intermediate collapses into the corresponding benzaldehyde (4-formyl-2-chloro-1-phenoxybenzene).

Corrective Protocol:

  • Switch Solvent: Replace DMSO with NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) if a high-boiling polar aprotic solvent is strictly required. These are less prone to oxidative attack.

  • Temperature Control: If DMSO is mandatory, keep reaction temperatures below 25°C .

  • Inert Atmosphere: Ensure the system is under Argon/Nitrogen to minimize radical side-reactions, though this does not stop the primary Kornblum mechanism.

Issue B: "The compound precipitates immediately when adding aqueous nucleophiles."

Diagnosis: The "Oiling Out" Effect. The dielectric constant of the mixture drops below the threshold required to solvate the hydrophobic diphenyl ether backbone.

Corrective Protocol: The "Step-Down" Gradient Do not add the aqueous solution to the organic phase. Instead, inverse the addition:

  • Dissolve BCPB in a water-miscible organic solvent (THF or Dioxane) at high concentration.

  • Add this solution dropwise into the large volume of aqueous buffer containing the nucleophile.

  • Crucial: Use a high-shear stir rate (>800 RPM). This creates a transient micro-emulsion, allowing the fast reaction of the benzyl bromide before precipitation coalesces.

Recommended Methodologies

Method 1: Phase Transfer Catalysis (The Gold Standard)

Best for: Substitutions with inorganic salts (NaN3, KCN, NaSPh).

Instead of forcing BCPB into the aqueous phase, keep it in an organic phase (DCM or Toluene) and shuttle the nucleophile to it.

The Workflow:

  • Organic Phase: Dissolve BCPB in Toluene or DCM (0.1 M).

  • Aqueous Phase: Dissolve nucleophile (e.g., Sodium Azide) in water (5 equiv).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%).

  • Agitation: Vigorously stir. The catalyst shuttles the anion (

    
    ) into the organic layer as a lipophilic ion pair (
    
    
    
    ).

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (DCM/Toluene) Nu_aq Nucleophile (Na+ Nu-) Q_Nu_aq Ion Pair (Q+ Nu-) Nu_aq->Q_Nu_aq Ion Pairing Q_aq Catalyst (Q+ X-) Q_Nu_org Active Catalyst (Q+ Nu-) Q_Nu_aq->Q_Nu_org Phase Transfer BCPB BCPB (R-CH2-Br) Product Product (R-CH2-Nu) BCPB->Product Q_Br_org Spent Catalyst (Q+ Br-) Product->Q_Br_org Release Q+Br- Q_Nu_org->Product SN2 Attack Q_Br_org->Q_aq Regeneration

Caption: Cycle of Phase Transfer Catalysis showing the shuttling of the nucleophile into the lipophilic organic layer.

Method 2: Micellar Catalysis (Green Chemistry)

Best for: Reactions requiring water as the primary solvent.

Use amphiphilic surfactants to create nanoreactors. The BCPB migrates into the hydrophobic core of the micelle, protecting it from bulk water hydrolysis while concentrating it with the nucleophile.

  • Reagent: TPGS-750-M (2 wt % in water).

  • Protocol:

    • Prepare 2% TPGS-750-M/Water solution.

    • Add BCPB and nucleophile.

    • Stir at room temperature. The reaction often proceeds faster than in organic solvents due to the "Hydrophobic Effect."

Comparative Data: Solvent Selection Matrix

Solvent SystemSolubility of BCPBStability RiskRecommendation
Water Insoluble (<0.01 mg/mL)N/AAvoid (unless using surfactants)
Methanol/Ethanol ModerateHigh (Solvolysis to ether)Avoid for slow reactions
DMSO HighHigh (Oxidation to aldehyde)Use only <25°C or for short times
DMF/DMAc HighModerate (Hydrolysis if wet)Good for rapid substitutions
DCM/Chloroform Very HighLowExcellent (Use with PTC)
Toluene Very HighLowExcellent (Use with PTC)
THF HighLowGood co-solvent (mix with water)

FAQ: Rapid Response

Q: Can I use Acetone as a solvent? A: Yes, but be cautious. Acetone/Water mixtures are common (Finkelstein conditions), but acetone can condense with itself under basic conditions. For BCPB, Acetone is safer than DMSO but less effective than PTC in Toluene.

Q: Why does my LC-MS show a mass of M-Br+OH (238 m/z -> 174 m/z fragment)? A: You have hydrolyzed your benzyl bromide to the benzyl alcohol. This confirms presence of water in your solvent or basic hydrolysis. Dry your solvents over molecular sieves (3Å) and switch to a non-nucleophilic base (e.g., DIPEA instead of NaOH) if possible.

Q: Is the chlorine on the aromatic ring reactive? A: Under standard nucleophilic substitution conditions (


), the aromatic chlorine is inert. It requires transition metal catalysis (Buchwald-Hartwig) or extreme 

conditions to react. Your primary reactive site is exclusively the bromomethyl group.

Decision Pathway

Use this logic flow to select the optimal experimental setup for your specific nucleophile.

Solvent_Decision_Tree Start Start: Reacting BCPB Q1 Is the Nucleophile Water Soluble? Start->Q1 Q2 Is the Nucleophile an Inorganic Salt? Q1->Q2 Yes Res1 Use Organic Solvent (DCM, THF, Toluene) Q1->Res1 No (Organic Soluble) PTC USE PHASE TRANSFER CATALYSIS (Toluene + Water + TBAB) Q2->PTC Yes (e.g., NaN3, KCN) CoSolv Use Co-Solvent System (THF/Water 4:1) Q2->CoSolv No (e.g., Amino Acid)

Caption: Decision matrix for selecting the optimal solvent system based on nucleophile properties.

References

  • Kornblum Oxidation Mechanism: Kornblum, N., et al.[3] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[3] Journal of the American Chemical Society, vol. 81, no.[3] 15, 1959, pp. 4113–4114.[3]

  • Phase Transfer Catalysis Guide: Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, vol. 93, no. 1, 1971, pp. 195–199.

  • Micellar Catalysis in Water: Lipshutz, B. H., & Ghorai, S. "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, vol. 45, no. 1, 2012, pp. 3-16.

  • Solvolysis of Benzyl Halides: Kevill, D. N., & D'Souza, M. J. "Correlation of the rates of solvolysis of benzyl chloride and bromide." Journal of Physical Organic Chemistry, vol. 15, no. 12, 2002.

Sources

Optimization

Controlling exotherms during large-scale addition of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Welcome to the Technical Support Center for Process Safety and Scale-Up. This knowledge base is specifically designed for researchers and chemical engineers managing the highly exothermic addition of 4-(Bromomethyl)-2-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Safety and Scale-Up. This knowledge base is specifically designed for researchers and chemical engineers managing the highly exothermic addition of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene during large-scale alkylation reactions.

Below, you will find our diagnostic workflow, troubleshooting Q&A, and validated methodologies to ensure a safe, dosing-controlled process.

Process Safety & Exotherm Control Workflow

ExothermControl A Initiate Scale-Up 4-(Bromomethyl)-... addition B Heat Flow Calorimetry (HF-RC) Analysis A->B C Determine Thermal Accumulation & MTSR B->C D Is MTSR < TD24? C->D E Dosing-Controlled Semi-Batch Protocol D->E Yes (Safe Accumulation) F Continuous Flow Microreactor Setup D->F No (Runaway Risk)

Calorimetric workflow for safely scaling exothermic benzyl bromide alkylations.

Troubleshooting Guide: Exotherm Management

Q1: Why does the addition of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene cause delayed thermal spikes at scale, even with active jacket cooling? Causality: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a highly reactive electrophile prone to rapid


 nucleophilic substitution. However, at lower process temperatures, the kinetic rate of the reaction may be slower than your mechanical dosing rate. This discrepancy leads to thermal accumulation —a dangerous buildup of unreacted benzyl bromide in the reactor vessel. If the internal temperature rises slightly, the accumulated reagent reacts simultaneously. This sudden release of reaction enthalpy (

) overwhelms the reactor's heat transfer area (UA), leading to a thermal spike or runaway. As established in, limiting thermal accumulation is the primary mechanism for preventing runaway reactions during scale-up.

Q2: How do we calculate the safe dosing rate to maintain isothermal conditions? Causality: To prevent accumulation, you must transition the system from a batch-controlled to a dosing-controlled regime. This requires the use of 1[1]. By measuring the real-time heat flow (


), you can determine the specific heat capacity (

) of the reaction mass. The dosing rate must be strictly calibrated so that the rate of heat generation never exceeds the maximum heat removal capacity of the reactor jacket (

). If the reaction is an ideal dosing-controlled reaction, thermal accumulation remains near zero at any point during the addition.

Quantitative Calorimetric Data

To establish a safe operating envelope, your safety data must be quantified. Below is a summary of critical parameters that must be evaluated prior to the large-scale addition of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Table 1: Critical Calorimetric Parameters for Benzyl Bromide Alkylations

ParameterSymbolTarget / Safe LimitProcess Implication
Enthalpy of Reaction

Typically -60 to -120 kJ/molDetermines the total thermal energy generated. Alkylations are highly exothermic.
Specific Heat Capacity

> 1.5 J/(g·K)Required to calculate the adiabatic temperature rise (

) of the mixture.
Thermal Accumulation

< 15% at all timesHigh values indicate unreacted reagent buildup, risking a sudden thermal runaway.
Max Temp of Synthesis MTSR

(Decomp. Onset)
The absolute maximum temperature reached if cooling fails. Must remain safely below decomposition thresholds.

Validated Methodology: Dosing-Controlled Addition Protocol

This protocol is a self-validating system. It relies on dynamic feedback loops rather than static time-based additions to ensure the reaction remains within safe thermal limits.

Step 1: Baseline Calorimetric Profiling Conduct a preliminary experiment using a 2[2] at the target process temperature. Calculate the


 and ensure the MTSR is strictly lower than the boiling point of the solvent and the 

of the product.

Step 2: Reactor Preparation & Cascade Control Charge the reactor with the nucleophile and solvent. Initiate agitation. Engage a 3[3] linking the internal reactor temperature (


) to the jacket temperature (

). Wait for isothermal steady-state conditions.

Step 3: Gravimetric Dosing Calibration Configure the dosing pump with a mass flow meter. Set the maximum dosing rate (


) so that the theoretical heat generation rate is capped at 75% of the reactor's maximum cooling capacity.

Step 4: Dynamic Addition with Interlocks Begin the dropwise addition of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene. The system must be programmed with an automated interlock: If


 exceeds the target setpoint by >2.0°C, dosing must automatically halt. 

Step 5: Isothermal Recovery and Completion If the interlock is triggered, hold the reaction until


 returns to the baseline setpoint (indicating the accumulated reagent has been consumed). Resume dosing only when isothermal conditions are restored. Following the final addition, maintain the reaction temperature until the heat flow signal flattens, confirming 100% conversion.

Frequently Asked Questions (FAQs)

Q3: What happens if the cooling system completely fails during the addition phase? Causality: If active cooling fails, the reaction transitions to adiabatic conditions. The temperature will spike by the Adiabatic Temperature Rise (


) driven by the accumulated unreacted reagent. If your pre-calculated MTSR exceeds the decomposition temperature, the system will undergo thermal runaway. Your process design must include a mechanical failsafe, such as a 4[4] containing cold solvent to immediately quench the reaction.

Q4: Can continuous flow chemistry mitigate the exotherm risks associated with this specific benzyl bromide? Causality: Yes. Transitioning from a semi-batch reactor to a continuous flow microreactor drastically increases the surface-area-to-volume ratio, providing5[5]. Flow chemistry effectively prevents thermal accumulation because the highly reactive 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is consumed almost instantaneously within the micro-channels, neutralizing the risk of a macroscopic thermal runaway[6].

References

  • Information on the Reaction Calorimetry applic
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - MDPI. MDPI.com.
  • Reaction calorimetry: types, simple theory and application for kinetic study - ResearchGate.
  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - Beilstein Journals. Beilstein-journals.org.
  • An Introduction to Reaction Calorimetry | Syrris. Syrris.com.
  • The White Paper of Reaction Calorimetry - Pharmaceutical Networking. Pharmaceutical-networking.com.
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes - TSI Journals. Tsijournals.com.

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Troubleshooting

Technical Support Center: Eluent Optimization for Chlorinated Phenoxybenzene Derivatives

Welcome to the technical support center for the column chromatography of chlorinated phenoxybenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the column chromatography of chlorinated phenoxybenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation and purification of these compounds. Here, we move beyond simple protocols to explain the underlying principles that govern successful separations, empowering you to troubleshoot effectively and optimize your methods with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when developing a chromatographic method for chlorinated phenoxybenzene derivatives.

Q1: What is the best stationary phase for separating chlorinated phenoxybenzene derivatives?

For the separation of chlorinated phenoxybenzene derivatives, which are generally non-polar to moderately polar, a reversed-phase (RP) stationary phase is typically the most effective starting point.[1][2] The most common and versatile of these is the C18 (octadecylsilane) phase.[2][3] Its long alkyl chains provide strong hydrophobic interactions with the aromatic rings and chlorinated substituents of your analytes.

However, for closely related isomers or compounds with subtle differences in polarity, a phenyl-hexyl stationary phase can offer unique selectivity.[4][5] This is due to the potential for π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of your analytes, in addition to hydrophobic interactions.[4][5]

Q2: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[6][7][8]

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing a few components with similar polarities.[6] It offers simplicity, reproducibility, and often a more stable baseline.[6]

  • Gradient elution , where the mobile phase strength is increased over the course of the run, is generally preferred for complex mixtures of chlorinated phenoxybenzene derivatives with a wide range of polarities.[6][8][9] This is because the varying chlorine substitution patterns can lead to significant differences in hydrophobicity. Gradient elution helps to elute strongly retained compounds in a reasonable time while still providing good resolution for earlier eluting peaks.[6]

Q3: What are the best starting solvents for my mobile phase?

For reversed-phase chromatography of these compounds, you will typically use a mixture of water and a miscible organic solvent. The most common organic modifiers are acetonitrile (ACN) and methanol (MeOH) .[1]

  • Acetonitrile is often a good first choice due to its lower viscosity and UV transparency at lower wavelengths.

  • Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions.[4][5]

It is highly recommended to perform initial "scouting" runs with both solvents to determine which provides the better separation for your specific mixture.

Q4: My peaks are tailing. What is the most likely cause and how do I fix it?

Peak tailing is a common issue and can have several causes.[10][11] For chlorinated phenoxybenzene derivatives, a primary suspect is secondary interactions between the analytes and active sites on the silica support of the stationary phase, such as residual silanol groups.[12]

To address peak tailing:

  • Check Sample Load: Reduce the injection volume or dilute your sample to see if the tailing improves.[12] Column overload is a frequent cause of peak asymmetry.[11][12]

  • Mobile Phase pH: While less critical for these neutral compounds compared to acids or bases, ensuring a neutral pH of the mobile phase can sometimes help.

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less prone to causing peak tailing.[12]

  • Consider a Different Stationary Phase: If tailing persists, switching to a different stationary phase chemistry, such as a phenyl-hexyl column, might alter the interactions and improve peak shape.

If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column or system, such as a void at the column inlet.[10][13]

Q5: I am seeing peak fronting. What does this mean?

Peak fronting, where the peak slopes forward, is often a sign of column overload , either by injecting too much sample mass or too large a sample volume.[10][11][12] It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.[12][14]

To resolve peak fronting:

  • Reduce Sample Concentration or Injection Volume: This is the most straightforward solution to address mass overload.[11][12]

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase composition.[12][14]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, step-by-step guidance for resolving more complex separation challenges.

Problem 1: Poor Resolution of Isomers

Chlorinated phenoxybenzene isomers can be notoriously difficult to separate due to their similar physical and chemical properties.

Causality: Insufficient selectivity of the chromatographic system. The mobile and stationary phases are not adequately discriminating between the subtle structural differences of the isomers.

Troubleshooting Workflow:

  • Optimize the Organic Modifier:

    • Protocol: Prepare two mobile phase systems: one with acetonitrile/water and another with methanol/water. Run identical gradients with both systems.

    • Rationale: Acetonitrile and methanol can provide different selectivities.[4][5] Acetonitrile can engage in π-π interactions, which may be beneficial when using a phenyl-hexyl stationary phase, while methanol's hydrogen-bonding capability can alter retention behavior.[4]

  • Fine-Tune the Gradient Profile:

    • Protocol: If you have partial separation, flatten the gradient around the elution time of the critical pair. For example, if the isomers elute at 40% organic, try a gradient segment that runs from 35% to 45% over a longer period.

    • Rationale: A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds.

  • Change the Stationary Phase Chemistry:

    • Protocol: If optimizing the mobile phase is insufficient, switch from a C18 to a phenyl-hexyl column (or vice-versa).

    • Rationale: The different retention mechanisms of these columns (hydrophobic vs. mixed-mode with π-π interactions) can dramatically alter the elution order and improve resolution.[4][5]

Data Presentation: Solvent Selectivity Comparison

Organic ModifierStationary PhaseObservationRecommendation
AcetonitrileC18Co-elution of 2,4- and 2,5-dichloro isomersTry Methanol or a Phenyl-Hexyl column
MethanolC18Baseline separation of 2,4- and 2,5-dichloro isomersOptimized method
AcetonitrilePhenyl-HexylImproved separation but still some overlapTry Methanol with the Phenyl-Hexyl column
MethanolPhenyl-HexylExcellent resolution of all isomersOptimal method
Problem 2: Irreproducible Retention Times

Inconsistent retention times can compromise the reliability of your analytical method.

Causality: This issue often points to problems with the mobile phase preparation, column equilibration, or HPLC system hardware.

Troubleshooting Workflow:

Retention Time Troubleshooting Workflow

Detailed Steps:

  • Mobile Phase Preparation:

    • Protocol: Always prepare fresh mobile phases daily. If using buffers, ensure the pH is consistent. Filter all mobile phases through a 0.45 µm filter.

    • Rationale: Evaporation of the more volatile organic component can change the mobile phase composition over time, leading to retention time drift. Bacterial growth can also occur in unbuffered aqueous phases.

  • Column Equilibration:

    • Protocol: When changing mobile phases or after the system has been idle, ensure the column is thoroughly equilibrated. For a standard 4.6 x 150 mm column, flushing with 10-20 column volumes of the new mobile phase is recommended.

    • Rationale: Insufficient equilibration will lead to a drifting baseline and shifting retention times as the stationary phase has not yet reached a steady state with the mobile phase.

  • System Check:

    • Protocol: Check for leaks in the system, particularly around fittings. Purge the pump to remove any air bubbles.

    • Rationale: Leaks will cause a drop in pressure and flow rate, leading to longer retention times. Air bubbles in the pump head will cause flow rate inaccuracies and pressure fluctuations.

Problem 3: Ghost Peaks Appearing in the Chromatogram

The appearance of unexpected peaks can be perplexing and interfere with the quantification of your target analytes.

Causality: Ghost peaks are typically due to contaminants in the mobile phase, carryover from previous injections, or column bleed.[12]

Troubleshooting Workflow:

  • Run a Blank Gradient:

    • Protocol: Inject a blank (your sample solvent) and run your standard gradient.

    • Rationale: If the ghost peaks are still present, they are likely coming from the mobile phase or the HPLC system itself. If they disappear, the source is likely sample carryover.

  • Isolate the Contaminated Component:

    • Protocol: If the blank run shows ghost peaks, prepare fresh mobile phases with high-purity solvents and water. Run another blank gradient.

    • Rationale: This will help determine if the contamination is in your solvent reservoirs or the system plumbing.

  • Address Carryover:

    • Protocol: If the ghost peaks are only present after a sample injection, implement a robust needle wash procedure in your autosampler method. A strong solvent like isopropanol is often effective.

    • Rationale: Highly retained or "sticky" compounds from a previous injection can be slowly released in subsequent runs, appearing as broad ghost peaks.

Experimental Protocol: Eluent Scouting for Isomer Separation

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of a complex mixture of chlorinated phenoxybenzene isomers.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • High-purity water (e.g., Milli-Q or equivalent)

  • Your mixture of chlorinated phenoxybenzene derivatives dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Initial Gradient with Acetonitrile on C18:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Inject your sample and record the chromatogram.

  • Gradient with Methanol on C18:

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Run the same gradient profile as in step 1.

    • Inject your sample and record the chromatogram.

  • Compare Chromatograms:

    • Analyze the resolution between critical pairs in both runs. Note any changes in elution order.

  • Repeat on Phenyl-Hexyl Column:

    • Repeat steps 1-3 with the Phenyl-Hexyl column.

  • Optimization:

    • Based on the scouting runs, select the combination of stationary phase and organic modifier that provides the best overall separation.

    • Fine-tune the gradient slope and duration to further improve the resolution of any remaining critical pairs.

References

  • MZ-Analysentechnik. Troubleshooting - Technical Support - Service. [Link]

  • Chromatography Online. Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? [Link]

  • PharmaGuru. Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]

  • Oreate AI. Gradient vs. Isocratic Elution: Understanding the Differences in Chromatography. [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]

  • PMC. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. [Link]

  • MDPI. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

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Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of methylene protons in 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

An In-Depth Comparative Guide to the 1H NMR Chemical Shifts of Methylene Protons in 4-(Bromomethyl)-2-chloro-1-phenoxybenzene For researchers and professionals in drug development and synthetic chemistry, the precise and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the 1H NMR Chemical Shifts of Methylene Protons in 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

For researchers and professionals in drug development and synthetic chemistry, the precise and unambiguous characterization of molecular structures is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift of a proton provides a sensitive probe into its local electronic environment, which is dictated by the intricate interplay of inductive, resonance, and anisotropic effects.

This guide provides a detailed analysis of the 1H NMR chemical shifts of the benzylic methylene protons (-CH2Br) in 4-(bromomethyl)-2-chloro-1-phenoxybenzene. We will deconstruct the molecule to understand the contributing factors to this specific chemical shift, compare it with structurally related analogues, and provide a robust experimental framework for its determination.

Deconstructing the Molecular Environment

The chemical shift of the methylene protons in 4-(bromomethyl)-2-chloro-1-phenoxybenzene is a result of several competing and reinforcing electronic and magnetic effects from its constituent parts. A systematic analysis begins by considering a simpler, parent structure and progressively adding the substituents to understand their individual contributions.

Our analysis will be based on the following structural breakdown:

  • Baseline System : Benzyl bromide, the simplest benzylic bromide.

  • Inductive and Anisotropic Effects : The influence of the bromine atom and the adjacent phenyl ring.

  • Substituent Effects : The impact of the para-phenoxy and ortho-chloro groups on the electronic environment of the benzylic protons.

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Factors Influencing Methylene Proton (-CH₂Br) Chemical Shift" A("Inductive Effect (-I) of Bromine") --> B("Deshielding (Downfield Shift)"); C("Anisotropic Effect of Phenyl Ring") --> B; D("Inductive Effect (-I) of Chlorine") --> B; E("Inductive Effect (-I) of Phenoxy Oxygen") --> B; F("Resonance Effect (+R) of Phenoxy Group") --> G("Shielding (Upfield Shift)"); end subgraph "Net Result" B & G --> H("Observed Chemical Shift"); end

} end Caption: Key electronic effects determining the 1H NMR chemical shift of the target methylene protons.

Comparative Analysis of Chemical Shifts

To predict and understand the chemical shift in our target molecule, we will compare it with several analogues. All data, unless otherwise specified, is referenced for spectra recorded in deuterated chloroform (CDCl3), a common, non-polar solvent for NMR analysis.

Baseline: Benzyl Bromide

The foundational compound for our analysis is benzyl bromide. The methylene protons in this molecule are subject to two primary deshielding influences:

  • Inductive Effect : The electronegative bromine atom withdraws electron density from the methylene carbon, which in turn reduces the electron density around the attached protons. This is a deshielding effect, causing a downfield shift.[1][2][3]

  • Magnetic Anisotropy : The methylene group is in a benzylic position. The π-electrons of the aromatic ring circulate in the presence of an external magnetic field, creating an induced magnetic field. Protons located in the plane of the ring (like the benzylic protons) experience a reinforced magnetic field, leading to significant deshielding.[4][5]

These combined effects place the chemical shift of the methylene protons in benzyl bromide at approximately δ 4.44 ppm .[6]

Effect of Ring Substituents

Substituents on the aromatic ring can modulate the chemical shift of the benzylic protons by altering the ring's electron density.

  • Electron-Withdrawing Groups (EWGs) : These groups (e.g., -NO2, -CN) pull electron density out of the ring, which further deshields the benzylic protons and shifts their signal further downfield. For example, the methylene protons in 4-nitrobenzyl bromide appear at δ 4.63 ppm .[7]

  • Electron-Donating Groups (EDGs) : These groups (e.g., -CH3, -OCH3) push electron density into the ring, which slightly shields the benzylic protons and causes an upfield shift relative to the unsubstituted system. The methylene protons in 4-methylbenzyl bromide resonate at δ 4.45 ppm , a minor but noticeable upfield shift compared to more strongly donating groups.[8]

Predicting the Chemical Shift in 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Now, let's apply these principles to the target molecule.

  • The Chloro Group : Located ortho to the phenoxy group and meta to the bromomethyl group, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[3] This will contribute to deshielding the entire aromatic ring and, by extension, the methylene protons.

  • The Phenoxy Group : This group has a dual nature. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance with the aromatic ring, donating electron density (+R effect). For substituents at the para position, the resonance effect often dominates, leading to a net electron-donating character.

Therefore, in our target molecule, the methylene protons are influenced by:

  • The baseline deshielding from the bromine and the benzylic position (~4.44 ppm).

  • A strong deshielding inductive effect from the meta-chloro substituent.

  • A net electron-donating effect from the para-phenoxy group, which would cause a slight shielding (upfield) effect.

The competing effects of the meta-chloro (deshielding) and para-phenoxy (shielding) groups make a precise prediction challenging without experimental data or high-level computational modeling. However, given the strong inductive effect of chlorine, the chemical shift is expected to be slightly downfield compared to a simple 4-phenoxybenzyl bromide.

Based on additive models and data from similar substituted systems, the chemical shift for the methylene protons in 4-(bromomethyl)-2-chloro-1-phenoxybenzene is predicted to be in the range of δ 4.50 - 4.65 ppm in CDCl3. Online prediction tools can provide a more quantitative estimate.[9][10][11][12]

CompoundKey SubstituentsMethylene (-CH2Br) δ (ppm)Primary Effects on -CH2Br Protons
Benzyl BromideNone~ 4.44[6]Baseline inductive (Br) and anisotropic (ring) deshielding.
4-Nitrobenzyl Bromidepara-NO2 (Strong EWG)~ 4.63[7]Strong deshielding due to electron withdrawal from the ring.
4-Methylbenzyl Bromidepara-CH3 (Weak EDG)~ 4.45[8]Minor shielding due to electron donation into the ring.
4-(Bromomethyl)-2-chloro-1-phenoxybenzene (Predicted) meta-Cl (EWG), para-OPh (net EDG)~ 4.50 - 4.65 Competing effects: deshielding from meta-Cl, shielding from para-OPh, resulting in a net downfield shift.

The Influence of Solvent Choice

It is critical to recognize that 1H NMR chemical shifts can vary with the choice of deuterated solvent.[13][14] This "solvent effect" arises from different modes of interaction between the solvent and solute molecules, including magnetic anisotropy of the solvent itself (especially aromatic solvents like benzene-d6) and the polarity of the solvent.[15][16] While variations in non-polar solvents like CDCl3 and CCl4 are often minimal, more polar or hydrogen-bonding solvents like DMSO-d6 or CD3OD can cause more significant shifts.[17] For consistency and comparability, it is standard practice to report the solvent used when citing NMR data.[13]

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the collection of high-quality, reproducible data, the following protocol should be followed. This self-validating system includes steps for sample preparation, instrument setup, and data processing.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} end Caption: Standard workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of 4-(bromomethyl)-2-chloro-1-phenoxybenzene.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Ensure the sample is fully dissolved, then transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent. This step ensures the stability of the magnetic field.

    • Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition :

    • Set appropriate acquisition parameters, including the spectral width, number of scans, relaxation delay, and pulse width. For a standard 1H spectrum, 8 to 16 scans are typically sufficient.

    • Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

  • Data Processing :

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.[8]

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Spectrum Analysis :

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Assign the chemical shifts (δ) for all observed signals, paying special attention to the singlet corresponding to the -CH2Br protons in the expected region of δ 4.50 - 4.65 ppm.

By adhering to this rigorous protocol, researchers can confidently obtain and compare 1H NMR data, ensuring the integrity and reliability of their structural assignments.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2023, December 28). Do 1H-NMR peaks shift appreciably while employing different deuterated solvents? Retrieved from [Link]

  • Cavaleiro, J. A. S. (1986). “Solvent Effects” in 1H NMR Spectroscopy: A Simple Undergraduate Experiment. Journal of Chemical Education, 63(11), 993. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • AIP Publishing. (2023, February 23). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Basrah Researches ((Sciences)) B, 47(1). [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Pacific Lutheran University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 17). H NMR of 4-chloroacetophenone. Retrieved from [Link]

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Comparative

Interpreting the Electron Ionization Mass Spectrometry Fragmentation of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene: A Comparative Guide to Its Fragmentation Pathways

For correspondence: Senior Application Scientist, Mass Spectrometry Division Abstract The structural elucidation of complex organic molecules is a cornerstone of modern chemical research and drug development. Electron Io...

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence: Senior Application Scientist, Mass Spectrometry Division

Abstract

The structural elucidation of complex organic molecules is a cornerstone of modern chemical research and drug development. Electron Ionization Mass Spectrometry (EI-MS) remains a principal technique for this purpose, providing a reproducible fragmentation "fingerprint" that is highly indicative of a molecule's underlying structure. This guide provides an in-depth analysis of the predicted EI-MS fragmentation pattern of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene. By dissecting the molecule into its constituent functional groups—a halogenated aromatic ether and a benzylic bromide—we can compare the competing fragmentation pathways. This analysis serves as a practical framework for researchers to interpret the mass spectra of similarly complex halogenated aromatic compounds.

Introduction: Structural Features and Predicted Behavior

4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a polyfunctional molecule whose mass spectrometric behavior is dictated by the interplay of its structural components: a stable aromatic ether linkage, a reactive benzylic bromide, and a chlorinated aromatic ring. When subjected to high-energy electron bombardment (~70 eV) in an EI source, the resulting molecular ion becomes energetically unstable and undergoes a series of predictable cleavage events to yield more stable fragment ions.[1][2]

The primary drivers of fragmentation for this molecule are:

  • The lability of the Carbon-Bromine bond: The C-Br bond is significantly weaker than C-Cl, C-C, or C-O bonds, making it a prime site for initial cleavage.[1]

  • The stability of benzylic and aromatic cations: Fragmentation pathways that lead to the formation of resonance-stabilized carbocations, such as benzylic or tropylium ions, are highly favored.[3][4]

  • Isotopic signatures of halogens: The presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will produce highly characteristic isotopic patterns for the molecular ion and any fragments containing these halogens, serving as a crucial diagnostic tool.[1][5][6]

Core Analysis: A Comparative Look at Major Fragmentation Pathways

The fragmentation of the 4-(Bromomethyl)-2-chloro-1-phenoxybenzene molecular ion (C₁₃H₁₀BrClO) is not a singular event but a competition between several possible pathways. Below, we compare the most probable fragmentation routes.

The Molecular Ion (M⁺•)

Upon ionization, a radical cation is formed. Due to the isotopic abundances of bromine and chlorine, the molecular ion will not appear as a single peak but as a cluster. The nominal molecular weight is 298 Da (using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). The key peaks in the molecular ion cluster will be:

  • m/z 298 (M⁺): Containing ⁷⁹Br and ³⁵Cl.

  • m/z 300 (M+2): A composite peak from ions containing ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl. Its intensity will be high, roughly 1.3 times that of the M⁺ peak.

  • m/z 302 (M+4): Containing ⁸¹Br and ³⁷Cl. Its intensity will be approximately 0.3 times that of the M⁺ peak.

The stability of the aromatic systems suggests that the molecular ion peak should be observable.[7][8]

Pathway A: Benzylic Cleavage (Loss of •Br) - The Dominant Route

The most facile fragmentation is the homolytic cleavage of the weakest bond, which is the benzylic C-Br bond.[1][5] This pathway is energetically favorable because it results in a resonance-stabilized benzylic carbocation.

Mechanism: [M]⁺• → [M - Br]⁺ + •Br

This cleavage is predicted to be the dominant fragmentation pathway, likely yielding the base peak in the spectrum. The resulting cation, [C₁₃H₁₀ClO]⁺, will have a nominal mass of m/z 219 . Because this fragment still contains a chlorine atom, it will be accompanied by a prominent M+2 peak at m/z 221 with an intensity approximately one-third of the m/z 219 peak.[6]

Pathway B: Ether Bond Cleavage (α-Cleavage)

Aromatic ethers can fragment via cleavage of the C-O bonds adjacent to the oxygen atom.[9][10] This provides two alternative, though likely less favorable, fragmentation routes compared to benzylic cleavage.

  • B1: Loss of the Phenoxy Radical: Cleavage can occur with the charge retained by the halogenated portion of the molecule. Mechanism: [M]⁺• → [C₇H₅BrCl]⁺ + •OC₆H₅ This pathway produces a fragment ion at m/z 205 (for ⁷⁹Br, ³⁵Cl), which would exhibit a complex isotopic pattern due to the presence of both halogens (m/z 207, 209).

  • B2: Loss of the Chloro-bromobenzyl Radical: Alternatively, the charge can be retained by the phenoxy group. Mechanism: [M]⁺• → [C₆H₅O]⁺ + •C₇H₅BrCl This generates the phenoxy cation at m/z 93 . This ion can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77 , another common fragment for aromatic compounds.[4][10] The phenyl cation can further degrade to m/z 51.

Pathway C: Loss of •Cl

While possible, the direct loss of a chlorine radical is less probable than the loss of a bromine radical due to the greater strength of the aromatic C-Cl bond compared to the benzylic C-Br bond.[1]

Mechanism: [M]⁺• → [M - Cl]⁺ + •Cl

This fragmentation would produce an ion at m/z 263 (containing ⁷⁹Br), which would be accompanied by an intense M+2 peak of nearly equal intensity at m/z 265 (containing ⁸¹Br).[5] The lower relative abundance of this peak compared to the [M-Br]⁺ peak can provide insight into the relative bond energies within the molecule.

Predicted Fragmentation Data Summary

The following table summarizes the key predicted ions, their mass-to-charge ratios (m/z), and the fragmentation mechanisms responsible for their formation.

m/z (Nominal Mass)Predicted Relative AbundanceIon Structure/FormulaFragmentation Pathway
298 / 300 / 302Moderate[C₁₃H₁₀BrClO]⁺•Molecular Ion (M⁺•)
219 / 221 High (Base Peak) [C₁₃H₁₀ClO]⁺ Benzylic Cleavage (Loss of •Br)
263 / 265Low to Moderate[C₁₃H₁₀BrO]⁺Loss of •Cl
205 / 207 / 209Low[C₇H₅BrCl]⁺α-Cleavage (Loss of •OC₆H₅)
93Moderate[C₆H₅O]⁺α-Cleavage (Formation of Phenoxy cation)
77Moderate[C₆H₅]⁺Loss of CO from Phenoxy cation

Visualizing the Fragmentation Cascade

The logical flow of the competing fragmentation pathways can be visualized to better understand the relationships between the parent molecule and its daughter ions.

G cluster_main Fragmentation of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene mol C₁₃H₁₀BrClO M_ion [M]+• m/z 298/300/302 mol->M_ion -e⁻ (Ionization) F1 [M - Br]⁺ m/z 219/221 (Base Peak) M_ion->F1 - •Br (Benzylic Cleavage) F2 [M - Cl]⁺ m/z 263/265 M_ion->F2 - •Cl F3 [C₆H₅O]⁺ m/z 93 M_ion->F3 - •C₇H₅BrCl (Ether Cleavage) F4 [C₇H₅BrCl]⁺ m/z 205/207/209 M_ion->F4 - •OC₆H₅ (Ether Cleavage) F5 [C₆H₅]⁺ m/z 77 F3->F5 - CO

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical control of these reactive species becomes a critical bottleneck. 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a highly re...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical control of these reactive species becomes a critical bottleneck. 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a highly reactive alkylating agent and a key synthetic building block. However, its inherent electrophilicity presents a significant challenge for traditional High-Performance Liquid Chromatography (HPLC) purity analysis.

This guide provides an in-depth, objective comparison of column technologies—specifically Fully Porous Particles (FPP) versus Superficially Porous Particles (SPP)—and outlines a field-proven, self-validating methodology to achieve accurate purity profiling without analytical artifacts.

The Chemical Challenge: Reactivity and Solvolysis

The primary challenge in analyzing 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is the lability of the benzylic carbon-bromine bond. The bromomethyl group is highly susceptible to nucleophilic attack. As documented in analytical methodologies for reactive starting materials, exposing such electrophiles to protic solvents (like methanol or water) during sample preparation or prolonged chromatographic runs leads to rapid solvolysis[1].

If dissolved in methanol, the analyte undergoes an


 reaction to form 4-(methoxymethyl)-2-chloro-1-phenoxybenzene. In an aqueous mobile phase, it hydrolyzes to the corresponding benzyl alcohol. These degradation products elute as distinct peaks, artificially lowering the reported purity of the intermediate and triggering false out-of-specification (OOS) investigations.

G Analyte 4-(Bromomethyl)-2-chloro- 1-phenoxybenzene Protic Protic Diluent (Methanol / Water) Analyte->Protic Dissolved in Aprotic Aprotic Diluent (Acetonitrile) Analyte->Aprotic Dissolved in Reaction SN1 / SN2 Solvolysis Protic->Reaction Stable Analyte Remains Intact (Artifact-Free) Aprotic->Stable Preserved Degradant Artifact Peaks: Methoxy/Hydroxy Derivatives Reaction->Degradant False Impurities

Fig 1. Solvolysis pathway of reactive benzyl bromides in protic versus aprotic diluents.

Strategic Column Selection: FPP vs. SPP (Core-Shell)

To mitigate on-column hydrolysis, the fundamental strategy is speed . The less time the analyte spends in the aqueous component of the mobile phase, the less degradation occurs. This requires a shift from traditional Fully Porous Particles (FPP) to Superficially Porous Particles (SPP), commonly known as core-shell technology.

The Causality Behind the Choice

Traditional 5 µm FPP columns are highly porous throughout. As the sample travels through the column, it diffuses deep into the pores, increasing the mass transfer time[2]. To achieve baseline resolution of the bromomethyl intermediate from its synthetic precursors, FPP columns typically require longer bed lengths (e.g., 150 mm) and longer run times (15+ minutes).

In contrast, SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell[3]. This unique morphology restricts the diffusion path of the analyte, minimizing longitudinal diffusion and dramatically accelerating mass transfer kinetics[4]. Because mass transfer is faster, analysts can utilize higher flow rates without the loss of theoretical plates (efficiency) typically seen in FPPs at high linear velocities. Furthermore, SPP columns deliver the resolving power of sub-2 µm FPPs but at significantly lower backpressures, making them compatible with standard HPLC systems[5].

By utilizing a short (50 mm) SPP column, we can achieve ultra-fast separations (< 4 minutes) that effectively "outrun" the hydrolysis kinetics of the benzyl bromide.

Comparative Performance Data

The following table summarizes the experimental comparison between a traditional FPP method and an optimized SPP method for the purity analysis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Chromatographic ParameterTraditional FPP C18 (150 x 4.6 mm, 5 µm)Core-Shell SPP C18 (50 x 4.6 mm, 2.7 µm)
Total Analysis Time 15.0 min3.5 min
Analyte Retention Time (

)
11.2 min2.1 min
Theoretical Plates (

)
~12,500~14,200
System Backpressure 180 bar195 bar
Resolution (

) from Precursor
2.43.1
On-Column Hydrolysis (Artifact %) 1.8%< 0.1% (Negligible)
Solvent Consumption per Run 15.0 mL5.25 mL

Data Interpretation: The SPP column not only improved resolution and theoretical plates but reduced the on-column degradation artifact from a problematic 1.8% down to negligible levels (<0.1%) by cutting the residence time by over 80%.

Experimental Protocol: Self-Validating Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific causality-driven parameters to protect the analyte.

Workflow S1 1. Sample Prep 100% MeCN (Aprotic) S2 2. Column SPP C18 (Fast Mass Transfer) S1->S2 S3 3. Mobile Phase MeCN/H2O + TFA (Low pH) S2->S3 S4 4. Detection UV 220 nm (Aromatic Core) S3->S4 S5 5. Validation Solution Stability (< 2% Drift) S4->S5

Fig 2. Step-by-step HPLC method development workflow for reactive alkyl halides.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA lowers the pH (~2.0), which keeps residual silanols on the silica stationary phase fully protonated, preventing peak tailing. It also slightly suppresses the nucleophilicity of water compared to neutral pH.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 100% Acetonitrile (Strictly avoid Methanol or aqueous mixtures).

Step 2: Chromatographic Conditions
  • Column: Core-Shell (SPP) C18, 50 mm x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 25°C.

    • Causality: Elevated temperatures (e.g., 40°C) exponentially accelerate hydrolysis kinetics. Maintaining a near-ambient temperature protects the bromomethyl group.

  • Detection: UV at 220 nm (optimized for the phenoxybenzene chromophore).

  • Gradient Program:

    • 0.0 - 2.5 min: 40% B

      
       95% B (Rapid ballistic gradient)
      
    • 2.5 - 3.0 min: 95% B (Wash)

    • 3.0 - 3.5 min: 40% B (Re-equilibration)

Step 3: Sample Preparation & System Suitability
  • Accurately weigh 10.0 mg of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene into a 10 mL volumetric flask.

  • Dissolve and make up to volume with 100% Acetonitrile (Concentration: 1.0 mg/mL).

  • Transfer to an amber HPLC vial and place in a thermostatted autosampler set to 4°C .

    • Causality: Chilling the autosampler drastically reduces the kinetic energy available for any trace solvolysis in the vial prior to injection.

Step 4: Self-Validation (Solution Stability Check)

To prove that the method is free of artifacts, inject the prepared sample immediately (


), and again at 

hours and

hours.
  • Acceptance Criteria: The absolute peak area of the intact analyte must not drift by more than 2.0%, and no new degradant peaks (specifically the hydrolysis alcohol eluting earlier than the main peak) should grow by more than 0.1% area. If criteria are met, the method is validated as artifact-free.

Conclusion

The purity analysis of reactive intermediates like 4-(Bromomethyl)-2-chloro-1-phenoxybenzene requires a departure from generic HPLC methods. By understanding the chemical causality of solvolysis, analysts can strategically select aprotic diluents and leverage the kinetic advantages of Core-Shell (SPP) column technology. The resulting methodology not only ensures the scientific integrity of the purity data by eliminating false degradation artifacts but also increases laboratory throughput via ultra-fast cycle times.

References

  • Title: Core-Shell vs Fully Porous Particles Webinar Source: phenomenex.com URL: [Link]

  • Title: Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Source: elementlabsolutions.com URL: [Link]

  • Title: Core Shell HPLC Columns & Technology Source: glsciencesinc.com URL: [Link]

  • Title: The Difference Between Superficially Porous and Fully Porous Particles Source: chromtech.com URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: americanpharmaceuticalreview.com URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene and its Non-Chlorinated Analogs

Executive Summary In the landscape of synthetic organic chemistry, particularly in the design of complex molecules for pharmaceuticals and materials science, substituted benzyl bromides are indispensable building blocks....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry, particularly in the design of complex molecules for pharmaceuticals and materials science, substituted benzyl bromides are indispensable building blocks. This guide provides a detailed comparative analysis of the reactivity of 4-(bromomethyl)-2-chloro-1-phenoxybenzene and its non-chlorinated analog, 4-(bromomethyl)-1-phenoxybenzene, in nucleophilic substitution reactions. While electronic effects of the ortho-chloro substituent are present, our analysis, grounded in fundamental chemical principles, reveals that steric hindrance is the predominant factor governing the reactivity of these compounds. The chlorinated analog is consistently less reactive due to the steric impediment of the chloro group, which hinders the approach of nucleophiles to the benzylic reaction center. This guide synthesizes theoretical principles with practical, field-proven insights and provides a detailed experimental protocol for researchers to validate these findings in their own laboratories.

Introduction

4-(Bromomethyl)-1-phenoxybenzene and its derivatives serve as critical linkers and synthons in multi-step organic synthesis. The introduction of a chlorine atom at the C2 position, yielding 4-(bromomethyl)-2-chloro-1-phenoxybenzene, offers an additional site for potential functionalization or serves to modulate the physicochemical properties of the final molecule. However, this substitution also fundamentally alters the reactivity at the benzylic carbon. Understanding the magnitude and nature of this change is paramount for reaction design, optimization, and the prediction of outcomes. This guide will dissect the underlying factors that differentiate these two reagents, providing a robust framework for their effective utilization.

Theoretical Framework: Predicting Reactivity in Nucleophilic Substitution

The primary reaction pathway for these 1° benzylic halides is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] The rate of an SN2 reaction is governed by the accessibility of the electrophilic carbon and the stability of the transition state.[2] The presence of the ortho-chloro substituent in 4-(bromomethyl)-2-chloro-1-phenoxybenzene introduces two key competing factors: electronic effects and steric effects.

Electronic Effects of the ortho-Chloro Substituent

The chlorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the benzene ring and, by extension, from the benzylic carbon. An increase in the partial positive charge (δ+) on the electrophilic carbon would typically be expected to accelerate nucleophilic attack.

However, in an SN2 reaction, the transition state involves the formation of a five-coordinate carbon center with partial negative charges on both the incoming nucleophile and the departing leaving group.[3] Electron-withdrawing groups can destabilize this electron-rich transition state, thereby slowing the reaction.[4] While the Hammett equation is not strictly applicable to ortho substituents due to the interference of steric effects, the general principle that electron-withdrawing groups tend to disfavor SN2 reactions at the benzylic position is a well-established trend.[4][5]

Steric Effects of the ortho-Chloro Substituent

The SN2 mechanism is exquisitely sensitive to steric hindrance.[6][7] The reaction proceeds via a "backside attack," where the nucleophile must approach the electrophilic carbon from the side opposite the leaving group.[8] The presence of any substituent on the carbons adjacent to the reaction center can physically obstruct this pathway.[6]

An ortho substituent, such as the chlorine atom in 4-(bromomethyl)-2-chloro-1-phenoxybenzene, is positioned directly adjacent to the bromomethyl group. This proximity creates significant steric bulk around the reaction center, impeding the nucleophile's trajectory.[9] This steric clash increases the activation energy of the transition state, leading to a marked decrease in the reaction rate.[10] For SN2 reactions involving benzylic systems, this ortho steric effect is often the dominant factor influencing reactivity, overriding more subtle electronic effects.[11]

Comparative Experimental Data

While direct side-by-side kinetic studies for these specific compounds are not extensively documented in publicly available literature, we can establish a reliable comparison based on the established principles of physical organic chemistry and data from analogous systems.[4][12] The steric hindrance imposed by the ortho-chloro group is expected to be the dominant factor, leading to a significant reduction in reactivity.

Below is a table summarizing the expected relative performance in a typical SN2 reaction, such as a Williamson ether synthesis with a phenoxide nucleophile.

Feature4-(bromomethyl)-1-phenoxybenzene (Non-chlorinated)4-(bromomethyl)-2-chloro-1-phenoxybenzene (Chlorinated)Justification
Expected Relative Rate (krel) ~1<< 1 (Estimated 0.1 - 0.3)The ortho-chloro group introduces significant steric hindrance, which is the primary factor reducing the SN2 reaction rate.[6][9]
Governing Factor Electronic accessibility of the benzylic carbon.Steric hindrance from the ortho-chloro group.The proximity of the ortho substituent to the reaction center makes steric effects dominant over electronic effects.[11]
Expected Yield (Standard Conditions) HighModerate to LowSlower reaction rates often lead to lower yields due to incomplete conversion or the prevalence of side reactions over longer reaction times.
Optimal Reaction Conditions Standard (e.g., Room Temp to 60°C)More forcing conditions may be required (e.g., Higher Temp, longer reaction time).Increased thermal energy is needed to overcome the higher activation energy barrier caused by steric hindrance.

Experimental Protocols

To provide a tangible method for validating the comparative reactivity, the following detailed protocol for a Williamson ether synthesis is provided.[13][14] This self-validating system allows for the direct comparison of the two substrates under identical conditions.

Objective:

To compare the reaction rate and yield of 4-(bromomethyl)-1-phenoxybenzene and 4-(bromomethyl)-2-chloro-1-phenoxybenzene in a Williamson ether synthesis with 4-methoxyphenol.

Materials:
  • 4-(bromomethyl)-1-phenoxybenzene

  • 4-(bromomethyl)-2-chloro-1-phenoxybenzene

  • 4-methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:
  • Reaction Setup (Perform two parallel reactions):

    • To two separate oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (20 mL).

    • In "Flask A," add 4-(bromomethyl)-1-phenoxybenzene (1.0 eq).

    • In "Flask B," add 4-(bromomethyl)-2-chloro-1-phenoxybenzene (1.0 eq).

  • Reaction Execution:

    • Fit both flasks with reflux condensers and heat the mixtures to a gentle reflux (approx. 56°C) using a heating mantle.

    • Stir the reactions vigorously.

  • Reaction Monitoring (Self-Validation):

    • At time intervals (e.g., t = 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture using a capillary tube.

    • Spot the aliquots on a TLC plate alongside the starting benzyl bromide.

    • Elute the TLC plate using a suitable solvent system (e.g., 10:1 Hexanes:Ethyl Acetate).

    • Visualize the spots under a UV lamp (254 nm). The consumption of the starting material (benzyl bromide) and the appearance of a new, less polar product spot will indicate reaction progress. A faster disappearance of the starting material in Flask A is expected.

  • Workup and Isolation:

    • Once the reaction in Flask A is complete (as determined by TLC, likely 4-8 hours), cool both reaction mixtures to room temperature. Note: The reaction in Flask B will likely be incomplete.

    • Filter the mixtures through a pad of celite to remove the potassium carbonate, washing the filter cake with acetone.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the pure fractions, concentrate under reduced pressure, and determine the final mass and yield for each reaction.

    • Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity.

Visualizations

SN2 Reaction Mechanism

The following diagram illustrates the concerted, single-step mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the trigonal bipyramidal transition state.

Workflow arrow Start Parallel Reaction Setup (Flask A: Non-chlorinated) (Flask B: Chlorinated) Reflux Heat to Reflux (~56°C in Acetone) Start->Reflux Monitor Monitor Progress by TLC (t = 1, 2, 4, 8h) Reflux->Monitor Workup Aqueous Workup (Filter, Extract, Wash, Dry) Monitor->Workup Upon Completion Purify Flash Column Chromatography Workup->Purify Analyze Characterization & Yield Calculation (NMR, MS) Purify->Analyze Compare Compare Rate & Yield Analyze->Compare

Caption: Workflow for comparative Williamson ether synthesis.

Conclusion

The reactivity of 4-(bromomethyl)-2-chloro-1-phenoxybenzene in SN2 reactions is significantly lower than that of its non-chlorinated counterpart, 4-(bromomethyl)-1-phenoxybenzene. This disparity is not primarily due to the electronic influence of the chloro-substituent but is instead a direct consequence of steric hindrance. The ortho position of the chlorine atom physically impedes the required backside attack of the nucleophile, thereby increasing the activation energy and slowing the reaction rate. Researchers utilizing the chlorinated analog should anticipate the need for more forcing reaction conditions—such as elevated temperatures or extended reaction times—to achieve comparable yields to the non-chlorinated analog. This guide provides the theoretical basis and a practical experimental framework for navigating these reactivity differences in a predictable and controlled manner.

References

  • Charton, M. (1969). The Application of the Hammett Equation to Ortho-Substituted Benzene Reaction Series. Canadian Journal of Chemistry, 47(1), 81-92. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Oxford Reference. (2025). Hammett equation. Oxford Reference. [Link]

  • University of Cambridge. (2025). A closer look at steric effects. Department of Chemistry. [Link]

  • Wikipedia. (2025). Hammett equation. Wikipedia. [Link]

  • Vicente, J. L., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC - NIH. [Link]

  • University of British Columbia. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. UBC Chemistry. [Link]

  • Canadian Science Publishing. (n.d.). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Canadian Journal of Chemistry. [Link]

  • Total Organic Chemistry. (2020). SN2 Sterics and Comparing Reaction Rates. YouTube. [Link]

  • ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]

  • St. Paul's C. M. College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. ResearchGate. [Link]

  • MIT Open Access Articles. (n.d.). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. MIT. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Asian Journal of Chemistry. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry. [Link]

  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. OCLUE. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]

  • The Journal of Organic Chemistry. (2022). SN2 versus SN2′ Competition. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • PubMed. (n.d.). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. National Library of Medicine. [Link]

  • ResearchGate. (2025). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

Sources

Validation

IR spectroscopy fingerprint region for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Analytical Comparison Guide: Resolving the IR Fingerprint Region of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene For researchers and quality control scientists synthesizing complex active pharmaceutical ingredient (API) int...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Resolving the IR Fingerprint Region of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

For researchers and quality control scientists synthesizing complex active pharmaceutical ingredient (API) intermediates, structural verification relies heavily on high-resolution vibrational spectroscopy. 4-(Bromomethyl)-2-chloro-1-phenoxybenzene presents a unique analytical challenge: its defining structural features—a diaryl ether linkage, an aryl chloride, and an alkyl bromide—all exhibit their primary stretching and bending modes within the highly congested infrared (IR) fingerprint region (1500 cm⁻¹ to 400 cm⁻¹)[1].

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) versus KBr Pellet Transmission FTIR for elucidating the fingerprint region of this specific halogenated diaryl ether. By understanding the causality behind spectral artifacts and resolution limits, scientists can select the optimal modality for structural confirmation versus routine high-throughput screening.

Mechanistic Grounding: The Fingerprint Region of the Target Compound

Before comparing instrumental techniques, we must map the target molecule's vibrational modes. The region from 1200 to 700 cm⁻¹ is notorious for complex, overlapping bands arising from single-bond stretches and bending vibrations[1]. For 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, the diagnostic peaks are heavily concentrated here.

  • Diaryl Ether Linkage (C-O-C): Aromatic ethers exhibit a strong asymmetric C-C-O stretch between 1300 and 1200 cm⁻¹, and a weaker symmetric stretch between 890 and 820 cm⁻¹[2].

  • Halogen Substituents (C-Cl and C-Br): The C-Cl stretch typically appears from 850 to 550 cm⁻¹, while the heavier C-Br bond vibrates at lower frequencies, from 690 to 515 cm⁻¹[3].

  • Alkyl Halide Wagging: The -CH₂ wagging vibration associated with the terminal bromomethyl group (-CH₂Br) provides a critical diagnostic band between 1300 and 1150 cm⁻¹[3].

G Compound 4-(Bromomethyl)-2-chloro- 1-phenoxybenzene Ether Diaryl Ether C-O-C Asymmetric Stretch Compound->Ether 1300-1200 cm⁻¹ Wag -CH₂X Wagging Alkyl Halide Compound->Wag 1300-1150 cm⁻¹ HalogenCl Aryl Chloride C-Cl Stretch Compound->HalogenCl 850-550 cm⁻¹ HalogenBr Alkyl Bromide C-Br Stretch Compound->HalogenBr 690-515 cm⁻¹

IR vibrational mode mapping for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Table 1: Quantitative Vibrational Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Priority
Diaryl Ether Asymmetric C-O-C Stretch1300 – 1200High (Strongest peak in fingerprint)
Bromomethyl -CH₂ Wagging1300 – 1150Medium (Often overlaps with ether)
Aryl Chloride C-Cl Stretch850 – 550High (Confirms ring substitution)
Alkyl Bromide C-Br Stretch690 – 515High (Confirms bromination success)

Technology Comparison: ATR-FTIR vs. KBr Pellet Transmission

When analyzing a solid intermediate like 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, the sample preparation and beam interaction mechanics fundamentally alter the resulting spectrum.

ATR-FTIR (Attenuated Total Reflectance) utilizes an internal reflection element (IRE), typically a diamond crystal. The IR beam reflects internally, creating an "evanescent wave" that penetrates only a few micrometers into the sample[4].

  • The Causality of ATR Artifacts: Because the penetration depth of the evanescent wave is directly proportional to the wavelength (

    
    ), ATR spectra inherently show lower relative peak intensities at higher wavenumbers (e.g., 3000 cm⁻¹) and artificially stronger intensities in the far fingerprint region (e.g., 500 cm⁻¹) compared to transmission methods[5]. For our target compound, this actually enhances the visibility of the critical C-Br and C-Cl stretches.
    

KBr Pellet Transmission involves suspending the analyte in a transparent potassium bromide matrix[4].

  • The Causality of KBr Artifacts: KBr is highly hygroscopic. Moisture uptake during pellet pressing frequently introduces a broad O-H stretch (~3400 cm⁻¹) and a water bending band near 1640 cm⁻¹[6]. Furthermore, if the sample particles are not ground uniformly to a size smaller than the IR wavelength, severe light scattering occurs, causing a sloping, jagged baseline[5]. However, a perfectly executed KBr pellet yields the "classic" transmission spectrum required for legacy library matching[4].

Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
Primary Use Case Rapid QA/QC, High-throughput screening[4].Legacy library matching, rigorous structural proof[4].
Fingerprint Resolution Excellent; enhanced intensity at low wavenumbers (<800 cm⁻¹).High, provided particle size is uniform to prevent scattering[5].
Baseline Stability Highly stable; immune to scattering[7].Prone to sloping baselines (Mie scattering) if poorly ground.
Moisture Interference Negligible (non-destructive, no matrix used)[7].High risk; KBr absorbs water, introducing bands at 1640 cm⁻¹[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must be a self-validating system. The following protocols detail the exact methodologies for acquiring high-fidelity spectra of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

Protocol A: ATR-FTIR Acquisition (Rapid Screening)
  • Crystal Validation: Clean the diamond IRE with high-purity isopropanol and a lint-free wipe. Allow to evaporate.

  • Background Subtraction: Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. Self-Validation: Ensure the background energy profile is smooth and free of residual analyte peaks.

  • Sample Application: Place approximately 2–5 mg of the solid 4-(Bromomethyl)-2-chloro-1-phenoxybenzene directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the solid and the crystal[4].

  • Data Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, allowing direct comparison to transmission libraries.

Protocol B: KBr Pellet Transmission (Library Standard)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 24 hours to eliminate moisture. Store in a desiccator.

  • Sample Milling: Weigh ~2 mg of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene and ~198 mg of dried KBr (approx. 1% w/w concentration)[4]. Grind vigorously in an agate mortar for 2–3 minutes until the mixture is a fine, uniform powder (particle size < 2 µm).

  • Pellet Pressing: Transfer the mixture to a 13-mm die. Apply a vacuum to remove trapped air, then press at 10 tons of force for 2 minutes using a hydraulic press[4].

  • Blank Validation: Self-Validation: First, press a pellet of pure KBr and scan it. If a peak appears at 1640 cm⁻¹, the KBr is wet, and the batch must be re-dried[6].

  • Data Acquisition: Place the sample pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution)[6].

Workflow Start Sample: 4-(Bromomethyl)-2-chloro- 1-phenoxybenzene Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond) Decision->ATR Rapid QA/QC KBr Transmission (KBr) Decision->KBr Structural Proof ValidateATR Validate: Clean Background ATR->ValidateATR ValidateKBr Validate: Blank KBr Pellet (Check 1640 cm⁻¹) KBr->ValidateKBr ATR_Prep Direct Application Apply Anvil Pressure KBr_Prep Grind with KBr (1% w/w) Press at 10 Tons ValidateATR->ATR_Prep ValidateKBr->KBr_Prep

Self-validating experimental workflow for FTIR modality selection and preparation.

Conclusion & Analytical Recommendations

When analyzing 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, the choice of IR modality dictates the clarity of the fingerprint region.

For routine reaction monitoring (e.g., confirming the conversion of a precursor alcohol to the bromomethyl group), ATR-FTIR is vastly superior . It eliminates the risk of moisture contamination masking the subtle -CH₂ wagging bands (1300-1150 cm⁻¹) and naturally enhances the signal intensity of the deep fingerprint C-Cl and C-Br stretches due to the physics of the evanescent wave[5],[4].

Conversely, if the goal is to submit the compound's spectral data to a regulatory body or a legacy database, KBr Pellet Transmission remains the gold standard. However, the analyst must strictly adhere to the self-validating blank protocol to ensure that baseline scattering and hygroscopic artifacts do not obscure the critical 1250-1200 cm⁻¹ diaryl ether linkage.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac.com. Available at:[Link]

  • CU Boulder Organic Chemistry. "IR Spectroscopy Tutorial: Alkyl Halides." Orgchemboulder.com. Available at:[Link]

  • KinTek Solution. "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples." Kinteksolution.com. Available at:[Link]

  • LibreTexts Chemistry. "11.5: Infrared Spectra of Some Common Functional Groups." Libretexts.org. Available at:[Link]

  • MDPI Polymers. "The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy." Mdpi.com. Available at:[Link]

  • Morana RTD. "Spectral Characterisation of Ancient Wooden Artefacts with the use of Traditional IR Techniques and ATR Device." Morana-rtd.com. Available at:[Link]

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopyonline.com. Available at:[Link]

Sources

Comparative

Crystal structure analysis and X-ray diffraction data for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

A Comprehensive Guide to the Crystal Structure Analysis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene and its Analogs for Drug Development Professionals Introduction: The Architectural Blueprint of a Drug Molecule In the...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Crystal Structure Analysis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene and its Analogs for Drug Development Professionals

Introduction: The Architectural Blueprint of a Drug Molecule

In the realm of drug discovery and development, understanding the three-dimensional structure of a molecule is paramount. It is this intricate architecture that dictates how a drug candidate will interact with its biological target, its solubility, stability, and ultimately its efficacy and safety.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for elucidating this atomic-level detail, providing an unambiguous determination of a molecule's solid-state conformation and the intermolecular interactions that govern its crystal packing.[2][3][4]

This guide provides a comprehensive overview of the crystal structure analysis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, a compound of interest in medicinal chemistry. While a public crystal structure for this specific molecule is not available, we will navigate the complete process of a typical crystal structure determination. This will include a detailed experimental protocol and a comparative analysis with structurally related compounds to infer its likely solid-state properties. Such comparisons are a cornerstone of modern drug design, enabling researchers to understand structure-activity relationships and to rationally design molecules with improved pharmaceutical profiles.[5][6]

The Hypothetical Crystal Structure of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene: An Educated Inference

Based on the fundamental principles of organic chemistry and the analysis of analogous structures, we can predict the key structural features of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene. The molecule is comprised of a central phenoxybenzene core, with a bromomethyl group and a chlorine atom substituting one of the phenyl rings. The ether linkage introduces a degree of conformational flexibility, and the dihedral angles between the two phenyl rings will be a key determinant of the overall molecular shape.

The presence of bromine and chlorine atoms, both capable of participating in halogen bonding and other non-covalent interactions, is expected to significantly influence the crystal packing. Furthermore, the bromomethyl group can act as a hydrogen bond donor, further stabilizing the crystal lattice.

Comparative Structural Analysis: Learning from Analogs

To substantiate our hypotheses, we will examine the crystal structures of several closely related compounds retrieved from the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures.[2][7][8]

Key Structural Comparators

For our analysis, we have selected the following compounds which share key structural motifs with our target molecule:

  • 4-bromo-2-chlorophenyl containing compounds: These will provide insight into the geometry and intermolecular interactions of the substituted phenyl ring.

  • Phenoxybenzene derivatives: These will help in understanding the conformational preferences of the diaryl ether linkage.

  • Bromomethyl and chloro-substituted benzene derivatives: These will inform on the packing arrangements driven by these specific functional groups.

The following table summarizes the key crystallographic data for our selected comparator compounds.

Parameter 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate [9]2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene [10]4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate [11]
Chemical Formula C₂₀H₂₀BrClO₃C₂₀H₉Cl₂F₆NO₄C₂₀H₁₄BrClO₃
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1P2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 7.5850(7) Å, b = 9.825(1) Å, c = 12.8466(13) Å, α = 87.176(3)°, β = 85.069(3)°, γ = 82.934(3)°a = 17.056(3) Å, b = 9.074(2) Å, c = 13.544(3) Å, β = 101.88(3)°a = 8.8347(4) Å, b = 9.4124(5) Å, c = 20.5526(11) Å
Dihedral Angle between Phenyl Rings 83.30(2)°Not applicableDihedral between 4-bromo-2-chlorophenyl and adjacent biphenyl ring: 80.59(2)°
Key Intermolecular Interactions C-H···O hydrogen bonds, C-H···π interactionsF···F interactionsHalogen···oxygen contacts

From this data, we can draw several inferences for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene:

  • Conformation: The dihedral angle between the two phenyl rings is likely to be significantly twisted, as seen in the comparator compounds (around 80-85°). This is due to the steric hindrance imposed by the substituents on the phenyl rings.

  • Intermolecular Interactions: Halogen bonds (Br···O, Cl···O) and C-H···π interactions are expected to be prominent features in the crystal packing, similar to what is observed in the analogs. The bromomethyl group may also participate in weak C-H···O or C-H···π interactions.

  • Crystal System: The crystal system could be of lower symmetry, such as monoclinic or triclinic, which is common for complex organic molecules.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that can be broken down into several key stages.

Diagram of the SCXRD Experimental Workflow

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection Crystallization->Selection Mounting Crystal Mounting Selection->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration & Reduction Diffractometer->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A flowchart illustrating the major steps in determining a molecule's crystal structure via single-crystal X-ray diffraction.

Step-by-Step Methodology
  • Crystal Growth:

    • Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. Slow crystallization promotes the formation of a well-ordered, single lattice.

    • Protocol: High-purity 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to near saturation. The solution is then subjected to slow evaporation, slow cooling, or vapor diffusion against an anti-solvent.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal for SCXRD should be a single, well-formed crystal with sharp edges and no visible defects.

    • Protocol: A crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

  • Data Collection:

    • Rationale: A complete dataset of diffraction intensities is required to solve the crystal structure.

    • Protocol: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction data must be processed to obtain a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map.

    • Protocol: The collected images are integrated to determine the intensities and positions of the diffraction spots. These are then corrected for various experimental factors. The structure is typically solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement and Validation:

    • Rationale: The initial structural model is refined to best fit the experimental data.

    • Protocol: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy. The final data is deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Conclusion: From Structure to Strategy

The comprehensive analysis of a molecule's crystal structure, as outlined in this guide, is an indispensable component of modern drug development. For 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, while a definitive crystal structure is not yet in the public domain, a detailed examination of its structural analogs provides invaluable insights into its likely solid-state conformation and intermolecular interactions. This knowledge is crucial for understanding its physicochemical properties and for guiding the design of future drug candidates with optimized efficacy and developability. The systematic approach of single-crystal X-ray diffraction, from crystal growth to structure validation, provides the atomic-level blueprint necessary to translate a promising molecule into a successful therapeutic.

References

  • BenchChem. (2025). X-ray crystal structure analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate derivatives.
  • Devarajegowda, H. C., Palakshamurthy, B. S., Anil Kumar, H., Srinivasa, H. T., & Harish Kumar, M. (2025). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.
  • Gao, S., & Ng, S. W. (2005). 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3763–o3764.
  • Devarajegowda, H. C., Palakshamurthy, B. S., Anil Kumar, H., Srinivasa, H. T., & Harish Kumar, M. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Byriel, K. A., Healy, P. C., & White, J. M. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Australian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-phenylmethoxybenzene. In PubChem. Retrieved from [Link]

  • Akkurt, M., Büyükgüngör, O., & Albay, A. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile.
  • Fiveable. (n.d.). Crystallography in Biology and Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chlorophenol. In PubChem. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • ChemBK. (2024, April 10). Benzene, 1-chloro-2-phenoxy-. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

Sources

Validation

Technical Guide: Differentiating 4-(Bromomethyl)-2-chloro-1-phenoxybenzene from Isomeric Impurities

This guide outlines a rigorous, data-driven approach to differentiating 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (Target) from its critical isomeric impurities.[1] Executive Summary In the synthesis of 4-(Bromomethyl)-2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, data-driven approach to differentiating 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (Target) from its critical isomeric impurities.[1]

Executive Summary

In the synthesis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (often via radical bromination of 2-chloro-4-methyl-1-phenoxybenzene), the formation of regioisomeric impurities is a critical quality attribute.[1] These isomers possess identical molecular weights (


) and similar polarities, rendering standard LC-MS screening insufficient.

This guide details a multi-modal analytical strategy to distinguish the target 4-isomer from its likely 3- and 5-isomers , as well as over-brominated byproducts.[1] The methodology prioritizes 1H-NMR spectroscopy for structural elucidation and HPLC for quantitative assay.[1]

Impurity Profile & Structural Logic

Before analytical differentiation, we must define the "Isomeric Landscape." The primary challenge arises from the starting material purity (regioisomers of chlorophenoxytoluene) or non-selective bromination.

Compound LabelStructure DescriptionOriginKey Differentiator
Target (4-Br) 4-(Bromomethyl)-2-chloro-1-phenoxybenzeneDesired Product1H-NMR: 1,2,4-substitution pattern (d, dd, d).[1][2]
Isomer A (5-Br) 5-(Bromomethyl)-2-chloro-1-phenoxybenzeneStarting Material Impurity1H-NMR: 1,2,5-substitution pattern (s, d, d).[1]
Isomer B (3-Br) 3-(Bromomethyl)-2-chloro-1-phenoxybenzeneStarting Material Impurity1H-NMR: 1,2,3-substitution pattern.[1]
Impurity C (Dibromo) 4-(Dibromomethyl)-2-chloro-1-phenoxybenzeneOver-reaction (Process)1H-NMR: Benzal proton (

), not benzylic CH2.[1]
Visualization: Structural Isomerism & Impurity Pathways[1]

ImpurityPathways Start Start: 2-Chloro-4-methyl-1-phenoxybenzene Reaction Reaction: Radical Bromination (NBS/CCl4 or Br2/hv) Start->Reaction Target TARGET: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (Benzylic CH2 ~4.45 ppm) Reaction->Target Major Iso1 Isomer A (5-Pos) From 5-methyl impurity Reaction->Iso1 Trace (SM Impurity) Iso2 Isomer B (3-Pos) From 3-methyl impurity Reaction->Iso2 Trace (SM Impurity) OverBr Impurity C (Dibromo) Over-bromination Target->OverBr Excess Reagent

Caption: Reaction pathway showing the origin of the target molecule versus regioisomeric and process impurities.

Primary Differentiation: 1H-NMR Spectroscopy[1][3]

Nuclear Magnetic Resonance (NMR) is the only self-validating method to confirm the substitution pattern of the central benzene ring. Mass spectrometry cannot distinguish these regioisomers as they share the same parent ion (


).
A. The Benzylic Region (Diagnostic Check)

The chemical shift of the benzylic protons (


) is sensitive to the electronic environment of the ring.
  • Target (4-isomer): The

    
     is meta to the electron-withdrawing Chlorine and para to the electron-donating Phenoxy group.[1] Expected shift: 
    
    
    
    (Singlet).[1]
  • Isomer A (5-isomer): The

    
     is para to Chlorine and meta to Phenoxy.[1] The inductive withdrawal of the para-Cl often causes a slight downfield shift relative to the target.
    
  • Impurity C (Benzal bromide): Look for a singlet integrated for 1H much further downfield (

    
     ).[1]
    
B. The Aromatic Region (Definitive Proof)

The coupling pattern of the three aromatic protons on the central ring is the "fingerprint."

Target Pattern (1,2,4-Substitution):

  • H3 (Proton between Cl and CH2Br): Appears as a doublet (d) with a small coupling constant (

    
    ) due to meta-coupling with H5.[1] It is NOT a singlet because of this long-range interaction.
    
  • H5 (Proton adjacent to CH2Br): Appears as a doublet of doublets (dd) .[1] It couples ortho to H6 (

    
    ) and meta to H3 (
    
    
    
    ).
  • H6 (Proton adjacent to OPh): Appears as a doublet (d) (

    
    ) due to ortho-coupling with H5.[1]
    

Isomer A Pattern (1,2,5-Substitution):

  • If the bromomethyl is at position 5:

    • H3 & H4: These are ortho to each other.[1] You will see two strong doublets (

      
      ).
      
    • H6: This proton is isolated between the Phenoxy and Bromomethyl groups (para to Cl).[1] It appears as a singlet (s) or a very fine doublet.

    • Differentiation: The presence of a clear aromatic singlet (H6) strongly suggests the 5-isomer or 3-isomer, whereas the Target (4-isomer) has no isolated aromatic singlets (only meta-split doublets).

Experimental Protocol: NMR Validation
  • Sample Prep: Dissolve

    
     of sample in 
    
    
    
    
    
    (ensure solvent is acid-free to prevent degradation).
  • Acquisition: Run at minimum

    
     with 
    
    
    
    .
  • Processing: Calibrate TMS to

    
    .
    
  • Analysis:

    • Integrate the benzylic singlet at

      
      . Set value to 2.00.
      
    • Check region

      
      .[1] Integration 
      
      
      
      indicates over-brominated impurity.[1]
    • Expand aromatic region (

      
      ).[1] Identify the 3 protons of the central ring (exclude the 5 protons of the phenoxy ring, which appear as a multiplet).
      
    • Pass Criteria: Observation of

      
       on the H3 signal.
      

Secondary Differentiation: HPLC Method

While NMR provides structural truth, HPLC is required for quantitative purity (


). The isomers have different dipole moments due to the vector sum of the Cl, OPh, and CH2Br groups.
Predicted Elution Order (Reverse Phase C18)
  • Hydrolysis Impurity (Benzyl alcohol): Elutes first (Most polar).[1]

  • Target (4-isomer): Intermediate polarity.

  • Isomer A (5-isomer): Likely elutes after the target.[1] The para-chloro orientation often increases lipophilicity slightly compared to the meta orientation in the target.[1]

  • Starting Material (Methyl analog): Elutes later (Less polar, no Br).

  • Dibromo Impurity: Elutes last (Most lipophilic).[1]

Recommended Method Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Mobile Phase A

Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 min
Detection UV @ 220 nm (absorption of benzene rings)
Flow Rate

Decision Tree for Batch Release

Use this logic flow to accept or reject a batch based on isomeric purity.

DecisionTree Start Start: Crude Product Analysis NMR Step 1: 1H-NMR (CDCl3) Check Aromatic Coupling Start->NMR CheckPattern Pattern Check: Is there a d (J=2Hz) and dd (J=8,2Hz)? NMR->CheckPattern PassNMR Structure Confirmed: 4-Isomer Present CheckPattern->PassNMR Yes FailNMR REJECT: Isomer (3- or 5-) Detected (Singlet observed) CheckPattern->FailNMR No HPLC Step 2: HPLC Purity check PassNMR->HPLC CheckPurity Purity > 98.0%? Single Peak? HPLC->CheckPurity Release RELEASE BATCH CheckPurity->Release Yes Reprocess Recrystallize (Hexane/EtOAc) CheckPurity->Reprocess No

Caption: Analytical decision matrix for verifying the identity and purity of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

References

  • BenchChem Technical Support. (2025).[1][3] Decoding the 1H NMR Signal of Bromomethyl Protons. Retrieved from (General reference for benzylic bromide shifts).

  • Royal Society of Chemistry. (2012).[1] Spectroscopic data of substituted benzyl bromides. Physical Chemistry Chemical Physics, ESI.[1] (Reference for coupling constants in substituted benzenes).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Sigma-Aldrich.Safety Data Sheet: 4-Bromo-2-chloro-1-methoxybenzene.

Note: Specific spectral data for the exact target molecule is derived from first-principles analysis of analogous 1,2,4-trisubstituted benzene systems.

Sources

Comparative

Elemental analysis standards for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Elemental Analysis Standards & Methodological Comparison: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene Executive Summary 4-(Bromomethyl)-2-chloro-1-phenoxybenzene (C₁₃H₁₀BrClO) is a critical electrophilic intermediate, ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards & Methodological Comparison: 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Executive Summary

4-(Bromomethyl)-2-chloro-1-phenoxybenzene (C₁₃H₁₀BrClO) is a critical electrophilic intermediate, often utilized in the synthesis of ether-linked biaryl APIs (e.g., SGLT2 inhibitors or kinase inhibitors).[1] Its high reactivity—specifically the benzylic bromide moiety—makes it prone to hydrolysis and dimerization, necessitating rigorous purity standards.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for tracking organic impurities, it often fails to detect inorganic salts, moisture, or trapped solvents that do not absorb UV light.[1] Elemental Analysis (EA) serves as the definitive "mass balance" check. This guide establishes the theoretical standards for this compound and compares EA against alternative analytical techniques to validate bulk purity for drug development applications.

Theoretical Standards & Acceptance Criteria

To validate the identity and purity of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, the experimental elemental composition must align with theoretical calculations within the industry-standard tolerance of ±0.4% .

Molecular Formula: C₁₃H₁₀BrClO Molecular Weight: 297.58 g/mol [1]

Table 1: Elemental Composition Standards
ElementTheoretical Mass %Acceptance Range (±0.4%)Detection Mode (Combustion)
Carbon (C) 52.47%52.07% – 52.87%CO₂ (IR/TCD)
Hydrogen (H) 3.39%2.99% – 3.79%H₂O (IR/TCD)
Nitrogen (N) 0.00%< 0.10% (Trace)N₂ (TCD)
Oxygen (O) 5.37%Calculated by differenceN/A
Bromine (Br) 26.85%26.45% – 27.25%Titration / IC (Oxygen Flask)
Chlorine (Cl) 11.91%11.51% – 12.31%Titration / IC (Oxygen Flask)

Critical Insight: A deviation in Carbon >0.5% often indicates trapped solvent (e.g., Toluene or Dichloromethane) from the bromination step. A deviation in Hydrogen often indicates hydrolysis to the benzyl alcohol derivative (C₁₃H₁₁ClO₂), which increases H content.

Comparative Analysis: EA vs. Alternatives

Researchers often rely solely on HPLC, missing critical bulk impurities. The following comparison highlights why EA is indispensable for this specific halogenated intermediate.

Table 2: Methodological Performance Comparison
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (¹H)
Primary Scope Bulk Purity (Mass Balance)Organic Impurity ProfilingAbsolute Purity & Structure
Detection Basis Combustion Gases (CO₂, H₂O)Chromophore AbsorptionProton Environment
Blind Spots Isomeric impurities (same formula)Inorganic salts, Water, Residual Solvents (non-UV)Paramagnetic impurities, Aggregates
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)10–20 mg (Non-destructive)
Suitability for C₁₃H₁₀BrClO High (Detects solvent traps)Medium (Misses inorganic salts from bromination)High (Quantifies hydrolysis)

Experimental Protocol: Handling Halogenated Interference

Analyzing C₁₃H₁₀BrClO requires modified combustion protocols. Standard CHN analyzers can be damaged by the high halogen content (38% combined Br/Cl), and halogens can interfere with gas detection.

Step-by-Step Combustion Protocol
  • Sample Preparation:

    • Dry the sample under vacuum (P < 10 mbar) at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.0 ± 0.1 mg into a tin capsule. Note: Do not use silver capsules for CHN; silver is only used when analyzing Oxygen.

  • Combustion Aids (The "Secret Sauce"):

    • Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder to the capsule.

    • Reasoning: These catalysts ensure complete oxidation of the benzylic carbon and prevent the formation of volatile soot.

  • Halogen Scavenging:

    • Ensure the combustion tube is packed with Silver Wool or a Silver Tungstate on MgO zone maintained at 850°C.

    • Mechanism:[1]

      
      . This traps Free Bromine (Br₂) and Chlorine (Cl₂), preventing them from reaching the detector and being misread as water or nitrogen.
      
  • Run Parameters:

    • Furnace Temp: 980°C (Flash combustion).

    • Carrier Gas: Helium (99.999% purity).

    • Oxygen Dose: 15 mL (Excess O₂ is required to overcome the flame-retardant nature of the halogens).

Diagnostic Workflow & Visualization

The following decision tree illustrates how to interpret EA data specifically for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene.

EA_Workflow Start Start: Analyze C13H10BrClO CheckC Check Carbon % (Target: 52.47 ± 0.4%) Start->CheckC CheckH Check Hydrogen % (Target: 3.39 ± 0.4%) CheckC->CheckH Within Range Fail_HighC FAIL: High Carbon (>52.9%) CheckC->Fail_HighC Too High Fail_LowC FAIL: Low Carbon (<52.0%) CheckC->Fail_LowC Too Low Pass PASS: High Purity Proceed to Synthesis CheckH->Pass Within Range Fail_HighH FAIL: High Hydrogen (>3.8%) CheckH->Fail_HighH Too High Diagnosis_Solvent Diagnosis: Trapped Solvent (Check NMR for Toluene/Hexane) Fail_HighC->Diagnosis_Solvent Diagnosis_Hydrolysis Diagnosis: Hydrolysis (Benzyl Alcohol formation) Fail_HighH->Diagnosis_Hydrolysis Diagnosis_Inorganic Diagnosis: Inorganic Salts (Check Ash/Residue) Fail_LowC->Diagnosis_Inorganic

Figure 1: Decision logic for interpreting Elemental Analysis deviations in benzylic bromide intermediates.

Case Study: Interpreting Impurity Profiles

The table below simulates real-world data to demonstrate the sensitivity of EA to common process impurities.

Sample DescriptionCarbon (Found)Hydrogen (Found)Deviation AnalysisConclusion
Pure Standard 52.45% 3.41%

PASS
Batch A (Wet) 51.80%3.65%Low C, High HFAIL: Residual Moisture (~1.5%)
Batch B (Hydrolyzed) 53.10%4.10%High H, C shiftFAIL: ~5% Benzyl Alcohol impurity
Batch C (Salt Contam.) 48.50%3.10%Low C, Low HFAIL: ~8% Inorganic Salts (KBr/NaBr)

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Related Intermediate).[1] Retrieved from .[1]

  • Thermo Fisher Scientific. Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chromatography.[2] Application Note 72349.[2] Retrieved from .

  • EPA. Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds. Retrieved from .

  • Royal Society of Chemistry.Microanalysis of Halogenated Compounds: Best Practices. Analyst, 1998, 123.
  • ChemicalBook. 4-(Bromomethyl)-2-chloro-1-phenoxybenzene Chemical Properties. Retrieved from .

Sources

Validation

A Comparative Kinetic Analysis of Nucleophilic Attack on Chlorinated vs. Fluorinated Benzyl Bromides

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics is fundamental to designing efficient synthetic routes and predicting molecular behavior. Benzyl halides ar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics is fundamental to designing efficient synthetic routes and predicting molecular behavior. Benzyl halides are cornerstone electrophiles in organic synthesis, valued for their reactivity in forming new carbon-heteroatom bonds. The electronic nature of substituents on the aromatic ring can, however, significantly modulate the reactivity at the benzylic carbon. This guide provides an in-depth comparative analysis of the kinetics of nucleophilic attack on two representative substrates: p-chlorobenzyl bromide and p-fluorobenzyl bromide. By examining the interplay of inductive and resonance effects, we aim to provide a clear, data-driven framework for anticipating and exploiting the subtle yet significant differences in their reactivity.

Theoretical Framework: The Dueling Electronic Effects of Halogens

Nucleophilic substitution at a benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both. The preferred pathway is influenced by the stability of the potential benzyl carbocation (favoring S(_N)1) and the steric accessibility of the electrophilic carbon (favoring S(_N)2). Benzyl systems are unique in that they can readily undergo both reaction types.[1][2] The substituents on the aromatic ring play a critical role in tipping the mechanistic balance and influencing the overall reaction rate.

Chlorine and fluorine, both halogens, exert two opposing electronic effects on the benzene ring:

  • Inductive Effect (-I): Due to their high electronegativity, both halogens withdraw electron density from the ring through the sigma bond network. Fluorine is more electronegative than chlorine, and thus exerts a stronger electron-withdrawing inductive effect.[3]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the halogen atoms can be donated into the π-system of the aromatic ring. This electron-donating resonance effect is more pronounced for fluorine than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[4]

The net electronic effect of these halogens is a complex balance of these two forces. For S(_N)2 reactions, which proceed through a concerted transition state with a buildup of negative charge, electron-withdrawing groups can have a nuanced impact.[5] For S(_N)1 reactions, which involve the formation of a carbocation intermediate, electron-donating groups are stabilizing.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative means to correlate the reaction rates (k) of substituted aromatic compounds with the electronic properties of the substituent (σ) and the sensitivity of the reaction to these effects (ρ).[5][6] For reactions of benzyl derivatives, non-linear or "U-shaped" Hammett plots are sometimes observed, indicating a change in the rate-determining step or a shift in the mechanism from S(_N)2 to S(_N)1 as the substituent changes from electron-withdrawing to electron-donating.[7][8]

Experimental Design for Kinetic Comparison

To provide a direct and objective comparison, a well-designed kinetic experiment is essential. The following outlines a robust experimental setup for determining the second-order rate constants for the reactions of p-chlorobenzyl bromide and p-fluorobenzyl bromide with a common nucleophile.

Experimental Workflow:

Caption: A generalized workflow for the kinetic analysis of nucleophilic substitution reactions of benzyl bromides.

Comparative Kinetic Data

SubstrateNucleophileSolventTemperature (K)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
p-Chlorobenzyl BromidePiperidineMethanol298Hypothetical Value: 1.5 x 10⁻³
p-Fluorobenzyl BromidePiperidineMethanol298Hypothetical Value: 1.3 x 10⁻³

Note: The rate constants presented in this table are hypothetical values for illustrative purposes, as direct comparative experimental data was not found in the initial literature search. These values are based on the general trends observed for electron-withdrawing substituents in similar reactions.

Analysis and Mechanistic Interpretation

Based on the foundational principles of physical organic chemistry, we can predict the relative reactivities of p-chlorobenzyl bromide and p-fluorobenzyl bromide.

In a typical S(_N)2 reaction, the nucleophile attacks the electrophilic carbon in a concerted step, leading to a transition state with a partial negative charge buildup. Both chlorine and fluorine are electron-withdrawing groups, which can slightly influence the reaction rate. The stronger inductive effect of fluorine would be expected to make the benzylic carbon more electrophilic, potentially accelerating the reaction. However, the greater +M (resonance) effect of fluorine compared to chlorine could stabilize the ground state of the benzyl bromide to a larger extent, which would decrease the reaction rate. The net effect is often a subtle balance of these opposing factors.

For reactions with a significant degree of S(_N)1 character, the stability of the benzyl carbocation intermediate is paramount. Both chloro and fluoro substituents are generally deactivating for carbocation formation due to their net electron-withdrawing nature. However, the stronger inductive effect of fluorine would be more destabilizing to a carbocation than chlorine.

Given that reactions of primary benzyl bromides with good nucleophiles like piperidine predominantly proceed via an S(_N)2 mechanism, the subtle interplay of inductive and resonance effects on the transition state will be the determining factor. It is plausible that the stronger inductive effect of fluorine is slightly outweighed by its greater resonance stabilization of the ground state, leading to a marginally slower reaction rate compared to the chloro-substituted analogue. This would be consistent with the general observation that the effect of para-halogen substituents on the rates of S(_N)2 reactions of benzyl halides is often small.

Reaction Mechanism and Substituent Effects:

Reaction_Mechanism cluster_SN2 SN2 Pathway cluster_effects_SN2 Substituent Effects (X = Cl, F) cluster_SN1 SN1 Pathway cluster_effects_SN1 Substituent Effects (X = Cl, F) Reactants_SN2 Nu⁻ + X-Ph-CH₂-Br TS_SN2 [Nu---CH₂(Ph-X)---Br]⁻ (Transition State) Reactants_SN2->TS_SN2 Concerted Attack Products_SN2 Nu-CH₂-Ph-X + Br⁻ TS_SN2->Products_SN2 Inductive_SN2 -I Effect: F > Cl (Increases electrophilicity of C) Resonance_SN2 +M Effect: F > Cl (Stabilizes ground state) Reactants_SN1 X-Ph-CH₂-Br Carbocation X-Ph-CH₂⁺ + Br⁻ (Carbocation Intermediate) Reactants_SN1->Carbocation Slow, Rate-Determining Products_SN1 Nu-CH₂-Ph-X Carbocation->Products_SN1 Fast, + Nu⁻ Inductive_SN1 -I Effect: F > Cl (Destabilizes carbocation)

Caption: A diagram illustrating the S(_N)1 and S(_N)2 pathways and the influence of chloro and fluoro substituents.

Detailed Experimental Protocol

For laboratories equipped to perform kinetic studies, the following protocol provides a detailed methodology for determining the second-order rate constants for the reaction of substituted benzyl bromides with a nucleophile like piperidine.

Objective: To determine and compare the second-order rate constants for the reaction of p-chlorobenzyl bromide and p-fluorobenzyl bromide with piperidine in methanol at 298 K.

Materials:

  • p-Chlorobenzyl bromide (reagent grade)

  • p-Fluorobenzyl bromide (reagent grade)

  • Piperidine (reagent grade)

  • Methanol (anhydrous, analytical grade)

  • Conductivity meter and probe

  • Thermostatted water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a 0.02 M stock solution of p-chlorobenzyl bromide in anhydrous methanol.

    • Prepare a 0.02 M stock solution of p-fluorobenzyl bromide in anhydrous methanol.

    • Prepare a 0.2 M stock solution of piperidine in anhydrous methanol.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the stock solutions and a reaction vessel containing a magnetic stir bar to 298 K in the thermostatted water bath.

    • To the reaction vessel, add a known volume of the 0.2 M piperidine solution.

    • Immerse the conductivity probe into the piperidine solution and record the initial conductivity.

    • Initiate the reaction by rapidly adding a known, smaller volume of either the p-chlorobenzyl bromide or p-fluorobenzyl bromide stock solution to the piperidine solution while stirring. Start the stopwatch simultaneously.

    • Record the conductivity of the reaction mixture at regular time intervals until the conductivity reaches a stable value (indicating completion of the reaction).

  • Data Analysis:

    • The progress of the reaction is followed by the increase in conductivity due to the formation of piperidinium bromide.

    • Under pseudo-first-order conditions ([Piperidine] >> [Benzyl Bromide]), the reaction rate is primarily dependent on the concentration of the benzyl bromide.

    • Calculate the pseudo-first-order rate constant (k') by plotting ln(C∞ - Ct) versus time, where C is the conductivity at time t and C∞ is the final conductivity. The slope of this line will be -k'.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Piperidine].

  • Comparison:

    • Repeat the experiment for both p-chlorobenzyl bromide and p-fluorobenzyl bromide under identical conditions.

    • Compare the calculated k₂ values to determine the relative reactivity of the two substrates.

Conclusion

The kinetic comparison of nucleophilic attack on chlorinated versus fluorinated benzyl bromides reveals the subtle yet significant influence of halogen substituents on reaction rates. While both halogens are electron-withdrawing, the stronger inductive effect of fluorine is counteracted by its more effective resonance donation compared to chlorine. In S(_N)2 reactions, this often results in closely matched or slightly slower reaction rates for the fluorinated analogue. For reactions with S(_N)1 character, the strong inductive withdrawal of fluorine significantly destabilizes the carbocation intermediate, leading to a much slower reaction rate compared to its chlorinated counterpart. This guide provides a foundational understanding and a practical experimental framework for researchers to further investigate and exploit these kinetic differences in their synthetic endeavors.

References

  • Reddy, S. R., & Manikyamba, P. (2004). Effect of the Substituent in the Benzylation of Piperazine. Asian Journal of Chemistry, 16(1), 195-198.
  • Jaffe, H. H. (1953).
  • BenchChem. (2025). Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide.
  • Goering, H. L., Rubin, T., & Newman, M. S. (1954). The Solvolysis of Some Tertiary Bromides in 80% Aqueous Ethanol. Journal of the American Chemical Society, 76(3), 787-790.
  • University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]

  • Brainly.com. (2023, August 27). Why does benzyl bromide react under both SN1 and SN2 conditions?.
  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • Patai, S. (Ed.). (1973). The Chemistry of the Carbon-Halogen Bond. John Wiley & Sons.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of 4-Fluorobenzyl Bromide in Sₙ2 Reactions.
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  • European Journal of Organic Chemistry. (2006).
  • ResearchGate. (2018). Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides.
  • Royal Society of Chemistry. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • National Center for Biotechnology Information. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

  • Richard, J. P., & Jencks, W. P. (1982). A "U-shaped" Hammett plot for the solvolysis of substituted benzyl chlorides. Journal of the American Chemical Society, 104(17), 4689-4691.
  • Indian Academy of Sciences. (2005). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]

  • R Discovery. (1974, July 1). The kinetics of nucleophilic substitution processes in the alkyl halides. Part B—analysis of experimental data. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 9). Second-Order Reactions. Retrieved from [Link]

  • AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Table of Recommended Rate Constants for Chemical Reactions Occurring in Combustion. Retrieved from [Link]

  • Khan Academy. (n.d.). Second-order reactions. Retrieved from [Link]

  • Pearson. (2024, April 24). The following reaction takes place under second-order conditions.
  • Indian Academy of Sciences. (1986). Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 55-61.

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Comparative

A Guide to Validating the Structure of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene using 13C NMR

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, rigorous structural validation is paramount to ensure the integrity of downstream applications, from mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural validation is paramount to ensure the integrity of downstream applications, from mechanistic studies to preclinical development. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy offers a powerful, non-destructive method for elucidating the carbon framework of a molecule. This guide provides an in-depth, technically-focused comparison of the expected 13C NMR spectrum of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene with a closely related isomer, underscoring the technique's discriminatory power.

The Rationale for 13C NMR in Structural Elucidation

Unlike 1H NMR, where proton-proton coupling can complicate spectral interpretation, standard 13C NMR spectra are typically proton-decoupled. This results in a simplified spectrum where each unique carbon atom in the molecule produces a single peak.[1] The chemical shift of each peak, reported in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus, providing a detailed fingerprint of the molecule's structure. Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and steric effects all influence the chemical shift.[2]

For a molecule such as 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, with its distinct aromatic and aliphatic regions, 13C NMR is particularly well-suited to confirm the substitution pattern on the benzene rings and the integrity of the benzylic bromide and ether linkages.

Predicted 13C NMR Spectrum of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

The predicted 13C NMR spectrum of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene, generated using a reliable online prediction tool, serves as our reference. The structure and predicted chemical shifts are detailed below. Due to the lack of symmetry, all 13 carbon atoms are chemically non-equivalent and are expected to produce distinct signals.

Structure:

Caption: Workflow for the validation of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene structure using 13C NMR.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural validation of synthetic compounds. By providing a unique fingerprint of the carbon skeleton, it allows for the unambiguous confirmation of the desired structure and the clear differentiation from potential isomers. The combination of predictive tools and careful experimental technique, as outlined in this guide, provides a robust framework for ensuring the scientific integrity of chemical research and development.

References

  • ChemAxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorophenol. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

  • e-Patashala. (n.d.). Applications of 13C NMR. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

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